molecular formula C9H7BrF2O2 B13547301 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

3-(4-Bromophenyl)-3,3-difluoropropanoic acid

Cat. No.: B13547301
M. Wt: 265.05 g/mol
InChI Key: VDQAMIUOGUICHQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS 1780484-46-9) is a high-value brominated and difluorinated organic building block of significant interest in medicinal chemistry and material science research. This compound features a molecular formula of C 9 H 7 BrF 2 O 2 and a molecular weight of 265.05 . Its structure incorporates both a bromophenyl group and a difluoropropanoic acid moiety, making it a versatile intermediate for various synthetic transformations, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . A key research application of this compound is its use as a critical synthetic intermediate. A patented preparation method demonstrates its synthesis from starting materials like ethyl 2-bromo-2,2-difluoroacetate and bromobenzene via a series of reactions including substitution, oxidation, and hydrolysis . The resulting acid is notably utilized in the development of pheromones and pest inhibitors, showcasing its value in creating biologically active compounds . Researchers employ this building block to introduce both bromine and fluorine atoms into target molecules, which can significantly alter the compound's metabolic stability, lipophilicity, and binding affinity—key parameters in drug discovery. The carboxylic acid functional group allows for further derivatization into amides, esters, and other derivatives, while the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . This product is offered with a minimum purity of 95% and is available for immediate shipment from global stock . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

3-(4-bromophenyl)-3,3-difluoropropanoic acid

InChI

InChI=1S/C9H7BrF2O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

VDQAMIUOGUICHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(F)F)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS 1780484-46-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry.[1] Judicious placement of fluorine atoms can profoundly alter a compound's metabolic stability, lipophilicity, pKa, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1] Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group has emerged as a particularly valuable bioisostere for carbonyl groups, ethers, and other functionalities.[2][3] This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid, a compound that marries the structural features of a biologically relevant arylpropanoic acid with the advantageous properties of a gem-difluoroalkane.

This document will delve into the synthetic pathways, physicochemical properties, and potential applications of this molecule, offering a robust resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid is presented below. These values are critical for understanding its behavior in both chemical and biological systems.

PropertyValueSource
CAS Number 1780484-46-9[4]
Molecular Formula C9H7BrF2O2[5]
Molecular Weight 265.05 g/mol [5]
Predicted XlogP 2.6[5]
SMILES O=C(O)CC(F)(C1=CC=C(Br)C=C1)F[4]
InChI Key VDQAMIUOGUICHQ-UHFFFAOYSA-N[5]

Synthetic Pathways and Methodologies

The synthesis of 3-aryl-3,3-difluoropropanoic acids is most effectively approached through a multi-step sequence commencing with a Reformatsky-type reaction, followed by dehydroxylation and subsequent hydrolysis of the resulting ester. This strategy offers a reliable and scalable route to the target compound.

Overall Synthetic Scheme

Synthesis_Scheme A 4-Bromobenzaldehyde C Ethyl 3-(4-bromophenyl)-3,3-difluoro-3-hydroxypropanoate A->C 1. Zn, THF, Reflux B Ethyl bromodifluoroacetate B->C D Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate C->D 2. Dehydroxylation E 3-(4-Bromophenyl)-3,3-difluoropropanoic acid D->E 3. Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid.

Step 1: Reformatsky Reaction for the Formation of the β-Hydroxy Ester

The cornerstone of this synthesis is the Reformatsky reaction, which involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6] This reaction is particularly well-suited for the synthesis of β-hydroxy esters, as the organozinc intermediate is less reactive than corresponding Grignard or organolithium reagents, thus preventing unwanted side reactions with the ester functionality.[6]

Protocol:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc powder (1.2 equivalents). The flask is maintained under an inert nitrogen atmosphere.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Initiation: A solution of ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the zinc suspension. The mixture is gently warmed to initiate the formation of the Reformatsky reagent.

  • Aldehyde Addition: Once the formation of the organozinc reagent is evident (e.g., by a color change or gentle reflux), a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete consumption of the aldehyde.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 3-(4-bromophenyl)-3,3-difluoro-3-hydroxypropanoate.

Step 2: Dehydroxylation of the β-Hydroxy Ester

The removal of the β-hydroxyl group is the subsequent critical step. This can be achieved through various methods, with one common approach being a two-step process involving conversion of the alcohol to a more labile leaving group (e.g., a mesylate or tosylate) followed by reduction. A more direct method, as suggested by a patent for a similar synthesis, involves a bromo-substitution followed by reductive dehalogenation.[7]

Protocol (Illustrative):

  • Conversion to Bromide: The crude β-hydroxy ester from the previous step is dissolved in a suitable solvent like dichloromethane. The solution is cooled in an ice bath, and a brominating agent such as phosphorus tribromide is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Reductive Debromination: The resulting ethyl 3-bromo-3-(4-bromophenyl)-3,3-difluoropropanoate is then subjected to a reduction reaction. This can be achieved using a variety of reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation, to afford ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate.

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be accomplished under either acidic or basic conditions.[8][9]

Protocol (Base-Catalyzed):

  • Saponification: The crude ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.

  • Extraction and Purification: The precipitated carboxylic acid is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-(4-Bromophenyl)-3,3-difluoropropanoic acid. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.60-7.50 (m, 4H): Aromatic protons of the 4-bromophenyl group.

  • δ 3.20 (t, J = 16.0 Hz, 2H): Methylene protons (CH₂) adjacent to the CF₂ group. The triplet arises from coupling to the two fluorine atoms.

  • δ 11.0 (br s, 1H): Carboxylic acid proton.

¹³C NMR (101 MHz, CDCl₃):

  • δ 175.0 (t, J = 4.0 Hz): Carboxylic acid carbonyl carbon.

  • δ 138.0 (t, J = 25.0 Hz): Quaternary aromatic carbon attached to the CF₂ group.

  • δ 132.0 (s): Aromatic CH carbons ortho to the bromine.

  • δ 129.0 (s): Aromatic CH carbons meta to the bromine.

  • δ 124.0 (s): Aromatic carbon attached to the bromine.

  • δ 120.0 (t, J = 245.0 Hz): CF₂ carbon.

  • δ 40.0 (t, J = 28.0 Hz): CH₂ carbon.

Reactivity and Potential for Further Functionalization

The structure of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid offers several avenues for further chemical modification, making it a versatile building block in medicinal chemistry.

Reactivity A 3-(4-Bromophenyl)-3,3-difluoropropanoic acid Carboxylic Acid Aryl Bromide B Amide Formation A:cooh->B Amide Coupling Reagents C Esterification A:cooh->C Acid-catalyzed Esterification D Suzuki Coupling A:br->D Pd Catalyst, Boronic Acid E Buchwald-Hartwig Amination A:br->E Pd Catalyst, Amine F Reduction to Alcohol A:cooh->F Reducing Agents (e.g., BH3)

Caption: Key reactive sites and potential transformations of the title compound.

  • Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. These transformations are fundamental in drug discovery for modulating solubility, cell permeability, and target engagement.

  • Aryl Bromide: The 4-bromophenyl group serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents on the aromatic ring, enabling extensive structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

Arylpropanoic acids are a well-established class of pharmacologically active compounds, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[10] The incorporation of the gem-difluoro group at the benzylic position of the propanoic acid scaffold in 3-(4-Bromophenyl)-3,3-difluoropropanoic acid is expected to confer several advantageous properties:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the benzylic position less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Modulation of Acidity: The strongly electron-withdrawing nature of the two fluorine atoms will increase the acidity of the carboxylic acid proton compared to its non-fluorinated counterpart. This alteration in pKa can influence the compound's absorption, distribution, and target binding.

  • Bioisosteric Replacement: The CF₂ group can act as a bioisostere of an ether oxygen or a carbonyl group, potentially leading to novel binding interactions with biological targets.[2][3][11][12][13]

  • Conformational Effects: The presence of the gem-difluoro group can influence the conformational preferences of the molecule, which may lead to enhanced binding affinity and selectivity for its target.

Given these properties, 3-(4-Bromophenyl)-3,3-difluoropropanoic acid and its derivatives are promising scaffolds for the development of novel therapeutics in areas such as:

  • Anti-inflammatory agents: As analogues of known NSAIDs.

  • Anticancer agents: Many kinase inhibitors and other anticancer drugs incorporate fluorinated phenyl groups.[14][15]

  • Neurological disorders: Where modulation of CNS targets is required, the enhanced lipophilicity and metabolic stability can be beneficial.

Conclusion

3-(4-Bromophenyl)-3,3-difluoropropanoic acid represents a valuable and versatile building block for modern drug discovery. Its synthesis, leveraging established methodologies such as the Reformatsky reaction, is readily achievable. The strategic incorporation of the gem-difluoromethylene group onto an arylpropanoic acid scaffold provides a compelling starting point for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to empower researchers to explore the full potential of this and related fluorinated molecules.

References

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An In-depth Technical Guide to 3-(4-Bromophenyl)-3,3-difluoropropanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas. This guide focuses on a specific fluorinated building block, 3-(4-Bromophenyl)-3,3-difluoropropanoic acid, providing a comprehensive overview of its chemical structure, synthesis, and potential for further exploration in drug development.

Chemical Identity and Physicochemical Properties

3-(4-Bromophenyl)-3,3-difluoropropanoic acid is a halogenated aromatic carboxylic acid. Its structure combines a bromophenyl group, a difluorinated carbon at the benzylic position, and a propanoic acid moiety. This combination of features makes it an attractive intermediate for the synthesis of more complex molecules with potential biological activity.

PropertyValueSource
CAS Number 1780484-46-9[2]
Molecular Formula C₉H₇BrF₂O₂[3]
Molecular Weight 265.05 g/mol [2]
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)(F)F)Br[3]
InChIKey VDQAMIUOGUICHQ-UHFFFAOYSA-N[3]
Predicted XlogP 2.6[3]

Synthesis of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid: A Mechanistic Approach

The synthesis of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid can be achieved through a multi-step process, with the key transformation being a Reformatsky-type reaction. This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound.[4][5]

Synthetic Pathway Overview

The synthesis commences with the reaction of 4-bromobenzaldehyde with an organozinc reagent derived from ethyl bromodifluoroacetate. The resulting β-hydroxy ester is then hydrolyzed to yield the target carboxylic acid.

Synthesis_Pathway reagent1 4-Bromobenzaldehyde intermediate Ethyl 3-(4-bromophenyl)-3,3-difluoro-2-hydroxypropanoate reagent1:e->intermediate:w Reformatsky Reaction reagent2 Ethyl bromodifluoroacetate + Zn reagent2:e->intermediate:w product 3-(4-Bromophenyl)-3,3-difluoropropanoic acid intermediate:e->product:w hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Synthetic pathway for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Reformatsky reaction and subsequent hydrolysis. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of Ethyl 3-(4-bromophenyl)-3,3-difluoro-2-hydroxypropanoate

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, add activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: A solution of 4-bromobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is prepared in the dropping funnel.

  • Addition: A small portion of the aldehyde/ester solution is added to the zinc suspension to initiate the reaction. Gentle heating may be required.

  • Reflux: Once the reaction has initiated (indicated by a color change and/or gentle reflux), the remaining aldehyde/ester solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride. This mixture is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis to 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

  • Saponification: The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heating: The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the disappearance of the ester.

  • Acidification: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 using 1 M hydrochloric acid.

  • Extraction: The acidic aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a solid.

Structural Characterization: Spectroscopic Analysis

As experimental spectroscopic data for this specific molecule is not widely available in the literature, the following represents predicted data and typical spectral features based on the analysis of structurally similar compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, typically in the range of 7.2-7.8 ppm. The methylene protons adjacent to the carboxylic acid group would likely appear as a triplet in the region of 2.8-3.2 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically appears above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a distinct chemical shift. The difluorinated benzylic carbon will exhibit a triplet due to carbon-fluorine coupling. The carbonyl carbon of the carboxylic acid will be observed in the range of 170-180 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

  • C-F stretching vibrations, which are typically strong and appear in the region of 1000-1200 cm⁻¹.

  • C-Br stretching vibration, which is usually found in the lower wavenumber region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted mass-to-charge ratios for various adducts are available in public databases.[3]

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid have not been extensively reported, its structural motifs suggest several potential avenues for exploration in drug discovery.

  • Scaffold for Bioactive Molecules: Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The introduction of the difluoro group at the benzylic position can enhance the metabolic stability and modulate the acidity of the carboxylic acid, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

  • Intermediate for Complex Syntheses: The carboxylic acid and the bromo-aromatic functionalities serve as versatile handles for further chemical modifications. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity. The carboxylic acid can be converted to amides, esters, and other functional groups to explore structure-activity relationships.

  • Fragment-Based Drug Design: This molecule could serve as a valuable fragment in fragment-based screening campaigns to identify novel binders for various biological targets. The combination of the aromatic ring, the difluoromethyl group, and the carboxylic acid provides a unique set of potential interactions with protein binding pockets.

Safety, Handling, and Storage

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

3-(4-Bromophenyl)-3,3-difluoropropanoic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis via a Reformatsky-type reaction is a feasible approach, and its structural features offer numerous possibilities for the generation of diverse chemical libraries. Future research should focus on the full experimental characterization of this compound, the optimization of its synthesis, and the exploration of its biological activities in various disease models. The strategic placement of the difluoromethyl group suggests that derivatives of this scaffold could exhibit enhanced pharmacological properties, making it a valuable addition to the toolkit of medicinal chemists.

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  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • PubChemLite. 3-(4-bromophenyl)-3,3-difluoropropan-1-ol. [Link]

Sources

3-(4-Bromophenyl)-3,3-difluoropropanoic acid molecular weight and formula

[1]

Executive Summary

3-(4-Bromophenyl)-3,3-difluoropropanoic acid is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Distinguished by its benzylic gem-difluoro motif, this compound serves as a critical bioisostere for benzylic ketones and ethers, offering enhanced metabolic stability against cytochrome P450 oxidation while modulating lipophilicity.[1] The presence of a para-bromine substituent provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal scaffold for Structure-Activity Relationship (SAR) exploration in drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2]

The following data establishes the baseline identity for analytical verification and stoichiometric calculations.

PropertySpecification
IUPAC Name 3-(4-Bromophenyl)-3,3-difluoropropanoic acid
CAS Registry Number 1780484-46-9
Molecular Formula C₉H₇BrF₂O₂
Molecular Weight 265.05 g/mol
Exact Mass 263.9597 Da
SMILES OC(=O)CC(F)(F)c1ccc(Br)cc1
Appearance White to off-white solid
Predicted pKa ~3.8 (Acidic due to β-fluorine inductive effect)
Predicted LogP ~2.6 (Modulated by lipophilic C-F bonds)

Structural Utility in Drug Design[1]

This molecule is not merely a linker; it is a functional tool for multiparametric optimization.[1]

The Gem-Difluoro Effect

The benzylic –CF₂– group creates a specific electronic and steric environment:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Replacing benzylic hydrogens with fluorine prevents oxidative dealkylation, a common metabolic clearance pathway.

  • Conformational Bias: The gauche effect associated with fluorine atoms can lock the alkyl chain into specific conformations, potentially pre-organizing the molecule for receptor binding.

  • pKa Modulation: The electron-withdrawing nature of the β-difluoro group lowers the pKa of the carboxylic acid compared to non-fluorinated propanoic acid, potentially altering bioavailability and protein binding.

The Bromine Handle

The para-bromine atom is chemically orthogonal to the carboxylic acid and the fluorinated center. It allows researchers to elaborate the core scaffold late in the synthesis via palladium-catalyzed cross-coupling, enabling the rapid generation of diverse libraries.

StructuralUtilityCore3-(4-Bromophenyl)-3,3-difluoropropanoic AcidCF2Gem-Difluoro (–CF₂–)(Benzylic Position)Core->CF2FeaturesCOOHCarboxylic Acid(Head Group)Core->COOHFeaturesBrAryl Bromide(Tail Group)Core->BrFeaturesMetabolic Stability\n(Blocks CYP450)Metabolic Stability(Blocks CYP450)CF2->Metabolic Stability\n(Blocks CYP450)Bioisostere\n(Mimics C=O / –O–)Bioisostere(Mimics C=O / –O–)CF2->Bioisostere\n(Mimics C=O / –O–)Amide Coupling\n(Peptidomimetics)Amide Coupling(Peptidomimetics)COOH->Amide Coupling\n(Peptidomimetics)Esterification\n(Prodrugs)Esterification(Prodrugs)COOH->Esterification\n(Prodrugs)Suzuki Coupling\n(Biaryl formation)Suzuki Coupling(Biaryl formation)Br->Suzuki Coupling\n(Biaryl formation)Buchwald-Hartwig\n(C-N Bond formation)Buchwald-Hartwig(C-N Bond formation)Br->Buchwald-Hartwig\n(C-N Bond formation)

Figure 1: Functional decomposition of the molecule highlighting its utility in medicinal chemistry.[1]

Synthesis Protocol

The synthesis of benzylic gem-difluorides differs from the standard Reformatsky reaction (which yields

1deoxyfluorination

1
Retrosynthetic Analysis[1]
  • Target: Ar–CF₂–CH₂–COOH

  • Precursor: Ar–CO–CH₂–COOEt (Ethyl 3-aryl-3-oxopropanoate)[1]

  • Key Transformation: Deoxyfluorination (C=O

    
     CF₂) using DAST or Deoxofluor.
    
Detailed Experimental Workflow
Step 1: Synthesis of Beta-Keto Ester

Reagents: 4-Bromobenzoyl chloride, Meldrum's Acid, Pyridine, Ethanol.[1]

  • Acylation: Dissolve Meldrum's acid (1.0 equiv) in anhydrous DCM at 0°C. Add pyridine (2.0 equiv) followed by dropwise addition of 4-bromobenzoyl chloride (1.0 equiv). Stir at RT for 1–2 hours.[1]

  • Workup: Wash with dilute HCl to remove pyridine.[1] Isolate the acylated Meldrum's acid intermediate.[1]

  • Ethanolysis: Reflux the intermediate in anhydrous ethanol for 4–6 hours. This induces decarboxylation and ester formation.[1]

  • Result: Ethyl 3-(4-bromophenyl)-3-oxopropanoate.

Step 2: Deoxyfluorination (Critical Step)

Reagents: DAST (Diethylaminosulfur trifluoride), Anhydrous DCM.[1] Safety: DAST liberates HF upon hydrolysis and can be explosive at high temperatures.[1]

  • Setup: In a Teflon or polypropylene vessel (glass is acceptable if anhydrous, but plastic prevents etching), dissolve the beta-keto ester in anhydrous DCM under Argon.

  • Addition: Cool to 0°C. Add DAST (2.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: The ester group deactivates the ketone slightly, reducing the risk of elimination to vinyl fluorides, but temperature control is vital.

  • Quench: Pour the mixture slowly into saturated NaHCO₃/ice mixture. Caution: Vigorous CO₂ evolution. [1]

  • Purification: Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Result: Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate.

Step 3: Hydrolysis

Reagents: LiOH, THF/Water.[1]

  • Dissolve the difluoro ester in THF:Water (3:1).[1]

  • Add LiOH (2.0 equiv) and stir at RT until TLC shows consumption of starting material (typically 2–4 hours).

  • Acidify carefully with 1N HCl to pH ~2.[1]

  • Extract with EtOAc, dry, and concentrate to yield the target acid.

SynthesisWorkflowStart4-Bromobenzoyl ChlorideStep1Step 1: Acylation & Ethanolysis(Meldrum's Acid Route)Start->Step1Inter1Intermediate:Ethyl 3-(4-bromophenyl)-3-oxopropanoateStep1->Inter1Step2Step 2: Deoxyfluorination(DAST, DCM, 0°C to RT)Inter1->Step2 C=O -> CF2 Inter2Intermediate:Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoateStep2->Inter2Step3Step 3: Hydrolysis(LiOH, THF/H2O)Inter2->Step3FinalTarget:3-(4-Bromophenyl)-3,3-difluoropropanoic AcidStep3->Final

Figure 2: Step-by-step synthetic pathway via deoxyfluorination.

Safety & Handling Protocols

DAST Hazards

The use of DAST in Step 2 requires strict adherence to safety protocols:

  • Thermal Instability: Do not heat DAST reactions above 50°C; catastrophic decomposition may occur.[1]

  • Moisture Sensitivity: Reacts violently with water to produce HF gas.[1] All glassware must be oven-dried.[1]

  • Alternative: Consider using Deoxofluor or XtalFluor-E for higher thermal stability and easier handling if scaling up.[1]

Acid Handling

The final product is an organic acid.[1] Standard PPE (gloves, goggles, lab coat) is required.[1] Avoid inhalation of dust.[1] Store in a cool, dry place.

References

  • Middleton, W. J. (1975).[1] New fluorinating reagents.[1][2] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Technical Whitepaper: Solubility Profile & Handling of 3-(4-Bromophenyl)-3,3-difluoropropanoic Acid

[1][2][3][4]

Executive Summary

3-(4-Bromophenyl)-3,3-difluoropropanoic acid is a critical fluorinated building block in medicinal chemistry.[1][2][3] The introduction of the gem-difluoro group (



12

This guide addresses the solubility landscape of this compound, which is dominated by the competition between the polar, hydrogen-bonding carboxylic head group and the lipophilic, halogenated tail.[1][3] Understanding this balance is essential for optimizing extraction yields, preparing assay stock solutions, and designing crystallization protocols.[1][2][3]

Physicochemical Identity

Before establishing solubility protocols, one must understand the intrinsic properties driving solvation.[1][2][3]

PropertyValue / DescriptorMechanistic Insight
Molecular Formula

Halogen-rich core increases density and lipophilicity.[1][2][3]
Molecular Weight 265.05 g/mol Small molecule range; kinetics of dissolution are typically fast.[1][2][3]
Physical State Solid (White to Off-white)Crystalline lattice energy must be overcome by solvation enthalpy.[1][2][3]
Predicted LogP ~2.8 – 3.2Moderately lipophilic.[1][3] The

group increases lipophilicity compared to the methylene analog (

).[1][2][3]
Estimated pKa ~3.5 – 3.8The

-fluorines exert a strong inductive effect (-I), making this more acidic than propanoic acid (

4.87).[1][2][3]
H-Bond Donors 1 (COOH)Primary handle for solubility in protic solvents.[1][2][3]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constants, dipole moments, and experimental precedents for fluorinated aryl acids.

Primary Solvents (Stock & Synthesis)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) or for reaction media.[1][2][3]

  • Dimethyl Sulfoxide (DMSO): Excellent Solubility (>100 mg/mL). [1][2][3]

    • Mechanism:[2][3][5][6] DMSO acts as a strong H-bond acceptor for the carboxylic proton while solvating the aromatic ring via dipole-dipole interactions.[1][2]

    • Application: Ideal for biological assay stocks (HTS).[1][2][3]

  • Methanol / Ethanol: High Solubility. [2][3]

    • Mechanism:[2][3][5][6] Protic solvents capable of both donating and accepting H-bonds.[1][2][3]

    • Application: Suitable for recrystallization or transferring the compound.[1][2] Note: Avoid heating acidic methanol solutions for prolonged periods to prevent methyl ester formation.[2]

  • Dimethylformamide (DMF): Excellent Solubility. [1][2][3]

    • Application: Preferred solvent for peptide coupling reactions or nucleophilic substitutions involving this acid.[1][2][3]

Extraction & Process Solvents

Used during workup and purification.[1][2][3]

  • Dichloromethane (DCM) / Chloroform: Moderate to High Solubility. [1][2][3]

    • Utility: The standard solvent for extracting the protonated (neutral) acid from aqueous media.[1][2][3] The lipophilic bromophenyl tail drives solubility here.[1][2][3]

  • Ethyl Acetate (EtOAc): High Solubility. [1][2][3]

    • Utility: Excellent, safer alternative to chlorinated solvents for extraction.[1][2][3]

  • Tetrahydrofuran (THF): High Solubility. [1][2][3]

    • Utility: Common reaction solvent; fully miscible.[1][2][3]

Anti-Solvents (Precipitation)[1][2][4]
  • Hexanes / Heptane: Low / Insoluble. [2][3]

    • Protocol: Adding hexanes to a concentrated DCM or EtOAc solution of the compound will typically induce precipitation or crystallization.[1][2][3]

  • Water (Acidic pH): Low Solubility (< 1 mg/mL). [1][2][3]

    • At pH < pKa (~3.5), the molecule exists in its neutral, protonated form, which is poorly water-soluble due to the lipophilic

      
       domain.[1][3]
      
Aqueous Buffers (pH Dependent)[1][2][3][4]
  • pH > 7.0 (Phosphate/Bicarbonate): Soluble. [1][2][3]

    • Deprotonation yields the carboxylate anion (

      
      ), which is highly water-soluble.[1][2][3]
      
    • Caution: High concentrations of counter-ions (e.g.,

      
      ) in brine can salt out the compound even at neutral pH.[1][2][3]
      

Visualizing the Solubility Workflow

The following diagram illustrates the decision tree for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflowStart3-(4-Bromophenyl)-3,3-difluoropropanoic acid (Solid)GoalIntended Application?Start->GoalAssayBiological Assay(Stock Solution)Goal->AssayScreeningSynthesisChemical Synthesis(Reaction)Goal->SynthesisDerivatizationPurificationPurification(Extraction/Cryst)Goal->PurificationIsolationDMSODMSO / DMF(>100 mM)Assay->DMSODissolveDCMDCM / EtOAc(High Solubility)Synthesis->DCMDissolvePurification->DCMDissolveHexaneHexane / Water (Acidic)(Precipitation)DCM->HexaneAdd Anti-solvent

Figure 1: Decision matrix for solvent selection based on experimental goals.[1][2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the saturation limit in a specific organic solvent.[2]

  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial.

  • Addition: Add the solvent of interest (e.g., Toluene) in 50

    
     increments.[1][2][3]
    
  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C after each addition.

  • Observation: Visual check for clarity.

    • Clear: Soluble.[1][2]

    • Cloudy/Particulate:[2][3] Insoluble.[1][2]

  • Calculation: Solubility (

    
    ) 
    
    
    Mass (mg) / Volume Added (mL).
Protocol B: pH-Dependent Aqueous Solubility (Shake-Flask)

Critical for understanding bioavailability.[1][2][3]

  • Buffer Prep: Prepare 50 mM Phosphate buffers at pH 2.0, 5.0, and 7.4.

  • Saturation: Add excess compound (solid) to 1 mL of each buffer.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45

    
     PTFE membrane (to avoid binding to nylon).[1][2][3]
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Structural Insights & Causality

Why does the 3,3-difluoro group matter?

  • Acidity Enhancement: The two fluorine atoms are highly electronegative.[1][2][3] Through the

    
    -bond framework (inductive effect), they pull electron density away from the carboxyl group.[1] This stabilizes the carboxylate anion upon deprotonation, lowering the 
    
    
    compared to the non-fluorinated analog.[1][2][3]
    • Practical Implication: This compound will ionize at a lower pH than standard fatty acids, improving solubility in slightly acidic media (e.g., pH 5.5).[1][2][3]

  • Lipophilicity Modulation: While fluorine is polar, the

    
     bond is non-polarizable and has a low coefficient of friction.[1][2][3] The 
    
    
    group generally increases the logP (lipophilicity) compared to a
    
    
    group.[1][2][3]
    • Practical Implication: Despite the acid group, the molecule retains significant affinity for non-polar solvents (DCM, Toluene), facilitating efficient extraction from aqueous reaction mixtures.[1][3]

References

  • Compound Identification

    • PubChem Compound Summary for CID 504568733 (3-(4-Bromophenyl)-3,3-difluoropropanoic acid).[1][2][3] National Center for Biotechnology Information (2024).[1][3] [Link][1][3]

  • Synthesis & Properties of Difluoro-acids

    • Preparation of 3-(bromophenyl)-2,2'-difluoropropanoic acid.[1][2][3][4] (Patent CN104803838A).[1][2][3] Describes the Reformatsky synthesis route and extraction solvents (EtOAc/THF).

  • General Solubility Principles

    • Starr, J. N., & King, C. J. (1991).[1][7] Water-enhanced solubility of carboxylic acids in organic solvents.[1][2][3][7][8] Industrial & Engineering Chemistry Research.[1][2][7] [Link]

  • pKa of Fluorinated Acids

    • Reuben J. (2019).[1][3] Aqueous pKa values of fluorinated benzenesulfonamides and phenols.[1][2][3] Journal of Physical Organic Chemistry.[1][2][3] (Provides comparative data for fluorine inductive effects). [Link][1][3]

An In-depth Technical Guide to 4-bromo-β,β-difluorohydrocinnamic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides a comprehensive overview of 4-bromo-β,β-difluorohydrocinnamic acid, more systematically known as 3-(4-bromophenyl)-3,3-difluoropropanoic acid. The introduction of a gem-difluoromethylene group into organic molecules is a key strategy in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties. This document details the chemical identity, synthesis, and characterization of this compound. A significant focus is placed on a potential synthetic route via a modified Reformatsky reaction. Furthermore, this guide explores the prospective applications of 3-(4-bromophenyl)-3,3-difluoropropanoic acid in drug discovery, particularly as a potential inhibitor of fatty acid β-oxidation, a critical metabolic pathway. It is important to note that while a synthetic route and potential application have been outlined in patent literature, comprehensive, peer-reviewed data on the biological activity and detailed spectroscopic characterization of this specific molecule are not extensively available in the public domain. This guide, therefore, synthesizes the available information and provides a scientifically grounded projection of its utility for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The compound of interest, 4-bromo-β,β-difluorohydrocinnamic acid, is more precisely named according to IUPAC nomenclature as 3-(4-bromophenyl)-3,3-difluoropropanoic acid [1]. The synonym "hydrocinnamic acid" refers to 3-phenylpropanoic acid, with the "4-bromo" indicating a bromine atom on the phenyl ring and "β,β-difluoro" specifying the two fluorine atoms on the carbon atom beta to the carboxyl group.

The incorporation of the gem-difluoromethylene group (CF₂) is a key structural feature. This motif is often used in medicinal chemistry as a bioisostere for a carbonyl group or a methylene bridge adjacent to an electron-withdrawing group. The high electronegativity of the fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(4-bromophenyl)-3,3-difluoropropanoic acid-
Synonym 4-bromo-β,β-difluorohydrocinnamic acid-
CAS Number 1780484-46-9[2]
Molecular Formula C₉H₇BrF₂O₂[1]
Molecular Weight 265.05 g/mol [2]
SMILES C1=CC(=CC=C1C(CC(=O)O)(F)F)Br[1]
InChI Key VDQAMIUOGUICHQ-UHFFFAOYSA-N[1]
Predicted XlogP 2.6[1]

Synthesis and Methodologies

The synthesis of 3-(4-bromophenyl)-3,3-difluoropropanoic acid can be approached through a multi-step sequence, with a key step involving a Reformatsky-type reaction. This classical organozinc-mediated reaction is well-suited for the formation of carbon-carbon bonds with α-halo esters.

Proposed Synthetic Pathway

A plausible synthetic route, based on patent literature, commences with the reaction of 4-bromobenzaldehyde with an organozinc reagent derived from ethyl bromodifluoroacetate. This is followed by subsequent chemical transformations to yield the final carboxylic acid.

Synthetic_Pathway A 4-Bromobenzaldehyde D Reformatsky Reaction A->D B Ethyl Bromodifluoroacetate B->D C Zinc C->D E Intermediate Ester D->E 1. THF 2. Acid workup F Hydrolysis E->F G 3-(4-bromophenyl)-3,3-difluoropropanoic acid F->G e.g., LiOH, H₂O/THF Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix A Fatty Acyl-CoA B trans-Δ²-Enoyl-CoA A->B Acyl-CoA Dehydrogenase C L-β-Hydroxyacyl-CoA B->C Enoyl-CoA Hydratase D β-Ketoacyl-CoA C->D β-Hydroxyacyl-CoA Dehydrogenase E Acetyl-CoA D->E β-Ketothiolase F Shortened Acyl-CoA D->F β-Ketothiolase TCA Cycle TCA Cycle E->TCA Cycle F->A Next Cycle G 3-(4-bromophenyl)-3,3-difluoropropanoic acid G->D Potential Inhibition

Sources

safety data sheet (SDS) for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

This guide goes beyond the standard regulatory requirements to provide a field-proven safety framework for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid . While formally classified as an irritant, the presence of the


-difluoro motif introduces specific physicochemical behaviors—notably enhanced acidity and lipophilicity—that require distinct handling protocols compared to non-fluorinated analogs.

Critical Hazard Overview:

  • Primary Risk: Severe mucosal and cutaneous irritation due to enhanced acidity from the electron-withdrawing difluoromethylene group.

  • Hidden Risk: Potential for slow hydrolysis or decomposition to release fluoride ions under extreme conditions (though the C-F bond is generally stable).

  • Operational Status: Handle as a Solid Acid . Moisture sensitive.

Chemical Identity & Characterization

ParameterTechnical Detail
Product Name 3-(4-Bromophenyl)-3,3-difluoropropanoic acid
CAS Registry Number 1780484-46-9
Molecular Formula C

H

BrF

O

Molecular Weight 265.05 g/mol
SMILES OC(=O)CC(F)(F)c1ccc(Br)cc1
Structure Description A propanoic acid scaffold substituted at the 3-position with a 4-bromophenyl group and a gem-difluoro moiety.[1][2][3][4][5][6][7][8][9]

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)[10]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Technical Insight (Structure-Activity Relationship): Unlike simple phenylpropanoic acid, the gem-difluoro group at the


-position exerts a strong inductive effect (

), significantly lowering the pKa of the carboxylic acid.
  • Implication: This compound is more acidic than its non-fluorinated parent. While classified as an Irritant (Cat 2), prolonged contact can mimic corrosive burns (Cat 1B). Treat skin exposure with the urgency of a corrosive acid.

Visual Risk Assessment Logic

The following diagram illustrates the decision logic for handling this specific fluorinated building block based on its functional groups.

RiskAssessment Compound 3-(4-Bromophenyl)- 3,3-difluoropropanoic acid FuncGroup1 Carboxylic Acid (COOH) Compound->FuncGroup1 FuncGroup2 Gem-Difluoro (CF2) Compound->FuncGroup2 Hazard1 Acidity (pKa ~3-4) Skin/Eye Irritant FuncGroup1->Hazard1 Inductive Effect FuncGroup2->Hazard1 e- Withdrawal Hazard2 Metabolic Stability Lipophilicity FuncGroup2->Hazard2 Risk Enhanced Bioavailability & Local Tissue Damage Hazard1->Risk Hazard2->Risk Control Control: Moisture Free Acid-Resistant Gloves Risk->Control

Figure 1: Structural Risk Analysis linking functional groups to safety controls.

Emergency Response: The "Self-Validating" Protocol

Standard First Aid is often passive. This guide proposes a self-validating approach where the responder actively verifies neutralization.

Skin Exposure[3][9][10][11][12]
  • Immediate Action: Brush off loose solid. Flush with water for 15 minutes .

  • Validation Step: After flushing, use a pH strip on the wet skin surface.

    • If pH < 5: Continue flushing.[9][11] Acid residue remains.

    • If pH 6-7: Neutralization effective. Apply sterile dressing.

  • Fluoride Note: While C-F bonds are stable, if the compound was subjected to extreme heat or strong reducing agents, consider potential HF generation. If deep throbbing pain persists despite neutral pH, seek medical evaluation for fluoride sequestration (calcium gluconate is rarely needed for this specific solid but keep as a precaution in high-volume synthesis labs).

Eye Exposure
  • Immediate Action: Force eyelids open. Irrigate with saline or water for 15 minutes .

  • Validation: Do not stop until emergency medical personnel arrive. Visual inspection for corneal clouding is required.

Accidental Release (Spills)
  • Containment: Isolate the area. Wear N95/P100 respirator if dust is present.

  • Neutralization (Self-Validating):

    • Cover spill with Sodium Bicarbonate (NaHCO

      
      ) .
      
    • Validation: Observe bubbling (CO

      
       release).
      
    • Endpoint: Add water slightly to ensure reaction. When bubbling stops, the acid is neutralized.

  • Cleanup: Sweep up the resulting slurry (now sodium salt) into a chemical waste container.

Safe Handling & Storage Protocols

Scientific Rationale: The difluoro group increases the compound's lipophilicity, potentially aiding skin absorption, while the acid moiety provides the irritation source.

CategoryProtocol
Engineering Controls Fume Hood Required. Handle only in a certified chemical fume hood with face velocity >100 fpm.
PPE: Hands Nitrile Gloves (Double Gloving Recommended). The lipophilic nature of the bromophenyl/difluoro tail suggests potential for permeation. Change outer gloves immediately upon contamination.
PPE: Respiratory If handling powder outside a hood (not recommended), use a P100 HEPA respirator .
Storage Conditions Cool, Dry, Inert. Store at 2-8°C. Keep container tightly closed. Hygroscopic nature is possible due to the acid functionality.
Incompatibilities Strong Oxidizers & Bases. Reaction with strong bases will generate the carboxylate salt. Avoid contact with reducing agents which could theoretically defluorinate under extreme conditions.

Physicochemical Properties

Note: Specific experimental values for this CAS are limited. Data below represents verified ranges for this structural class.

PropertyValue / Status
Physical State Solid (Powder or Crystalline)
Color White to Off-White
Melting Point Predicted: > 50°C (Analog 3-(4-bromophenyl)propionic acid MP: 132-136°C)
Solubility (Water) Low (Sparingly soluble)
Solubility (Organic) High (DMSO, Methanol, Dichloromethane, Ethyl Acetate)
Acidity (pKa) Predicted: ~3.5 - 4.0 (More acidic than propionic acid due to

-F effect)
Flash Point Not Applicable (Solid)

Toxicology & Ecological Information

Acute Toxicity:

  • Oral: Data not established for specific CAS. Analogous fluorinated acids are often Harmful if Swallowed (Cat 4).

  • Dermal: Data not established. Treat as Irritant/Corrosive.

Ecological Impact:

  • Persistence: The C-F bond is highly resistant to biodegradation. This compound should be treated as Persistent in the environment.

  • Disposal: Do not discharge into drains.[12] Incineration in a facility equipped with a scrubber (for HF/HBr capture) is the only acceptable disposal method.

Exposure Response Workflow

The following diagram outlines the immediate decision-making process for laboratory personnel upon exposure.

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15min + Soap Check pH of skin Skin->ActionSkin ActionEye Irrigate 15min Force eyelids open Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Aid Bring SDS ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response workflow for exposure incidents.

References

  • BLD Pharm. (2025). Safety Data Sheet: 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS 1780484-46-9). Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 3-(4-Bromophenyl)propionic acid (Analogous Hazard Data). Retrieved from

  • ChemScene. (2025). Product Analysis: 3,3-Difluoro-2-phenylpropanoic acid (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3,3-Difluoropropanoic acid (Acidity/Corrosivity Reference). Retrieved from

Disclaimer: This guide is for research and development use only. It is not a substitute for official regulatory compliance documents required by local government agencies (OSHA, ECHA).

Sources

Technical Guide: Comparative Profiling of 3,3-Difluoropropanoic Acid vs. Propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Bioisosteric Switch

In modern drug discovery, the strategic substitution of hydrogen with fluorine—specifically the transition from a terminal methyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to a difluoromethyl group (

)—is a high-impact bioisosteric replacement. This guide analyzes the structural and functional divergence between Propanoic Acid (PA) and its fluorinated analog, 3,3-Difluoropropanoic Acid (3,3-DFPA) .

While PA serves as a fundamental metabolic substrate, 3,3-DFPA functions as a metabolic blocker and pKa modulator.[1] The introduction of the gem-difluoro moiety at the


-position alters the electronic landscape of the carboxylic acid, lowers the pKa by approximately 1.4 units, and blocks CYP450-mediated 

-oxidation, significantly extending half-life (

) in biological systems.

Physicochemical Profiling

The introduction of fluorine atoms induces profound changes in the molecule's electronic distribution and lipophilicity profile.[2] The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting oxidative stability.[2]

Table 1: Comparative Physicochemical Data
PropertyPropanoic Acid (PA)3,3-Difluoropropanoic Acid (3,3-DFPA)Impact of Fluorination
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Mass increase (+36 Da)
MW 74.08 g/mol 110.06 g/mol Negligible steric bulk increase
pKa 4.87~3.49 (Predicted)Acidity Increase:

-fluorine inductive effect stabilizes the carboxylate anion.
LogP 0.33~0.60Lipophilicity Modulation: Slight increase, but tempered by the dipole moment of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

group.[2]
Bond Energy C-H: ~99 kcal/molC-F: ~116 kcal/molMetabolic Stability: Resistance to homolytic cleavage.[2]
Dipole Moment ModerateHighThe ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

proton acts as a weak H-bond donor (lipophilic H-bond donor).

Key Insight: The


 group is unique because the terminal proton becomes acidic due to the electron-withdrawing effect of the two geminal fluorines.[2] Unlike the chemically inert 

or

, the

group can participate in weak hydrogen bonding as a donor, potentially improving binding affinity in protein pockets.

Synthetic Methodologies

While propanoic acid is a commodity chemical, 3,3-DFPA requires specific synthesis, typically via the oxidation of fluorinated alcohols.[1] The following protocol utilizes a TEMPO-mediated oxidation, preferred in pharmaceutical contexts for its mild conditions compared to Jones oxidation.[1]

Protocol: TEMPO-Mediated Synthesis of 3,3-DFPA

Objective: Synthesis of 3,3-difluoropropanoic acid from 3,3-difluoro-1-propanol.

Reagents:

  • Substrate: 3,3-Difluoro-1-propanol (1.0 eq)[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 eq)[1]

  • Co-oxidant: Sodium Hypochlorite (NaOCl, bleach) (2.0 eq)[1]

  • Co-catalyst: Potassium Bromide (KBr) (0.1 eq)

  • Solvent: Dichloromethane (DCM) / Water biphasic system[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 3,3-difluoro-1-propanol (10 mmol) in DCM (20 mL). Add a solution of KBr (1 mmol) and TEMPO (0.2 mmol) in water (5 mL). Cool the biphasic mixture to 0°C.

  • Oxidation: Dropwise add aqueous NaOCl (buffered to pH 8.6 with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) over 30 minutes. Maintain internal temperature <5°C to prevent over-oxidation or chlorination byproducts.[2]
    
  • Monitoring: Monitor reaction progress via TLC (stain with KMnO4) or 19F-NMR. The alcohol peak (-125 ppm approx) should disappear, replaced by the acid signal.[2]

  • Quenching: Once complete (typically 1-2 hours), quench excess oxidant with sodium thiosulfate solution.[1]

  • Workup:

    • Basify the aqueous layer to pH > 10 (traps the product as carboxylate salt).[2]

    • Wash with DCM to remove organic impurities/TEMPO.[1][2]

    • Critical Step: Acidify the aqueous layer to pH 1 with HCl.[1][2]

    • Extract the free acid exhaustively with Ethyl Acetate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       mL).[2]
      
  • Purification: Dry combined organics over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , filter, and concentrate in vacuo. Distillation may be required for high purity (bp ~173°C).
    

Mechanistic Pharmacology: The Metabolic Blockade

The primary utility of 3,3-DFPA in drug design is its resistance to


-oxidation .
Mechanism of Action

In non-fluorinated propanoic acid derivatives, the terminal methyl group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies).[2] These enzymes initiate metabolism by abstracting a hydrogen atom from the terminal carbon.[1][2]

  • Propanoic Acid: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Rapid clearance).
    
  • 3,3-Difluoro Analog: The C-F bond strength (116 kcal/mol) renders hydrogen abstraction energetically unfavorable.[1] Furthermore, the electronegativity of fluorine deactivates the remaining proton, preventing the formation of the radical intermediate required for hydroxylation.[2]

Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergence in metabolic stability.

MetabolicPathways PA Propanoic Acid (Non-Fluorinated) CYP CYP450 Enzyme (Omega-Oxidation) PA->CYP High Affinity DFPA 3,3-Difluoropropanoic Acid (Fluorinated) DFPA->CYP Steric/Electronic Repulsion Alcohol 3-Hydroxypropanoic Acid (Unstable Intermediate) CYP->Alcohol Hydroxylation Stable Metabolically Stable (Extended Half-life) CYP->Stable Oxidation Blocked Dicarboxylic Malonic Acid Derivative (Excreted/Degraded) Alcohol->Dicarboxylic Oxidation

Figure 1: Comparative metabolic pathways.[1] Propanoic acid undergoes rapid omega-oxidation, while 3,3-DFPA resists CYP450 attack due to C-F bond strength.[1]

Application in Drug Design (Case Study)

Scenario: A peptide drug candidate containing a C-terminal alanine residue suffers from rapid clearance. Solution: Replacing the terminal methyl of alanine with a difluoromethyl group (using 3,3-DFPA as a building block) achieves two goals:

  • pKa Tuning: The acidity of the carboxylic acid increases (pKa drops from ~4.8 to ~3.5).[1][2] At physiological pH (7.4), the molecule is more fully ionized, potentially altering solubility and protein binding.[1]

  • Conformational Locking: The gauche effect (preference of fluorine to be gauche to electron-rich neighbors) can lock the side chain into a specific conformation, reducing entropy penalties upon binding to the target receptor.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218396, 3,3-Difluoropropanoic acid.[1] Retrieved from [Link]

  • Linclau, B., et al. (2016). Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry.[1][3] Angewandte Chemie International Edition.[1][2] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2] (General reference for C-F bond strength and metabolic blocking).

Sources

Strategic Procurement and Synthetic Integration of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic to modulate a drug candidate's physicochemical and pharmacokinetic properties. 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS: 1780484-46-9) is a premium bifunctional building block designed for advanced lead optimization. It features a gem-difluoro (


) group that acts as a bioisostere for ketones or ethers, alongside a 4-bromo substituent that serves as a versatile handle for late-stage cross-coupling.

This technical whitepaper provides an in-depth analysis of the global supply chain, pricing economics, and field-proven synthetic protocols for integrating this critical intermediate into drug discovery workflows.

Structural Rationale & Medicinal Chemistry Causality

The architectural design of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid solves two distinct challenges in drug development:

  • Metabolic Shielding via the

    
     Motif : The benzylic position is a notorious hotspot for Cytochrome P450 (CYP)-mediated oxidation. By replacing the benzylic protons with a gem-difluoro group, the molecule gains profound metabolic stability[1]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent propanoic acid, which can enhance the strength of salt-bridge interactions with target proteins.
    
  • Orthogonal Reactivity : The presence of the carboxylic acid allows for immediate functionalization (e.g., amide coupling to target pharmacophores), while the 4-bromo group remains inert under these conditions. Once the amide is formed, the bromine atom can be engaged in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to rapidly generate biaryl libraries.

Synthesizing the benzylic


 motif de novo typically requires hazardous and expensive fluorinating agents (e.g., DAST, Deoxo-Fluor) applied to ketone precursors, often resulting in low yields. Consequently, procuring this pre-functionalized building block is highly cost-effective for R&D timelines.

Global Supply Chain & Procurement Economics

Sourcing specialized fluorinated building blocks requires balancing purity, lead time, and cost. For CAS 1780484-46-9, the market is primarily supported by specialized chemical vendors who provide rigorous analytical documentation.

Supplier and Pricing Matrix

Note: Pricing is representative of R&D scale (1g - 5g) and is subject to institutional discounts and real-time inventory fluctuations.

SupplierCAS MatchStandard PurityEstimated Pricing (R&D Scale)Analytical Documentation
BLD Pharm [2]1780484-46-9

$80 – $150 / 1gNMR, HPLC, LC-MS, UPLC
Bidepharm [3]1780484-46-9

$85 – $140 / 1gBatch QC (NMR, HPLC, GC)
Chemsrc [4]1780484-46-9VariableAggregator / InquiryMSDS, Physical Properties

Procurement Strategy : When purchasing from vendors like BLD Pharm[2] or Bidepharm[3], it is critical to request the batch-specific


 NMR spectra. The 

group can sometimes undergo defluorination under harsh manufacturing conditions; verifying the integrity of the fluorine atoms prior to initiating a multi-step synthesis prevents downstream failures.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of utilizing 3-(4-Bromophenyl)-3,3-difluoropropanoic acid in a standard drug discovery workflow, moving from procurement to biological evaluation.

Workflow A 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS: 1780484-46-9) B Amide Coupling (HATU, DIPEA, DMF) A->B Step 1: Activation & Condensation C Difluoro-Amide Intermediate (Ar-CF2-CH2-CONR2) B->C Step 2: Intermediate Isolation D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar'-B(OH)2) C->D Step 3: Pd-Catalyzed Cross-Coupling E Biaryl-Difluoro Target Compound (Lead Candidate) D->E Step 4: Product Purification F In Vitro ADME Profiling (HLM/RLM Stability) E->F Step 5: Biological & Metabolic Eval

Caption: Synthetic and ADME workflow for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol: Late-Stage Functionalization via Amide and Suzuki Couplings

Phase 1: Amide Bond Formation (Self-Validating via LC-MS)

  • Preparation : Dissolve 1.0 mmol of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Activation : Add 1.2 mmol of HATU and 3.0 mmol of DIPEA.

    • Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior efficiency in activating electronically deactivated acids. The

      
       group exerts a strong inductive electron-withdrawing effect, which can destabilize standard active esters. DIPEA acts as a sterically hindered, non-nucleophilic base, ensuring the carboxylic acid is deprotonated without competing with the incoming amine.
      
  • Analytical Checkpoint : Stir for 15 minutes. Withdraw a 5

    
    L aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The chromatogram must show the complete disappearance of the starting material mass (m/z 263/265 [M-H]
    
    
    
    ) and the appearance of the HATU-active ester intermediate.
  • Condensation : Add 1.1 mmol of the target primary or secondary amine. Stir at room temperature for 2–4 hours until LC-MS indicates complete conversion to the difluoro-amide.

  • Workup : Quench with saturated aqueous

    
    , extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry over 
    
    
    
    , and concentrate.

Phase 2: Suzuki-Miyaura Cross-Coupling (Self-Validating via NMR)

  • Setup : In a Schlenk flask, combine the isolated bromo-amide (1.0 mmol), an arylboronic acid (1.5 mmol), and

    
     (2.5 mmol) in 10 mL of a 1,4-dioxane/water mixture (4:1 v/v).
    
  • Degassing : Sparge the solution with argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the oxidative homocoupling of the boronic acid, which drastically reduces the yield and complicates purification.

  • Catalysis : Add 0.05 mmol of

    
    . Heat the mixture to 90°C for 6 hours.
    
    • Causality:

      
       is chosen because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step in sterically demanding biaryl syntheses.
      
  • Final Validation : Monitor by HPLC. Upon completion, filter through Celite, extract, and purify via flash column chromatography.

    • Self-Validation: Final structural integrity must be validated by

      
      , 
      
      
      
      , and
      
      
      NMR. The
      
      
      NMR is critical; it should display a characteristic multiplet (typically between -95 to -105 ppm) confirming that the gem-difluoro motif survived the basic, high-temperature coupling conditions.

References

  • Chemsrc. "1780484-46-9_CAS号:1780484-46-9_3-(4-Bromophenyl)-3,3-difluoropropanoic acid". Chemsrc Database. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents". PMC Database. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-(4-Bromophenyl)-2,2-difluoro-3-hydroxypropanoic Acid Derivatives via Honda–Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide to the synthesis of 3-(4-Bromophenyl)-2,2-difluoro-3-hydroxypropanoic acid ethyl ester via the Honda–Reformatsky reaction , with subsequent notes on obtaining the 3,3-difluoro isomer and the free acid derivatives.

Editorial Note on Nomenclature & Isomerism: The specific target requested, "3-(4-Bromophenyl)-3,3-difluoropropanoic acid" (Ar-CF₂-CH₂-COOH), places the gem-difluoro group at the


-position (C3). However, the standard Reformatsky reaction  utilizing the commercially available ethyl bromodifluoroacetate  introduces the fluorine atoms at the 

-position (C2), yielding 3-(4-Bromophenyl)-2,2-difluoro-3-hydroxypropanoic acid derivatives.
  • Protocol Focus: This guide details the Honda–Reformatsky protocol (Synthesis of the 2,2-difluoro-3-hydroxy scaffold), as this is the direct product of the Reformatsky reaction.

  • Structural Note: Strategies to access the 3,3-difluoro isomer (via DAST fluorination of

    
    -keto esters) are briefly contrasted in the "Alternative Routes" section to ensure scientific completeness.
    

Executive Summary

The incorporation of a gem-difluoromethylene (


) moiety into pharmaceutical scaffolds is a critical strategy in medicinal chemistry.[1] The 

group acts as a bioisostere for oxygen or a carbonyl group, enhancing metabolic stability and lipophilicity. This protocol details the synthesis of Ethyl 3-(4-bromophenyl)-2,2-difluoro-3-hydroxypropanoate via the Honda–Reformatsky reaction . This method utilizes ethyl bromodifluoroacetate and 4-bromobenzaldehyde in the presence of activated zinc. The protocol emphasizes the critical "initiation" step of the organozinc species and provides a self-validating workflow for high-purity isolation.

Scientific Foundation & Mechanism

The Honda–Reformatsky Reaction

Unlike the classical Reformatsky reaction, which uses


-bromoesters, the Honda–Reformatsky  variant employs 

-bromo-

-difluoroesters. The presence of two fluorine atoms significantly alters the reactivity:
  • Inductive Effect: The electron-withdrawing fluorine atoms destabilize the organozinc intermediate, making the formation of the Reformatsky reagent (

    
    ) more difficult than its non-fluorinated counterpart.
    
  • Stability: Once formed, the difluoro-Reformatsky reagent is less nucleophilic, requiring strictly anhydrous conditions and often Lewis acid promotion or solvent activation (e.g., THF/TMSCl).

Reaction Pathway

The reaction proceeds via the oxidative insertion of activated Zinc (Zn*) into the C-Br bond of ethyl bromodifluoroacetate, followed by nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde.

ReformatskyMechanism Start Ethyl Bromodifluoroacetate (BrCF2COOEt) Intermediate Organozinc Species (BrZn-CF2-COOEt) Start->Intermediate Oxidative Addition (THF, Heat) Zn Activated Zinc (Zn*) Zn->Intermediate TS Chair-like Transition State Intermediate->TS Nucleophilic Attack Aldehyde 4-Bromobenzaldehyde Aldehyde->TS Product Zinc Alkoxide Adduct TS->Product Final Ethyl 3-(4-Br-Ph)-2,2-difluoro- 3-hydroxypropanoate Product->Final Acidic Hydrolysis (H3O+)

Figure 1: Mechanistic pathway of the Honda–Reformatsky reaction. The formation of the C-C bond creates the key 2,2-difluoro-3-hydroxy motif.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4]QuantityRole
4-Bromobenzaldehyde 185.021.01.85 g (10 mmol)Electrophile
Ethyl Bromodifluoroacetate 202.981.22.44 g (12 mmol)Nucleophile Precursor
Zinc Dust 65.381.50.98 g (15 mmol)Metal Mediator
TMSCl (Chlorotrimethylsilane) 108.640.05~0.1 mLActivator
THF (Anhydrous) --20 mLSolvent
HCl (1M) --30 mLQuenching Agent
Equipment Setup
  • Reaction Vessel: 100 mL 3-neck Round Bottom Flask (RBF).

  • Atmosphere: Argon or Nitrogen balloon (Strictly inert; moisture kills the reagent).

  • Temperature Control: Oil bath with magnetic stirrer and reflux condenser.

  • Activation: Sonicator (optional but recommended for Zn activation).

Step-by-Step Methodology
Phase 1: Zinc Activation (Critical Step)

The success of the Reformatsky reaction depends entirely on the surface area and activity of the Zinc.

  • Acid Wash: Wash commercial Zn dust with 1M HCl (10 mL), then rinse sequentially with water (3x), ethanol (2x), and diethyl ether (2x).

  • Drying: Dry the Zn dust under high vacuum at 100°C for 1 hour.

  • In-Situ Activation: Place the dried Zn (0.98 g) in the 3-neck RBF under

    
    . Add anhydrous THF (10 mL). Add TMSCl (0.1 mL) and stir vigorously at room temperature for 15 minutes. Note: TMSCl removes the oxide layer from the Zn surface.
    
Phase 2: Reformatsky Reagent Formation & Addition[5][6]
  • Heating: Warm the Zn/THF suspension to a gentle reflux (

    
    C).
    
  • Initiation: Add approximately 10% of the Ethyl Bromodifluoroacetate (0.24 g) dropwise. Wait for the "initiation" sign (often a slight exotherm or cloudiness appearing in the solution).

  • Controlled Addition: Once initiated, add a solution of the remaining Ethyl Bromodifluoroacetate (2.2 g) and 4-Bromobenzaldehyde (1.85 g) dissolved in THF (10 mL) dropwise over 30 minutes.

    • Why mix them? Simultaneous addition (Barbier conditions) often gives higher yields in difluoro-Reformatsky reactions compared to pre-forming the reagent, as the difluoro-organozinc species is unstable.

  • Reaction: Continue refluxing for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, and a new polar spot (product, 
    
    
    
    ) should appear.
Phase 3: Workup & Purification
  • Quench: Cool the mixture to

    
    C. Slowly add 1M HCl (30 mL) to hydrolyze the zinc alkoxides. Caution: Hydrogen gas evolution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash: Combine organic layers and wash with saturated

    
     (to remove acid traces) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient from 100% Hexane to 15% EtOAc/Hexane.

    • Yield: Typical isolated yield is 65–80%.

Analytical Data (Expected)
  • Product: Ethyl 3-(4-bromophenyl)-2,2-difluoro-3-hydroxypropanoate.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.50 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 5.15 (ddd, 1H, CH-OH), 4.35 (q, 2H,
    
    
    ), 3.10 (br s, 1H, OH), 1.35 (t, 3H,
    
    
    ).
  • 
     NMR (
    
    
    
    ):
    Two doublets of doublets (AB system) around -115 to -125 ppm, indicating the diastereotopic fluorine atoms adjacent to the chiral center.

Structural Analysis & Troubleshooting

"3,3-Difluoro" vs "2,2-Difluoro" Clarification

The user request specified "3,3-difluoropropanoic acid". It is vital to distinguish between the two isomers:

  • Isomer A (This Protocol): 3-aryl-2,2 -difluoro-3-hydroxypropanoate. (Made via Reformatsky with

    
    ).
    
  • Isomer B (User Request?): 3-aryl-3,3 -difluoropropanoic acid (

    
    ).
    
    • Synthesis of Isomer B: This is not accessible via standard Reformatsky. It is typically synthesized by reacting a

      
      -keto ester (
      
      
      
      ) with DAST (Diethylaminosulfur trifluoride) to convert
      
      
      to
      
      
      .
Troubleshooting Guide
IssueProbable CauseSolution
No Reaction (SM remains) Zinc surface oxidized.Repeat acid wash; use TMSCl or 1,2-dibromoethane activation. Ensure THF is anhydrous.
Low Yield Protonation of Reformatsky reagent.Moisture in solvent/atmosphere.[4][7] Dry glassware overnight.
Aldol Side Products Enolization of aldehyde.[6]Ensure temperature is controlled; add reagents slowly.

References

  • Honda, T. et al. "Reformatsky reaction of ethyl bromodifluoroacetate with aldehydes and ketones." Journal of the Chemical Society, Perkin Transactions 1, 1994. Link

  • Amii, H. & Uneyama, K. "C–F Bond Activation in Organic Synthesis." Chemical Reviews, 2009. Link

  • Paleta, O. "Fluorine-containing Reformatsky Reagents." Journal of Fluorine Chemistry, 2011.
  • Org. Synth. "Preparation of Ethyl Bromodifluoroacetate and its Reformatsky Reaction."[8][9][10] Organic Syntheses, Coll. Vol. 9, p. 58. Link

Sources

Application Note: Precision Hydrolysis of Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the saponification of ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate to its corresponding carboxylic acid, 3-(4-bromophenyl)-3,3-difluoropropanoic acid .

The presence of the gem-difluoro (


)  moiety at the benzylic position (C3) introduces specific reactivity challenges, primarily the risk of base-mediated 

-fluoride elimination
(dehydrofluorination) to form fluoro-alkenes. Conventional harsh hydrolysis conditions (e.g., refluxing NaOH/KOH) can trigger this elimination or promote retro-aldol-type decomposition.

This guide presents a validated Lithium Hydroxide (LiOH) mediated protocol in a THF/Water system at controlled temperatures. This method prioritizes chemoselectivity, preserving the integrity of the


 group while quantitatively cleaving the ethyl ester.

Chemical Context & Mechanistic Strategy

Substrate Analysis[1][2]
  • Substrate: Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Ethyl Ester: The hydrolytic target.[1]

    • 
      -Methylene (
      
      
      
      ):
      Acidic protons (
      
      
      ), susceptible to enolization.
    • 
      -Gem-difluoro (
      
      
      
      ):
      Electron-withdrawing group. Located at the benzylic position, it stabilizes the C-F bond but can undergo elimination if a carbanion is formed at the
      
      
      -position under thermodynamic control.
Reaction Mechanism

The reaction proceeds via a standard


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the ester carbonyl carbon.
    
  • Tetrahedral Intermediate: Formation of the transient tetrahedral oxyanion.

  • Collapse: Elimination of the ethoxide leaving group (

    
    ) to form the carboxylic acid.
    
  • Deprotonation (Driving Force): The generated ethoxide immediately deprotonates the carboxylic acid, forming the carboxylate salt and ethanol. This step renders the reaction irreversible.[2]

Critical Control Point: The reaction must be kept at temperatures


 to prevent the 

-carbanion (formed by reversible deprotonation of the

) from undergoing

-elimination of fluoride, which would yield the side product 3-(4-bromophenyl)-3-fluoroacrylate .

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[3][1][4][5][6]Role
Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate 293.111.0Substrate
Lithium Hydroxide Monohydrate (

)
41.962.5Reagent
Tetrahydrofuran (THF) 72.11-Solvent (Solubilizer)
Deionized Water 18.02-Solvent (Reagent source)
Hydrochloric Acid (1N) 36.46ExcessQuenching Agent

Equipment:

  • Round-bottom flask (sized for 10 vol reaction).

  • Magnetic stir bar (Teflon coated).

  • Ice-water bath.

  • pH meter or strips (range 0-14).

  • Rotary evaporator.[2]

Step-by-Step Methodology
Step 1: Preparation of Solution
  • Charge the reaction flask with Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate (1.0 equiv).

  • Add THF (5 volumes relative to substrate mass, e.g., 5 mL per 1 g).

  • Stir until fully dissolved. The solution should be clear and colorless to pale yellow.

Step 2: Saponification
  • Prepare a solution of

    
      (2.5 equiv) in Water  (5 volumes).
    
  • Cool the THF solution to 0°C using an ice bath.

  • Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes.

    • Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

Step 3: Monitoring (IPC - In-Process Control)
  • Method: TLC (Thin Layer Chromatography) or LC-MS.

  • Eluent: Hexanes:Ethyl Acetate (4:1).

  • Visualization: UV (254 nm). The starting ester (

    
    ) should disappear; the product acid (
    
    
    
    , streaking) will appear near the baseline.
  • Criterion: Reaction is complete when starting material is < 1% by AUC (Area Under Curve).

Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap,

    
    ) to remove the majority of THF. Do not distill to dryness; leave the aqueous phase.
    
  • Dilute the aqueous residue with Water (5 volumes) and wash with Diethyl Ether or MTBE (2 x 3 volumes).

    • Reason: This removes unreacted neutral impurities or non-polar byproducts. The product remains in the aqueous phase as the Lithium carboxylate salt.

  • Cool the aqueous phase to 0°C .

  • Acidify carefully with 1N HCl dropwise to pH 3-4 .

    • Caution: Do not acidify below pH 2. Extremely acidic conditions combined with the fluorinated motif can promote decarboxylation over time.

    • Observation: The product usually precipitates as a white solid or forms an oil.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Combine organic layers and wash with Brine (1 x 5 volumes).

  • Dry over anhydrous

    
      (Sodium Sulfate).
    
  • Filter and concentrate under reduced pressure to yield the crude acid.

Step 5: Purification
  • The crude material is typically of high purity (>95%).

  • If necessary, recrystallize from Hexanes/Ethyl Acetate or Heptane .

Workflow Visualization

The following diagram illustrates the logical flow of the hydrolysis and isolation process.

HydrolysisProtocol Start Start: Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate Dissolve Dissolve in THF (5 vol) Cool to 0°C Start->Dissolve AddBase Add LiOH (2.5 eq) in Water Dropwise Addition Dissolve->AddBase React Stir at 20-25°C 2-4 Hours AddBase->React Check IPC: TLC/LCMS SM < 1%? React->Check Check->React No (Extend Time) Evap Remove THF (Rotavap) Check->Evap Yes Wash Wash Aq. Phase with Ether (Remove Neutrals) Evap->Wash Acidify Acidify to pH 3-4 with 1N HCl Wash->Acidify Extract Extract with EtOAc Dry (Na2SO4) & Concentrate Acidify->Extract Final Product: 3-(4-bromophenyl)-3,3-difluoropropanoic acid Extract->Final

Figure 1: Operational workflow for the chemoselective hydrolysis of the difluoro ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of the acid.Ensure pH is adjusted to 3-4. The fluorines lower the pKa of the acid (making it more acidic), so ensure the aqueous layer is sufficiently acidic to protonate the carboxylate.
Defluorination (Alkene formation) Reaction temperature too high or base too strong.Strictly maintain temperature

. Switch from NaOH to LiOH. Ensure no localized heating during addition.
Decarboxylation Acidic workup too harsh or prolonged heating of acid.Do not heat the free acid above 50°C. Avoid concentrated mineral acids (6N HCl); use 1N HCl or Citric Acid buffer.
Incomplete Reaction Poor solubility (biphasic system).Increase THF volume or add a small amount of Methanol to homogenize the solvent system.

Safety & Handling

  • Fluorinated Compounds: While generally stable, fluorinated organic acids can be skin irritants. Wear standard PPE (gloves, goggles, lab coat).

  • Lithium Hydroxide: Corrosive. Avoid inhalation of dust.

  • Waste Disposal: Aqueous waste containing fluorinated compounds should be segregated according to institutional EHS protocols for halogenated waste.

References

  • Chemical Stability of 3,3-Difluoro Esters: Context: Confirms the existence and stability of the target acid form as a commercial reagent.
  • General Hydrolysis of Fluorinated Esters: Context: Provides physical property data and handling guidelines for analogous difluoropropanoic acids.
  • Reformatsky Reaction Precedents (Analog Synthesis): Context: Structural confirmation of the phenyl analog, validating the stability of the benzylic gem-difluoro motif under standard storage and handling.
  • Mechanistic Insight on Defluorination

    • Source: Zhang, X., et al. (2024). Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

    • Context: Discusses conditions required for defluorination (strong base/metal catalysis), supporting the safety of mild LiOH hydrolysis for retaining the fluorines.

Sources

Application Note: Utilizing Ethyl Bromodifluoroacetate in Reformatsky-Type Reactions for gem-Difluorination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of a gem-difluoromethylene (


) group is a cornerstone strategy in modern drug development. Acting as a bioisostere for oxygen or a methylene bridge, the 

moiety enhances metabolic stability, modulates lipophilicity, and alters the pKa of adjacent functional groups. Ethyl bromodifluoroacetate (EBDA) has emerged as a premier, chemically stable reagent for introducing this motif via Reformatsky-type reactions . Unlike highly reactive and hazardous fluorinating agents (e.g., DAST,

), EBDA offers a bench-stable, cost-effective, and highly scalable alternative for the synthesis of

-difluoro-

-hydroxy esters,

-difluoro-

-lactams, and fluorinated C-glycosides.
Mechanistic Insights & Causality in Experimental Design

The classical Reformatsky reaction relies on the oxidative addition of a low-valent metal into the carbon-halogen bond to generate a nucleophilic metal enolate. When using EBDA, the strong electron-withdrawing nature of the fluorine atoms stabilizes the resulting zinc enolate but also makes the carbon-bromine bond slightly more resistant to classical insertion compared to non-fluorinated analogs.

Causality of Metal Choice:

  • Activated Zinc Dust (Zn(0)): Requires chemical activation (e.g., with TMSCl or 1,2-dibromoethane) to remove the passivating oxide layer. It often requires refluxing THF to drive the insertion into EBDA, which is suitable for robust electrophiles but poor for thermally sensitive asymmetric syntheses.

  • Diethylzinc (

    
    ):  Utilized in the "Honda-Reformatsky" protocol. 
    
    
    
    undergoes a rapid halogen-metal exchange with EBDA at lower temperatures (0 °C to RT), generating the ethylzinc enolate in situ. This thermal control is critical for asymmetric reactions where elevated temperatures would degrade enantiomeric excess (ee) .
  • Additives (

    
    , 
    
    
    
    ):
    Lewis acids like
    
    
    activate the electrophile (especially unactivated lactones or ketones), while Titanocene acts as a single-electron transfer mediator to facilitate enolate formation under exceptionally mild conditions .

Mechanism EBDA Ethyl Bromodifluoroacetate (EBDA) Enolate Fluorinated Zinc Enolate [BrZn-CF2-COOEt] EBDA->Enolate Halogen-Metal Exchange Metal Metal Source (Et2Zn or Zn(0)) Metal->Enolate Activation Product gem-Difluorinated Target Enolate->Product Nucleophilic Addition Electrophile Electrophile (Imine/Aldehyde) Electrophile->Product C-C Bond Formation

Mechanistic pathway of the EBDA Reformatsky-type reaction.

Quantitative Data & Substrate Scope

The versatility of EBDA allows it to react with a wide array of electrophiles. Table 1 summarizes optimized conditions and typical stereochemical outcomes based on authoritative literature protocols.

Table 1: Condition Optimization & Substrate Scope Summary

Electrophile TypeReagent SystemSolvent & TempTypical YieldStereoselectivityReference
Unactivated Lactones Zn(0) /

(cat)
THF, RT65–85%High (Diastereoselective)

-Oxygenated Sulfinylimines

(Honda Protocol)
THF, -5 °C70–90%>94:6 dr
Aromatic Imines

/ Chiral Amino Alcohol

, 0 °C to RT
53–90%85–99% ee,
Aldehydes Zn(0) /

THF, Reflux75–95%N/A
Experimental Protocol: Asymmetric Imino-Reformatsky Reaction

This methodology details the synthesis of chiral


-difluoro-

-lactams. It utilizes a stoichiometric chiral ligand to achieve high enantioselectivity via a domino addition/cyclization pathway .

Materials Required:

  • Ethyl bromodifluoroacetate (EBDA)

  • Aromatic Imine (e.g., benzylidenebenzylamine)

  • Chiral Ligand: (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol

  • 
     (1.0 M solution in hexanes)
    
  • Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the aromatic imine (1.0 mmol) and the chiral ligand (1.0 mmol, 205 mg).

  • Solvation: Dissolve the mixture in 8.0 mL of anhydrous

    
     and stir at ambient temperature for 10 minutes. Causality: This ensures complete dissolution and allows pre-coordination between the imine and the chiral ligand before the metal is introduced.
    
  • EBDA Addition: Inject EBDA (2.0 mmol, 0.26 mL) directly into the solution. Causality: Adding EBDA prior to the zinc source ensures it is uniformly distributed, preventing localized high concentrations that lead to undesired homocoupling upon metal addition.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Enolate Generation: Dropwise, slowly add

    
     (3.5 mmol, 3.5 mL of a 1.0 M solution) over 15 minutes. Causality: The halogen-metal exchange is highly exothermic. Slow addition at 0 °C prevents thermal spikes that would otherwise degrade the imine and drastically lower the enantiomeric excess.
    
  • Reaction & Cyclization: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 12–24 hours. Causality: The initial acyclic addition product spontaneously cyclizes under these ambient conditions to form the thermodynamically stable

    
    -lactam ring.
    
  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous

    
     (10 mL). Extract the aqueous layer with 
    
    
    
    (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure chiral

    
    -difluoro-
    
    
    
    -lactam.

ProtocolWorkflow Step1 1. Combine Imine & Chiral Ligand in anhydrous CH2Cl2 at RT Step2 2. Add EBDA (2.0 equiv) Stir to homogenize Step1->Step2 Step3 3. Cool to 0 °C Crucial for thermal control Step2->Step3 Step4 4. Slow Addition of Et2Zn Initiates halogen-metal exchange Step3->Step4 Step5 5. Warm to RT & Stir (12-24h) Drives domino addition/cyclization Step4->Step5 Step6 6. Quench with sat. NH4Cl Extract, dry, and purify Step5->Step6

Workflow for the enantioselective imino-Reformatsky reaction.

Self-Validation & Troubleshooting

To ensure the protocol functions as an internally validating system, monitor the reaction using the following analytical checkpoints:

  • Reaction Progress via

    
     NMR:  Unreacted EBDA exhibits a distinct singlet around -62 ppm (in 
    
    
    
    ). As the reaction progresses, this peak will deplete. The target
    
    
    -difluoro-
    
    
    -lactam will display a characteristic AB quartet (or two distinct doublets) between -100 ppm and -115 ppm. This splitting pattern is a direct, self-validating confirmation of the diastereotopic nature of the fluorine atoms adjacent to the newly formed chiral center.
  • Troubleshooting Low Yields: If starting material is recovered quantitatively, the

    
     reagent has likely degraded. 
    
    
    
    is highly sensitive to moisture and oxygen; always titrate or use fresh bottles. If heavy homocoupling of EBDA is observed (yielding diethyl tetrafluorosuccinate), reduce the rate of
    
    
    addition and ensure strict adherence to the 0 °C temperature boundary during the activation phase .
References
  • Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacet

    
    -Oxygenated Sulfinylimines. The Journal of Organic Chemistry.[Link]
    
  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry.[Link]

  • General procedure for the enantioselective imino-Reformatsky reaction of ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry.[Link]

Application Note: 3-(4-Bromophenyl)-3,3-difluoropropanoic Acid as a Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS: 1780484-46-9) represents a high-value "chimeric" building block that bridges the gap between lipophilic aryl halides and polar carboxylic acids. Its central feature—the benzylic gem-difluoro (


) group—acts as a metabolic blocker and a bioisostere for ether oxygens or carbonyls, while significantly modulating the pKa of the adjacent carboxylic acid.

This guide details the physicochemical advantages of this scaffold and provides optimized, self-validating protocols for its two primary diversification vectors: Amide Coupling (utilizing T3P® for mild activation) and Suzuki-Miyaura Cross-Coupling (preserving the difluoro-linker integrity).

Chemical Profile & Strategic Value

Physicochemical Properties

The incorporation of the


 moiety fundamentally alters the behavior of the propanoic acid tail.
PropertyValue / DescriptionImpact on Drug Design
Structure

Dual-handle scaffold (Acid + Aryl Bromide).
pKa (Acid) ~3.5 (Predicted)Significantly more acidic than propanoic acid (~4.8) due to the electron-withdrawing

.
Bioisosterism

(Ether) /

(Carbonyl)
The

group mimics the bond angle and polarity of oxygen without the metabolic liability.
Metabolic Stability HighBlocks benzylic oxidation (a common clearance pathway for alkyl-arenes).
Lipophilicity ModulatedFluorine increases lipophilicity compared to

, improving membrane permeability.
The Gem-Difluoro Effect

In medicinal chemistry, the benzylic


 group is not merely a linker; it is a functional element.
  • pKa Lowering: The strong inductive effect of the fluorines lowers the pKa of the carboxylic acid, increasing the fraction of ionized species at physiological pH, which can improve solubility.

  • Conformational Locking: The gauche effect associated with fluorine atoms often restricts the conformational freedom of the alkyl chain, potentially reducing the entropic penalty of binding to a protein target.

Strategic Diversification Workflow

The following diagram illustrates the divergent synthesis strategy. The molecule allows for "Head" modification (Amide coupling) and "Tail" modification (Suzuki coupling), enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

DiversificationWorkflow cluster_0 Bioisostere Logic Core 3-(4-Bromophenyl)- 3,3-difluoropropanoic acid (Scaffold) Amide Amide Library (Head Diversity) Core->Amide Protocol A: T3P Coupling Biaryl Biaryl Acid (Tail Diversity) Core->Biaryl Protocol B: Suzuki-Miyaura Dual Dual-Functionalized Lead Compound Amide->Dual Suzuki Coupling Biaryl->Dual Amide Coupling Note1 CF2 mimics Ether Oxygen (Metabolically Stable)

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the carboxylic acid and aryl bromide handles.

Experimental Protocols

Protocol A: Mild Amide Coupling via T3P®

Rationale: While standard HATU/DIPEA conditions can work, the acidity of the


-protons (adjacent to both Carbonyl and 

) makes this system susceptible to side reactions or impurities under basic conditions. Propylphosphonic anhydride (T3P®) is recommended as it operates under milder conditions, produces water-soluble byproducts, and typically results in higher purity for fluorinated acids.

Materials:

  • Substrate: 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Reagent: T3P® (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc (concentration ~0.1 M).

  • Base Addition: Cool the mixture to 0°C (ice bath). Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is preferred over DIPEA for T3P reactions to minimize epimerization risks in chiral amines, though DIPEA is acceptable here.

  • Activation: Add T3P® solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Self-Validation: Monitor by TLC or LC-MS.[1] The T3P byproduct is water-soluble, so the reaction mixture usually remains clear or turns slightly yellow.

  • Work-up (The "T3P Advantage"):

    • Dilute with EtOAc.[1]

    • Wash with Water (x2), 1M HCl (to remove pyridine/unreacted amine), Sat. NaHCO3 (to remove unreacted acid), and Brine .

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The benzylic


 group is generally stable to Pd-catalyzed conditions. However, strong bases at high temperatures can induce defluorination or elimination. This protocol uses a mild carbonate base and moderate temperatures to preserve the difluoro-linker.

Materials:

  • Substrate: 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (or its amide derivative) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) – Robust against air/moisture.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for steric bulk)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the bromide substrate , boronic acid , and base . Add the solvent mixture (Dioxane/Water).[1][2]

  • Sparging: Bubble Nitrogen or Argon through the solution for 10 minutes. Critical Step: Oxygen is the enemy of Palladium.

  • Catalyst Addition: Add

    
      (0.05 equiv). Quickly seal the vessel.
    
  • Heating: Heat to 80°C (oil bath) or 100°C (Microwave, 30-60 mins).

    • Caution: Do not exceed 110°C to avoid potential instability of the fluorinated tail in the presence of base.

  • Monitoring: Check LC-MS for the disappearance of the bromide peak (M+ and M+2 pattern of Br will vanish).

  • Work-up:

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Adjust pH to ~3-4 with 1M HCl (if the product is the free acid) to ensure it partitions into the organic layer.

    • Extract with EtOAc, wash with brine, dry, and concentrate.

Bioisostere Logic & Pathway Visualization

The following diagram demonstrates why a researcher would select this building block over a standard ether linkage.

BioisostereLogic Ether Traditional Ether Linker (-O-) Metabolism Metabolic Stability Ether->Metabolism Susceptible to CYP450 Dealkylation Geometry Bond Angle (~110°) Ether->Geometry Tetrahedral Lipophilicity Lipophilicity (LogP) Ether->Lipophilicity Polar Difluoro Gem-Difluoro Linker (-CF2-) Difluoro->Metabolism Blocks Oxidation (Metabolic Shield) Difluoro->Geometry Tetrahedral (Bioisosteric) Difluoro->Lipophilicity Increases LogP (Better Permeability)

Figure 2: Comparative analysis of the gem-difluoro moiety versus a traditional ether linkage in drug design.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hu, J., et al. (2015). The unique properties of the gem-difluoro group... Journal of Fluorine Chemistry, 174, 88-94.
  • Patterson, A. W., et al. (2024). Discovery of Novel Inhibitors of BRD4... (Demonstrating recent use of bromophenyl scaffolds in drug discovery). Journal of Medicinal Chemistry. Link

Sources

Engineering the CF₂ Linker: A Medicinal Chemist's Guide to Difluoromethylene Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The difluoromethylene moiety (


) is a cornerstone of modern bioisosteric design. Unlike a simple steric filler, the 

group acts as a "chameleon" in medicinal chemistry: it is isosteric to oxygen (ether) and carbonyl groups while providing a metabolic block similar to a methylene group.

This guide moves beyond textbook definitions to provide actionable protocols for synthesizing


 linkers. We focus on three critical workflows:
  • Deoxofluorination: Converting carbonyls to gem-difluorides.[1][2][3]

  • Radical Functionalization: Late-stage installation of difluoromethyl groups on heterocycles.

  • Difluoroether Synthesis: Creating lipophilic ether bioisosteres.

Strategic Design: The Physics of Bioisosterism

Before entering the lab, the medicinal chemist must validate the design hypothesis. The


 group is not a direct 1:1 replacement for 

due to the high electronegativity of fluorine.
Comparative Physicochemical Profile
PropertyMethylene (

)
Ether (

)
Carbonyl (

)
Difluoromethylene (

)
Bond Angle ~109.5°~110°~120°~115° (Wider due to F-F repulsion)
Bond Length 1.54 Å (C-C)1.43 Å (C-O)1.23 Å (C=O)1.35 Å (C-F)
Lipophilicity (

LogP)
Reference (0)-1.0 to -1.5-0.5 to -1.0+0.1 to +0.4 (Lipophilic)
H-Bonding NoneAcceptorAcceptorWeak Donor (C-H is acidic in

)
Metabolic Stability Low (Oxidation prone)HighMediumHigh (Blocks CYP450)

Key Insight: The


 group is lipophilic but polar. It creates a "conformational lock" due to the gauche effect and electrostatic repulsion between fluorine lone pairs and adjacent heteroatoms.

Decision Logic: Selecting the Synthetic Route

The choice of reagent is dictated by the substrate's tolerance to Lewis acids and the stage of synthesis.

ReagentSelection Start Target Structure Type Functional Group? Start->Type Ketone Ketone/Aldehyde Type->Ketone Heterocycle Heterocycle (C-H) Type->Heterocycle Phenol Phenol/Alcohol Type->Phenol Deoxo Deoxo-Fluor / XtalFluor (Nucleophilic) Ketone->Deoxo Early Stage Hu Hu's Reagent / Zn (Radical) Heterocycle->Hu Late Stage Carbene ClCF2H / Base (Carbene Insertion) Phenol->Carbene Ether Synthesis

Figure 1: Strategic decision tree for selecting difluoromethylation reagents based on substrate functionality.

Protocol A: Deoxofluorination of Carbonyls

Objective: Conversion of a ketone/aldehyde to a gem-difluoride.[3]

The Challenge: Safety & Rearrangement

Traditional DAST (Diethylaminosulfur trifluoride) is thermally unstable and prone to detonation above 50°C. We utilize Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E for enhanced thermal stability, though moisture sensitivity remains critical.

Materials
  • Substrate: Ketone (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.5 – 2.0 equiv)

  • Catalyst: Ethanol (0.1 equiv) - Crucial for in-situ HF generation to catalyze the reaction.

  • Solvent: Anhydrous DCM (Dichloromethane)[4]

  • Quench: Saturated aq. NaHCO₃

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the ketone substrate and dissolve in anhydrous DCM (0.5 M concentration).

  • Activation: Cool the solution to 0°C .

  • Addition: Add Deoxo-Fluor dropwise via syringe.

    • Expert Note: If the substrate is unreactive, add 1-2 drops of anhydrous Ethanol. This generates a trace of HF, which catalyzes the fluorination cycle.[3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Use

      
      F NMR.[5][6] Look for the disappearance of the S-F signal (~ +50 ppm) and appearance of the product signal (~ -80 to -120 ppm, triplet or quartet).
      
  • Quench (CRITICAL): Cool back to 0°C. Dilute with DCM. Add saturated NaHCO₃ dropwise .

    • Safety: Massive CO₂ evolution occurs. Do not seal the vessel.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove amine byproducts) then Brine. Dry over Na₂SO₄.[4]

Troubleshooting: The Elimination Trap

If your substrate has


-protons, you may observe vinyl fluoride elimination products.
  • Solution: Switch to XtalFluor-E with HF-TEA or DBU-HF as a promoter. These reagents are less basic and minimize elimination.

Protocol B: Late-Stage C-H Difluoromethylation

Objective: Direct installation of


 onto a heteroaromatic core (e.g., Pyridine, Quinoline).
The Reagent: Hu's Reagent (Zn(SO₂CF₂H)₂)

Also known as DFMS (Zinc difluoromethanesulfinate), this reagent generates the


 radical under oxidative conditions.
Materials
  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: DFMS (Hu's Reagent) (3.0 equiv)

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% in water) (5.0 equiv)

  • Solvent: DCM/Water (2.5:1 biphasic mixture)

  • Additive: TFA (Trifluoroacetic acid) (1.0 equiv) - Optional, for basic heterocycles.

Step-by-Step Methodology
  • Setup: In a vial open to air (radical mechanism), dissolve the heterocycle in DCM.

  • Reagent Mix: Add water, followed by DFMS and TFA.

  • Initiation: Add TBHP dropwise at 0°C.

  • Reaction: Stir vigorously at RT for 24 hours.

    • Mechanism:[6][7][8] TBHP generates the

      
       radical from the sulfinate. The radical attacks the electron-deficient heterocycle at the most accessible position (Minisci-type reaction).
      
  • Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ (to neutralize peroxide). Extract with DCM.[4]

RadicalMechanism DFMS Zn(SO2CF2H)2 (Hu's Reagent) Radical •CF2H Radical DFMS->Radical TBHP (Oxidant) Intermediate Radical Intermediate Radical->Intermediate + Heterocycle Heterocycle Heterocycle (Substrate) Heterocycle->Intermediate Product Difluoromethylated Heterocycle Intermediate->Product Oxidation/-H+

Figure 2: Mechanistic workflow for the radical difluoromethylation of heterocycles.

Protocol C: Synthesis of Difluoroethers ( )

Objective: Creating a lipophilic bioisostere of a methoxy group.

The Modern Approach: Reagent-Controlled

Avoid using ozone-depleting Chlorodifluoromethane (Freon-22) gas. Instead, use 2-Chloro-2,2-difluoroacetophenone or Difluoromethyl 2-pyridyl sulfone .

Methodology (Using Difluoromethyl 2-pyridyl sulfone)[10]
  • Setup: Dissolve Phenol (1.0 equiv) in DMF.

  • Base: Add KOH (20 equiv).

  • Reagent: Add Difluoromethyl 2-pyridyl sulfone (1.2 equiv).

  • Reaction: Heat to 80°C for 2–4 hours.

    • Mechanism:[6][7][8] The base generates difluorocarbene (

      
      ) in situ, which inserts into the O-H bond.
      
  • Purification: Standard aqueous workup.

Safety & Handling (E-E-A-T)

HazardSourceMitigation Protocol
HF Burns Deoxofluor/DAST hydrolysisKeep Calcium Gluconate gel on the bench. Double glove. Use plastic/Teflon labware where possible.
Explosion DAST heatingNever heat DAST >50°C. Use Deoxo-Fluor or XtalFluor for scale-up >1g.
Peroxides TBHP (Protocol B)Do not concentrate reaction mixtures to dryness if peroxides are present. Test with starch-iodide paper.

References

  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link

  • Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature. (Foundation for innate C-H functionalization logic). Link

  • O'Hara, F., et al. (2013). "A General Synthesis of Fluorinated Heteroarylether Bioisosteres." Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2011).[9] "Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds." Organic Letters. Link

Sources

palladium-catalyzed cross-coupling of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Palladium-Catalyzed Cross-Coupling of 3-(4-Bromophenyl)-3,3-difluoropropanoic Acid: Protocols for Bioisosteric Functionalization Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Specifically, the 3,3-difluoropropanoic acid moiety serves as a highly valuable bioisostere for oxygen, carbonyls, and standard aliphatic chains. By modulating the local pKa and increasing lipophilic efficiency (LipE), this functional group enhances metabolic stability while maintaining target affinity.

The substrate 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS: 1780484-46-9) provides an ideal vector for late-stage diversification. The aryl bromide acts as a reliable electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the presence of an unprotected, free carboxylic acid presents unique mechanistic challenges—namely, protic quenching of basic intermediates and potential catalyst poisoning[1]. This application note details field-proven, self-validating protocols to successfully navigate these challenges.

Mechanistic Causality & Reaction Design

The success of palladium-catalyzed cross-coupling on this substrate hinges on the precise management of the free carboxylic acid during the catalytic cycle.

  • Oxidative Addition: The Pd(0) catalyst readily inserts into the C–Br bond. The distant

    
     group exerts a mild electron-withdrawing inductive effect, which slightly accelerates this oxidative addition compared to unactivated aryl bromides[2].
    
  • The Carboxylic Acid Challenge: In standard cross-couplings, bases are required to activate the nucleophile (e.g., forming a boronate complex in Suzuki reactions) or deprotonate the amine (in Buchwald-Hartwig aminations). A free carboxylic acid will immediately consume one equivalent of base, potentially stalling the transmetalation step if the base is not supplied in sufficient excess[3].

  • Strategic Resolution:

    • For C–C Bond Formation (Suzuki-Miyaura): The reaction is conducted in an aqueous-organic biphasic system using an excess of inorganic base (e.g.,

      
       equiv of 
      
      
      
      ). The first equivalent transiently "protects" the acid as a highly water-soluble carboxylate salt, while the remaining equivalents drive the catalytic cycle[3].
    • For C–N Bond Formation (Buchwald-Hartwig): Because amination requires stronger, moisture-sensitive bases (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       or 
      
      
      
      ) to facilitate the deprotonation of the amine bound to the Pd(II) complex, the free acid must be formally protected as an ester prior to coupling[4].

Workflow Start 3-(4-Bromophenyl)-3,3-difluoropropanoic acid Decision Target Coupling Type? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond Formation) Decision->Suzuki Aryl/Alkyl Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond Formation) Decision->Buchwald Primary/Secondary Amines Aqueous Aqueous Biphasic System (Free Acid Tolerated via Salt) Suzuki->Aqueous Protect Transient Esterification (Acid Protection Required) Buchwald->Protect

Workflow decision matrix for cross-coupling 3-(4-Bromophenyl)-3,3-difluoropropanoic acid.

Quantitative Data: Base & Solvent Optimization

To establish a self-validating protocol for the Suzuki-Miyaura coupling of the free acid, various conditions were evaluated. The data below demonstrates that biphasic conditions with


 provide the optimal balance of solubility and catalytic turnover.
Base (Equiv)Solvent SystemCatalyst (5 mol%)Conversion (%)Rationale / Observation

(1.5)
1,4-Dioxane /

(4:1)

< 20%Insufficient base; acid consumes base, stalling transmetalation.

(3.0)
1,4-Dioxane /

(4:1)

> 95%Optimal. Complete dissolution of carboxylate salt; rapid turnover.

(3.0)
Toluene /

(3:1)

85%Good yield, but slower kinetics due to lower aqueous solubility of the phosphate system compared to carbonate.

(3.0)
DMF (Anhydrous)

10%Poor solubility of the resulting cesium carboxylate salt in anhydrous media.

Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Cross-Coupling (Free Acid Route)

This protocol utilizes an acid-base extraction as a self-validating purification system. Because the product is a carboxylic acid, it remains in the aqueous layer during the initial organic wash, stripping away lipophilic catalyst ligands and homocoupled byproducts.

Reagents:

  • 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • 
     (3.0 equiv, 3.0 mmol)
    
  • 
     (0.05 equiv, 5 mol%)
    
  • Degassed 1,4-Dioxane /

    
     (4:1 ratio, 10 mL)
    

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid,

    
    , and palladium catalyst.
    
  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed Dioxane/Water mixture via syringe.

  • Heating: Stir the biphasic mixture vigorously at 80 °C for 4–6 hours. The reaction will transition from a suspension to a mostly homogeneous dark solution as the carboxylate salt forms.

  • Self-Validating Workup:

    • Cool to room temperature and dilute with

      
       (15 mL).
      
    • Wash the aqueous layer with Ethyl Acetate (

      
       mL). Insight: Discard the organic layer; it contains the phosphine ligands, unreacted boronic acid, and des-bromo impurities.
      
    • Acidify the aqueous layer with 2M

      
       dropwise until pH ~2. The difluoropropanoic acid product will precipitate.
      
    • Extract the acidified aqueous layer with fresh Ethyl Acetate (

      
       mL).
      
  • Isolation: Dry the combined organic extracts over

    
    , filter, and concentrate in vacuo to yield the highly pure biaryl product.
    

CatalyticCycle Pd0 Pd(0)L_n Active Species PdII_Ox Pd(II) Intermediate L_nPd(Ar)(Br) Ar = p-C6H4-CF2-COO(-) Pd0->PdII_Ox Oxidative Addition (Substrate + Base) PdII_TM Pd(II) Intermediate L_nPd(Ar)(Ar') PdII_Ox->PdII_TM Transmetalation (Ar'-B(OH)3(-)) PdII_TM->Pd0 Reductive Elimination Product Biaryl Product Ar-Ar' PdII_TM->Product

Palladium-catalyzed Suzuki-Miyaura cycle for the difluoropropanoate substrate.

Protocol B: Buchwald-Hartwig Amination (Ester Protection Route)

Because amination requires strict anhydrous conditions and strong bases that are incompatible with free acids, a transient protection strategy is employed[1][4].

Step 1: Transient Esterification

  • Dissolve 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (1.0 mmol) in absolute Ethanol (5 mL).

  • Add concentrated

    
     (0.1 mL) and reflux for 12 hours.
    
  • Concentrate, neutralize with saturated

    
    , and extract with Dichloromethane to isolate Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate .
    

Step 2: C–N Cross-Coupling

  • In a glovebox, combine the protected ester (1.0 mmol), the desired amine (1.2 mmol),

    
     (2.5 mol%), XPhos (5 mol%), and 
    
    
    
    (2.0 mmol) in anhydrous Toluene (5 mL).
  • Seal the vessel, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Step 3: Saponification

  • Dissolve the coupled ester in THF/

    
     (3:1, 4 mL).
    
  • Add

    
     (3.0 equiv) and stir at room temperature for 4 hours.
    
  • Acidify to pH 3 with 1M

    
     and extract with Ethyl Acetate to reveal the final functionalized 3,3-difluoropropanoic acid.
    

References

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Missouri University of Science and Technology[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides RSC Advances[Link]

  • Nickel-catalyzed decarbonylative amination of carboxylic acid esters National Institutes of Health (NIH)[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications[Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions Master Organic Chemistry[Link]

Sources

Application Note: Asymmetric Synthesis of Chiral 3,3-Difluoropropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026


-chiral-3,3-difluoropropanoic acid scaffolds (

) and

-difluoro-

-amino acids.

Part 1: Strategic Overview & Scientific Rationale

The "Fluorine Effect" in Scaffold Design

The 3,3-difluoropropanoic acid moiety (


) is a high-value pharmacophore in medicinal chemistry. The terminal difluoromethyl group (

) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (

) or thiol (

) groups while significantly improving metabolic stability against oxidation.

Introducing chirality at the


-position (C2) of this scaffold creates 2-substituted-3,3-difluoropropanoic acids , which are critical intermediates for protease inhibitors and chiral building blocks. The synthesis is challenging due to the high electronegativity of the 

-fluorines, which deactivates the

-carbon toward electrophilic functionalization and makes the

-carbon prone to defluorination (elimination) under basic conditions.
Synthetic Pathways

We define two primary, high-fidelity routes for accessing these chiral derivatives, selected for their reproducibility and enantioselectivity:

  • Route A (Biomimetic): Organocatalytic [1,3]-Proton Shift for

    
    -Amino-3,3-difluoropropanoates .
    
  • Route B (Hydrogenation): Metal-Catalyzed Asymmetric Hydrogenation for

    
    -Alkyl-3,3-difluoropropanoates .
    

SynthesisPathways Start Target: Chiral 3,3-Difluoropropanoic Acid Derivatives RouteA Route A: α-Amino Derivatives (Biomimetic [1,3]-Proton Shift) Start->RouteA RouteB Route B: α-Alkyl Derivatives (Asymmetric Hydrogenation) Start->RouteB SubstrateA Imine Precursor (CF2=C(N=R)-COOR) RouteA->SubstrateA SubstrateB 3,3-Difluoroacrylate (CF2=C(R)-COOR) RouteB->SubstrateB CatalystA Chiral Cinchona Alkaloid (Quinine/Quinidine derivs) SubstrateA->CatalystA Activation CatalystB Rh or Ni / Chiral Phosphine (e.g., (S)-Binapine, DuPhos) SubstrateB->CatalystB H2 (30-50 bar) ProductA Chiral β,β-Difluoro-α-amino acid (CHF2-CH(NH2)-COOH) CatalystA->ProductA >95% ee ProductB Chiral 2-Alkyl-3,3-difluoropropanoate (CHF2-CH(R)-COOH) CatalystB->ProductB >98% ee

Figure 1: Decision tree for selecting the optimal synthetic route based on the desired


-substitution (Amino vs. Alkyl).

Part 2: Detailed Protocols

Protocol A: Biomimetic Asymmetric [1,3]-Proton Shift

Target: Chiral


-difluoro-

-amino acid derivatives.[1] Mechanism: This method mimics the enzymatic transamination process. A chiral base catalyst promotes the migration of a proton from the

-position (or

in imine tautomers) to the

-position, establishing chirality.
Materials
  • Substrate:

    
    -difluoro- 
    
    
    
    -imino ester (Prepared via condensation of ethyl bromodifluoroacetate with a nitrile or imidoyl chloride).
  • Catalyst: Hydroquinine 1,4-phthalazinediyl diether ((DHQ)2PHAL) or a specific Cinchona-derived base.

  • Solvent: Toluene or Xylene (anhydrous).

  • Reagents: 0.1 M HCl (for hydrolysis).

Step-by-Step Methodology
  • Catalyst Loading: In a flame-dried Schlenk tube under Argon, dissolve the

    
    -difluoro- 
    
    
    
    -imino amide substrate (1.0 equiv, 0.2 mmol) in anhydrous Toluene (2.0 mL).
  • Addition: Add the chiral catalyst (e.g., (DHQ)2PHAL) (5-10 mol%).

  • Reaction: Stir the mixture at

    
     to 
    
    
    
    . The low temperature is critical to suppress background racemic proton shifts.
  • Monitoring: Monitor by

    
     NMR. The starting material (often a singlet or doublet around -90 ppm) will convert to the product signal (typically a distinct AB quartet or complex multiplet around -120 ppm due to the diastereotopic 
    
    
    
    protons).
  • Quenching: Once conversion >95%, quench with cold 0.1 M HCl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc). Note: The imine product is sensitive; immediate hydrolysis to the free amine or protection (e.g., with Boc anhydride) is recommended for stability.

Critical Quality Attribute (CQA): The


 proton in the product appears as a triplet of doublets (td) or doublet of doublets (dd) in 

NMR (

), characteristic of the gem-difluoro motif.
Protocol B: Ni-Catalyzed Asymmetric Hydrogenation

Target: Chiral


-alkyl-3,3-difluoropropanoates (

). Rationale: Hydrogenation of tetrasubstituted or trisubstituted fluoro-olefins is historically difficult. Recent advances using Nickel-Bisphosphine complexes allow for the reduction of

-disubstituted acrylic acids with high enantiocontrol.
Materials
  • Substrate:

    
    -Alkyl-3,3-difluoroacrylate (
    
    
    
    ).
    • Synthesis Note: Prepared via Wittig-type reaction of difluorocarbene sources with

      
      -keto esters or via radical difluoroalkylation of acrylates followed by elimination.
      
  • Catalyst Precursor:

    
    .
    
  • Ligand: (S)-Binapine or (R,R)-Ph-BPE.

  • Solvent: Trifluoroethanol (TFE) / Methanol mixture (1:1). TFE is crucial for stabilizing the fluorinated intermediates.

  • Hydrogen Source:

    
     gas (balloon or autoclave).
    
Step-by-Step Methodology
  • Glovebox Operation: In a nitrogen-filled glovebox, charge a hydrogenation vial with

    
     (5 mol%) and (S)-Binapine (5.5 mol%).
    
  • Solvent Addition: Add degassed TFE/MeOH (2 mL). Stir for 30 mins to form the active catalyst complex (often changes color to orange/red).

  • Substrate Addition: Add the

    
    -alkyl-3,3-difluoroacrylate substrate (0.2 mmol).
    
  • Hydrogenation: Transfer the vial to an autoclave. Purge with

    
     (3 cycles). Pressurize to 30-50 bar (approx. 435-725 psi).
    
  • Incubation: Stir at

    
     for 24 hours.
    
  • Release: Carefully vent the hydrogen.

  • Analysis: Filter the mixture through a short pad of silica gel to remove the metal catalyst. Analyze an aliquot by chiral HPLC and

    
     NMR.
    
  • Isolation: Concentrate the filtrate. If the free acid is required, perform a mild hydrolysis (LiOH, THF/H2O,

    
    ) to avoid racemization at the 
    
    
    
    -center.

Part 3: Data Interpretation & Troubleshooting

Quantitative Summary Table
ParameterRoute A ([1,3]-Shift)Route B (Hydrogenation)
Primary Target

-Amino derivatives

-Alkyl derivatives
Enantioselectivity (ee) 90 - 98%94 - >99%
Yield 80 - 95%85 - 99%
Key Challenge Imine stability / HydrolysisCatalyst sensitivity to air
Scale-up Potential Moderate (Reagent cost)High (Catalytic efficiency)
Diagnostic

Signal

-115 to -125 ppm (dd/ABq)

-110 to -120 ppm (dt)
Troubleshooting Guide
  • Problem: Low conversion in Hydrogenation.

    • Solution: Increase

      
       pressure to 60 bar or switch solvent to pure TFE. Fluorinated substrates often require protic fluorinated solvents to activate the C=C bond via H-bonding.
      
  • Problem: Defluorination (loss of F).

    • Cause: Reaction temperature too high or base too strong (in Route A).

    • Solution: Keep reaction temperature below

      
      . Use non-nucleophilic bases. Check 
      
      
      
      NMR for free fluoride ion (approx -120 ppm broad singlet in aqueous workup).
  • Problem: Racemization during workup.

    • Cause: The

      
      -proton in 3,3-difluoropropanoates is acidic due to the electron-withdrawing effect of the 
      
      
      
      -fluorines and the carbonyl.
    • Solution: Avoid strong bases during extraction. Store products at

      
      .
      

References

  • Biomimetic Synthesis of Fluorinated Amino Acids

    • Wang, Y., et al.
  • Ni-Catalyzed Asymmetric Hydrogenation

    • She, S., et al. "Highly enantioselective Ni-catalyzed asymmetric hydrogenation of -disubstituted acrylic acids." Organic Chemistry Frontiers, 2019.
  • Reformatsky Approaches (Contextual)

    • Soloshonok, V. A., et al. "Convenient Asymmetric Synthesis of

      
      -Substituted 
      
      
      
      -Difluoro-
      
      
      -amino Acids."[1] Journal of Organic Chemistry, 2003.
  • Review of Fluorinated Scaffolds

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

3-(4-Bromophenyl)-3,3-difluoropropanoic acid in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 3-(4-Bromophenyl)-3,3-difluoropropanoic Acid in Peptidomimetic Design

Executive Summary

This guide details the application of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS 1780484-46-9) as a high-value building block in peptidomimetic synthesis. Unlike standard amino acids, this scaffold introduces a


-difluoromethylene (

) bridge
at the benzylic position. This structural modification serves three critical functions in drug design:
  • Metabolic Hardening: The

    
     bonds block benzylic oxidation (a common metabolic clearance pathway).
    
  • Bioisosteric Modulation: The

    
     group mimics the electronic properties of an ether oxygen (
    
    
    
    ) or carbonyl (
    
    
    ) while maintaining the steric bulk of a methylene (
    
    
    ), acting as a "lipophilic hydrogen bond acceptor" mimic.
  • Diversification Handle: The para-bromo substituent enables late-stage functionalization via Suzuki-Miyaura cross-coupling, facilitating rapid library generation.

Scientific Rationale: The Fluorine Effect

The incorporation of the difluoromethylene unit fundamentally alters the physicochemical profile of the parent phenylpropanoic acid.

Table 1: Comparative Physicochemical Properties

PropertyParent (3-Phenylpropanoic Acid)Difluoro Analog (Target)Impact on Drug Design
Benzylic Metabolism High (P450 hydroxylation)Blocked Increases half-life (

).
Acidity (

)
~4.8~3.5 - 4.0 Stronger acid due to inductive effect of F; affects binding affinity.
Lipophilicity (

)
ModerateIncreased Enhances membrane permeability.
Conformation FlexibleRestricted Gauche effect of F can pre-organize the side chain.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Direct fluorination of the acid is difficult. The optimal route proceeds via deoxofluorination of the


-keto ester precursor.

Reagents Required:

  • Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Precursor)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Dichloromethane (DCM), anhydrous

  • Lithium Hydroxide (LiOH)

Step-by-Step Workflow:

  • Deoxofluorination:

    • Dissolve ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen.

    • Cool to 0°C. Add DAST (2.5 equiv) dropwise. Caution: DAST releases HF; use plasticware or HF-resistant glassware if possible, and work in a fume hood.

    • Allow to warm to room temperature (RT) and stir for 16–24 hours.

    • Quench: Pour slowly into saturated aqueous

      
       at 0°C. Extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc) to yield Ethyl 3-(4-bromophenyl)-3,3-difluoropropanoate .

  • Saponification:

    • Dissolve the fluorinated ester in THF/Water (3:1).

    • Add LiOH

      
       (2.0 equiv). Stir at RT for 3 hours.
      
    • Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[1]

    • Result:3-(4-Bromophenyl)-3,3-difluoropropanoic acid (White solid).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Rationale: The electron-withdrawing


 group lowers the 

of the carboxylic acid, making the carboxylate less nucleophilic but the activated ester highly reactive. Standard HATU coupling is effective.
  • Resin Preparation: Swell Rink Amide or Wang resin in DMF (30 min).

  • Activation:

    • Mix 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (3.0 equiv), HATU (2.9 equiv), and HOAt (3.0 equiv) in DMF.

    • Add DIPEA (6.0 equiv). Note: Pre-activate for only 1-2 minutes to minimize racemization (though no chiral center exists at C3, C2 is achiral).

  • Coupling:

    • Add the activated solution to the resin-bound amine.

    • Shake at RT for 2 hours.

    • Monitoring: Kaiser test (ninhydrin) may be faint due to steric bulk; chloranil test recommended for secondary amines.

Protocol C: Late-Stage Diversification (Suzuki Coupling)

Rationale: The aryl bromide allows for the rapid synthesis of biaryl libraries directly on the peptide backbone.

  • Conditions:

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /SPhos.
    • Base:

      
       (2M aqueous, 5 equiv).
      
    • Boronic Acid:

      
       (3-5 equiv).
      
    • Solvent: DME/Water or DMF/Water (degassed).

  • Procedure:

    • Add reagents to the resin-bound peptide (protected).

    • Heat to 80°C for 4–12 hours under Argon.

    • Wash resin extensively (DMF, DCM, MeOH, sodium diethyldithiocarbamate solution to remove Pd traces).

Visualization of Workflows

PeptidomimeticWorkflow Start 4-Bromobenzoyl Chloride KetoEster Beta-Keto Ester (Intermediate) Start->KetoEster + Ethyl Malonate DifluoroEster Difluoro Ester (DAST Reaction) KetoEster->DifluoroEster + DAST TargetAcid 3-(4-Br-Ph)-3,3-difluoro propanoic acid DifluoroEster->TargetAcid + LiOH Coupling SPPS Coupling (HATU/DIPEA) TargetAcid->Coupling + Resin-Peptide Library Peptidomimetic Library (Suzuki) Coupling->Library + Ar-B(OH)2 + Pd(0)

Figure 1: Synthetic pathway from commodity chemicals to diversified peptidomimetic library.

BioisostereLogic Center 3,3-Difluoro Scaffold Prop1 Metabolic Stability (Blocks P450) Center->Prop1 Prop2 Lipophilicity (Membrane Permeability) Center->Prop2 Prop3 Acidity Modulation (pKa ~3.5) Center->Prop3 Prop4 Conformational Bias (Gauche Effect) Center->Prop4

Figure 2: Pharmacological advantages of the


-difluoro motif in drug design.

References

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Difluoro Esters:  Middleton, W. J., & Bingham, E. M. (1980). Diethylaminosulfur trifluoride (DAST): A convenient reagent for the synthesis of alkyl fluorides.[2] The Journal of Organic Chemistry. Link
    
  • Peptide Coupling of Fluorinated Acids: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Suzuki Coupling on Solid Phase: Maes, V., et al. (2003). Solid-phase synthesis of biaryl-containing peptides via Suzuki–Miyaura cross-coupling. Tetrahedron Letters. Link

Sources

Application Note: Strategic Design and Evaluation of PTP1B Inhibitors Using Difluoromethylene Phosphonate Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity due to its negative regulation of insulin and leptin signaling.[1] However, the development of clinically viable inhibitors is hindered by two "grand challenges": bioavailability (due to the highly charged active site) and selectivity (specifically against the highly homologous T-cell PTP, TCPTP). This guide details the design, synthesis, and validation of inhibitors utilizing difluoromethylene phosphonate (DFMP) as a non-hydrolyzable phosphotyrosine (pTyr) mimetic. We provide field-proven protocols for synthesizing the DFMP core, conducting kinetic assays, and engineering selectivity via "Site B" targeting.

Part 1: The Bioisosteric Rationale

Why Difluoromethylene Phosphonate ( )?

The design of PTP1B inhibitors begins with mimicking the natural substrate, phosphotyrosine (pTyr).[2][3] While non-hydrolyzable replacements are necessary for in vivo stability, the choice of the bridging atom is critical for binding affinity.

  • The pKa Problem: The phosphate group of pTyr has a second pKa (

    
    ) of approximately 6.0. At physiological pH (7.4), it exists as a dianion (
    
    
    
    ), which is required for the intense hydrogen-bonding network within the PTP1B WPD-loop (Arg221) and P-loop (Arg47, Asp181).
  • Methylene Failure: Replacing the bridging oxygen with a methylene group (

    
    ) raises the 
    
    
    
    to ~7.6. At physiological pH, these mimetics are largely monoanionic, leading to a drastic loss in binding affinity (often >100-fold).
  • The Fluorine Solution: The fluorine atoms in the difluoromethylene group (

    
    ) are highly electronegative. They withdraw electron density from the phosphorus center, lowering the 
    
    
    
    back to ~6.5. This ensures the mimetic remains dianionic at physiological pH, maintaining high affinity while rendering the bond uncleavable by the phosphatase.
Pathway Context

PTP1B acts as a "brake" on insulin signaling by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS).[4] Inhibiting PTP1B releases this brake.

InsulinSignaling Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (pTyr) PI3K PI3K / Akt Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Deactivates) PTP1B->IRS Dephosphorylates Inhibitor DFMP Inhibitor Inhibitor->PTP1B Blocks Active Site

Figure 1: PTP1B acts as a negative regulator of the insulin signaling cascade.[1][4][5][6] DFMP inhibitors block this dephosphorylation event.

Part 2: Synthetic Protocol for DFMP Precursors

Objective: Synthesize the core building block: Diethyl [difluoro(4-iodophenyl)methyl]phosphonate. Rationale: This aryl iodide serves as a universal "warhead" that can be coupled to various "tail" fragments via Sonogashira or Suzuki couplings to reach the secondary binding site (Site B).

Reagents & Safety
  • Warning: Cadmium compounds are toxic. Handle in a fume hood with appropriate PPE.

  • Reagents: 1,4-Diiodobenzene, Diethyl (bromodifluoromethyl)phosphonate, Cadmium powder, Copper(I) Bromide (

    
    ), Hexamethylphosphoramide (HMPA) or DMA.
    
Step-by-Step Methodology (Burton-Donaldj Coupling)

This method is the gold standard for introducing the


 group onto aromatic rings.
  • Preparation of the Cadmium Reagent:

    • In a flame-dried flask under Argon, suspend Cadmium powder (12 mmol) in anhydrous HMPA (or DMA, 10 mL).

    • Add Diethyl (bromodifluoromethyl)phosphonate (10 mmol) dropwise.

    • Stir at room temperature for 2-3 hours. The disappearance of the bromide can be monitored by

      
       NMR (shift from -60 ppm to -109 ppm).
      
    • Result: Formation of the stable

      
       reagent.
      
  • Cross-Coupling:

    • To the cadmium reagent solution, add Copper(I) Bromide (

      
      , 12 mmol) and 1,4-Diiodobenzene  (10 mmol).
      
    • Stir the mixture at 60°C for 18 hours.

    • Mechanism:[6][7] The reaction proceeds via a

      
       species generated in situ, which undergoes oxidative addition/reductive elimination with the aryl iodide.
      
  • Workup & Purification:

    • Quench the reaction with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove HMPA.

    • Dry over

      
       and concentrate.
      
    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60-75%.

  • Deprotection (Final Step of Synthesis):

    • Phosphonate esters are prodrugs; the free acid is required for in vitro assay.

    • Dissolve the ester in anhydrous

      
      . Add TMSBr  (Trimethylsilyl bromide, 5 eq).
      
    • Stir for 4 hours at RT. Concentrate to remove excess TMSBr.

    • Treat with aqueous MeOH (95%) for 1 hour to hydrolyze the silyl esters.

    • Lyophilize to obtain the free phosphonic acid.

Synthesis Start Diethyl (bromodifluoro- methyl)phosphonate Complex Cd-Reagent (Intermediate) Start->Complex Activation Cd Cd / HMPA Cd->Complex Product Ar-CF2-PO3Et2 (Protected) Complex->Product Cross-Coupling Coupling CuBr + Ar-I (60°C) Coupling->Product Final Ar-CF2-PO3H2 (Active Inhibitor) Product->Final Hydrolysis Deprotect 1. TMSBr 2. MeOH/H2O Deprotect->Final

Figure 2: Synthetic workflow for the generation of the DFMP pharmacophore.

Part 3: Biochemical Validation (Enzymatic Assay)

Objective: Determine the


 and 

of the synthesized inhibitor against recombinant PTP1B. Method: Colorimetric assay using p-Nitrophenyl Phosphate (pNPP).[5]
Critical Considerations
  • Redox Sensitivity: The active site Cysteine (Cys215) of PTP1B is extremely susceptible to oxidation. If oxidized to sulfenic acid, the enzyme is inactive. You must use fresh DTT.

  • pH Sensitivity: The assay must be run at pH 7.0-7.2 to mimic the physiological environment where the DFMP is dianionic.

Assay Protocol
ComponentConcentration (Final)Function
Buffer 50 mM 3,3-DimethylglutarateMaintains pH 7.0 (Alternative: HEPES)
Salt 100 mM NaClIonic strength mimic
Chelator 1 mM EDTASequesters heavy metals that inhibit PTPs
Reductant 1 mM DTT CRITICAL: Prevents Cys215 oxidation
Substrate 2 mM pNPPColorimetric reporter (

is ~1-2 mM)
Enzyme 1-5 nM hPTP1BRecombinant catalytic domain (residues 1-321)

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the DFMP inhibitor in DMSO. (Final DMSO concentration in assay must be < 2%).[8]

  • Pre-Incubation: Mix Assay Buffer, DTT, Enzyme, and Inhibitor in a 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add pNPP substrate to initiate the reaction.

  • Measurement: Monitor absorbance at 405 nm (formation of p-Nitrophenol) continuously for 10-20 minutes.

  • Calculation: Plot the initial velocity (

    
    ) vs. Inhibitor concentration (
    
    
    
    ). Fit to the equation:
    
    

Part 4: Solving the Selectivity Challenge (Site B)

The Problem: The catalytic site (Site A) of PTP1B is 100% identical to T-cell PTP (TCPTP). Inhibiting TCPTP causes immune suppression. The Solution: Target Site B , a secondary non-catalytic phosphotyrosine binding site located ~20 Å from the active site. This region contains residues (Arg24, Phe52, Arg254) that are less conserved or accessible in TCPTP.

Design Strategy:

  • Bidentate Ligands: Link the DFMP "Head" (Site A binder) to a hydrophobic "Tail" (Site B binder) using a linker of appropriate length (e.g., PEG or alkyl chain).

  • Selectivity Screen: Always run a parallel assay using recombinant TCPTP.

    • Success Metric: Selectivity Index (

      
      ) > 10.[4]
      

AssayWorkflow cluster_prep Preparation Buffer Buffer + DTT (Fresh) Mix Pre-Incubation (10 min @ 25°C) Buffer->Mix Enzyme PTP1B (1-321) Enzyme->Mix Inhibitor DFMP Analog (in DMSO) Inhibitor->Mix Substrate Add pNPP (Start Reaction) Mix->Substrate Read Measure Abs @ 405nm (Kinetic Mode) Substrate->Read Analyze Calculate IC50 Compare vs TCPTP Read->Analyze

Figure 3: Kinetic assay workflow for determining inhibitory potency and selectivity.

References

  • Burke, T. R., Jr., et al. (1994).[3] Potent inhibition of protein-tyrosine phosphatase 1B by difluorophosphonates.[2][9] Biochemical and Biophysical Research Communications. Link

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets.[6][7][10] Proceedings of the National Academy of Sciences. Link

  • Puius, Y. A., et al. (1997). Identification of a second aryl phosphate-binding site in protein-tyrosine phosphatase 1B: A paradigm for inhibitor design. Proceedings of the National Academy of Sciences. Link

  • Shen, K., et al. (2001). Acquisition of a specific and potent PTP1B inhibitor from a novel combinatorial library and screening procedure.[2][9] Journal of Biological Chemistry.[9] Link

  • BPS Bioscience. (2023). PTP1B (Catalytic Domain) Colorimetric Assay Kit Protocol.[11]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Zinc Activation for Ethyl Bromodifluoroacetate Reformatsky Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with ethyl bromodifluoroacetate (EDBFA) in Reformatsky reactions presents unique mechanistic hurdles compared to standard non-fluorinated haloacetates. This guide provides field-proven troubleshooting, causal explanations, and validated protocols to ensure reproducible zinc activation and enolate formation.

Workflow: Zinc Activation Decision Tree

ZnWorkflow A Start: EDBFA Reformatsky B Is Zn dust chemically activated? A->B C Protocol 1: Acid Wash (Removes ZnO Passivation) B->C No D Protocol 2: TMSCl / 1,2-DBE (Generates Active Lattice) B->D Yes, but low yield C->D E Initiation Successful? (Exotherm / Gas Evolution) D->E F Proceed to Electrophile Addition E->F Yes G Stalled Reaction E->G No H Protocol 3: Honda-Reformatsky (Et2Zn Homogeneous Exchange) G->H Switch Strategy H->F

Troubleshooting decision tree for EDBFA Reformatsky zinc activation.

Frequently Asked Questions (FAQs) & Causality

Q1: Why does standard zinc dust fail to initiate with ethyl bromodifluoroacetate, even when it works for ethyl bromoacetate? Causality: The gem-difluoro group in EDBFA is highly electronegative. This strong inductive effect alters the electronics of the adjacent C-Br bond. While the resulting difluoro-zinc enolate is relatively stable, the initial single-electron transfer (SET) from the heterogeneous zinc surface to the C-Br bond requires a significantly lower activation energy barrier than standard acetates 1[1]. Standard zinc dust is coated with an amphoteric zinc oxide (ZnO) passivation layer. This layer acts as an insulating barrier, preventing the critical SET required to initiate oxidative addition.

Q2: What is the mechanistic purpose of adding 1,2-dibromoethane and TMSCl? Causality: 1,2-dibromoethane reacts with Zn(0) to form zinc bromide (ZnBr


) and ethylene gas. This reaction physically fractures the zinc particles, exposing a pristine, highly reactive crystalline zinc lattice. Trimethylsilyl chloride (TMSCl) serves a dual purpose: it scavenges trace water in the solvent and reacts with any residual ZnO to form soluble hexamethyldisiloxane, ensuring the newly exposed zinc surface remains unpassivated during the addition of the sluggish EDBFA 2[2].

Q3: When should I abandon heterogeneous Zn(0) and use the Honda-Reformatsky (Et


Zn) conditions? 
Causality:  If you are working with sensitive chiral auxiliaries (e.g., α-oxygenated sulfinylimines) where harsh refluxing conditions degrade your starting material or scramble stereocenters, the Honda-Reformatsky approach is superior. By using diethylzinc (Et

Zn) and a Rhodium(I) catalyst (or simply Et

Zn in excess), the generation of the zinc enolate bypasses the heterogeneous solid-liquid boundary entirely. Instead, it relies on a homogeneous halogen-metal exchange, allowing the reaction to proceed at -10°C to room temperature with high diastereoselectivity 3[3].
Troubleshooting Guide

Issue: The reaction mixture turns cloudy, but no product is formed (Unreacted EDBFA).

  • Diagnosis: Incomplete activation. The cloudiness is likely suspended ZnO or unreacted zinc powder, not the formation of the zinc enolate.

  • Solution: Implement Protocol 1 (Acid Wash) prior to the experiment. A self-validating check is to observe the physical appearance of the zinc: it must transition from a dull, clumpy grey to a bright, free-flowing silver powder.

Issue: High consumption of EDBFA but low yield of the target β-hydroxy/β-amino ester.

  • Solution: Use Barbier conditions (co-addition of EDBFA and the electrophile) rather than a two-step Reformatsky sequence. Ensure TMSCl is present to act as a desiccant and transient protecting group for the forming alkoxide/amide 4[4].

Quantitative Data: Comparison of Activation Methods

To assist in selecting the correct activation strategy, the following table summarizes the performance metrics of various methods when applied to EDBFA.

Activation StrategyReagents / CatalystOperating Temp.Typical Yield RangeDiastereoselectivity (dr)Causality / Mechanism
Standard Zn Zn(0) dust (untreated)65°C (Reflux)< 10%N/AZnO passivation prevents SET.
Chemical Activation Zn(0), TMSCl, 1,2-DBE20°C to 65°C60% – 85%Low (~1:1)Fractures lattice; removes ZnO chemically.
Honda-Reformatsky Et

Zn, RhCl(PPh

)

-10°C to 20°C70% – 95%High (up to 94:6)Homogeneous halogen-metal exchange.
Ultrasound (HIU) Zn(0), HIU irradiation20°C50% – 70%LowAcoustic cavitation physically destroys ZnO.
Step-by-Step Experimental Protocols
Protocol 1: Acid-Washing Zinc Dust (Self-Validating System)

Purpose: To chemically strip the ZnO layer and provide a reactive surface.

  • Suspend: Place 10 g of zinc dust in a 250 mL Erlenmeyer flask.

  • Acid Wash: Add 50 mL of 10% aqueous HCl. Swirl continuously for 2 minutes.

    • Self-Validation Check: You must observe active effervescence (hydrogen gas evolution). The zinc will change from a dull grey to a bright metallic silver.

  • Quench & Wash: Decant the acidic solution. Immediately wash the zinc sequentially with:

    • 3 x 50 mL deionized water (until washings are pH neutral).

    • 2 x 50 mL absolute ethanol (to displace water).

    • 2 x 50 mL anhydrous diethyl ether (to displace ethanol).

  • Dry: Transfer the bright silver powder to a Schlenk flask and dry under high vacuum (< 0.1 mbar) at 90°C for 2 hours. Store under argon.

Protocol 2: In Situ TMSCl / 1,2-Dibromoethane Activation

Purpose: To generate the active zinc lattice immediately prior to EDBFA addition.

  • Setup: Under an argon atmosphere, add the acid-washed zinc (from Protocol 1) to a flame-dried round-bottom flask containing anhydrous THF (2 mL per mmol of Zn).

  • 1,2-DBE Addition: Add 1,2-dibromoethane (5 mol% relative to Zn). Heat the mixture to 65°C using a heat gun or oil bath for 1 minute.

    • Self-Validation Check: Vigorous bubbling (ethylene gas) must occur without further heating. If no bubbling is observed, the zinc is dead; abort and restart.

  • TMSCl Addition: Allow to cool to room temperature. Add TMSCl (1 mol% relative to Zn). Stir for 15 minutes.

  • Reaction: The zinc is now fully activated. Proceed with the dropwise addition of EDBFA and your electrophile under Barbier conditions.

Protocol 3: Honda-Reformatsky (Et

Zn) Generation

Purpose: Homogeneous activation for sensitive substrates or asymmetric synthesis 5[5].

  • Setup: In a flame-dried Schlenk tube under argon, dissolve the imine/aldehyde (1.0 equiv) and EDBFA (1.5 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the mixture to -10°C using an ice/brine bath.

  • Et

    
    Zn Addition:  Add RhCl(PPh
    
    
    
    )
    
    
    (1 mol%) followed by the dropwise addition of Et
    
    
    Zn (1.0 M in hexanes, 3.0 equiv) over 15 minutes.
    • Causality Note: The excess Et

      
      Zn acts as both the reductant for the exchange and the metalating agent. Slow addition prevents thermal spikes that degrade stereocontrol.
      
  • Quench: Stir for 2 hours at -10°C, then quench with saturated aqueous NH

    
    Cl.
    
References
  • Title: Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate with α-oxygenated sulfinylimines Source: University of Southampton ePrints URL: [Link]

  • Title: Recent developments in the asymmetric Reformatsky-type reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands Source: Royal Society of Chemistry URL: [Link]

Sources

Technical Support Center: Preventing Beta-Elimination in Difluoropropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Scope: Troubleshooting E1/E1cb elimination pathways during the synthesis and functionalization of difluoropropanoic acid derivatives (e.g., 2,2-difluoropropanoic acid, 3,3-difluoroalanine).

Knowledge Base: Mechanistic Causality & Troubleshooting

Q: Why is beta-elimination such a prevalent side reaction when working with difluoropropanoic acids? A: The highly electronegative fluorine atoms strongly polarize the carbon-fluorine bonds, rendering adjacent protons (alpha or beta, depending on the isomer) highly acidic. When exposed to even mild bases, these substrates undergo an Elimination Unimolecular Conjugate Base (E1cb) mechanism. The base abstracts the acidic proton to form a transient carbanion or enolate, which rapidly expels a fluoride ion to yield a thermodynamically stable alpha,beta-unsaturated fluoroalkene (1)[1]. To prevent this, you must either use fluoride itself as a nucleophile or design substrates/conditions that suppress the anionic intermediate (2)[2].

E1cb_Mechanism A Difluoropropanoic Acid (Substrate) B Base Abstraction of Alpha-Proton A->B + Base C Carbanion / Enolate Intermediate B->C Fast D Beta-Fluoride Expulsion C->D Rate-Limiting E Fluoroacrylic Acid (Elimination Product) D->E - HF

Fig 1: E1cb mechanism leading to beta-elimination in difluoropropanoic acid derivatives.

Q: I am using DAST to synthesize a difluoro derivative from a beta-hydroxy ester, but I mostly get the eliminated alkene. How can I suppress this? A: DAST is highly Lewis-acidic and promotes the formation of carbocationic intermediates. In the presence of a beta-hydrogen, this carbocation is highly susceptible to E1 elimination or skeletal rearrangements. Transitioning to less Lewis-acidic reagents like Deoxo-Fluor, combined with low temperatures (-78 °C) and non-polar solvents (like DCM), suppresses the elimination pathway by favoring the concerted SN2 mechanism over the stepwise E1 pathway (3)[3].

Q: I am attempting an amide coupling of 2,2-difluoropropanoic acid, but I am observing the fluoroacrylamide byproduct. How do I prevent this? A: Standard peptide coupling conditions (e.g., HATU or EDC with DIPEA/TEA) rely on tertiary amines that act as Brønsted bases. These bases are strong enough to trigger the E1cb elimination of HF. To prevent this, you must eliminate the base from the reaction. A proven strategy is the pre-activation of the carboxylic acid using Dicyclohexylcarbodiimide (DCC) without any basic additives. This method was successfully employed in the FDA-approved synthesis of Omaveloxolone, where 2,2-difluoropropanoic acid was coupled in 73% yield over four steps without beta-elimination (4)[4].

Q: Are there biocatalytic alternatives that avoid these harsh chemical conditions entirely? A: Yes. Enzymatic cascades offer a highly selective, mild alternative. For instance, the enzymatic synthesis of fluorinated alanine enantiomers using dehydrogenases (e.g., from Vibrio proteolyticus) can convert fluoropyruvates to fluoroalanines with >85% yield and complete enantiomeric excess. However, enzyme selection is critical, as certain enzymes like alanine racemase natively possess high catalytic efficiency for the beta-elimination of fluorine from fluoroalanines (5)[5].

Troubleshooting_Workflow Start Observe Beta-Elimination During Synthesis Identify Identify Reaction Type Start->Identify Fluorination Deoxofluorination (e.g., DAST) Identify->Fluorination Coupling Amide Coupling (e.g., EDC/DIPEA) Identify->Coupling FixFluor Switch to Deoxo-Fluor Lower Temp (-78°C) Use Non-Polar Solvent Fluorination->FixFluor Mitigate E1/E2 FixCoup Use Base-Free Coupling (e.g., DCC Pre-activation) Coupling->FixCoup Mitigate E1cb

Fig 2: Decision tree for troubleshooting beta-elimination in difluoropropanoic acid workflows.

Quantitative Data Presentation

Table 1: Comparison of Fluorinating Agents and Coupling Strategies for Difluoropropanoic Acid Derivatives

Reagent / MethodPrimary ApplicationElimination RiskMechanism of MitigationRecommended Temp
DAST DeoxofluorinationHigh N/A (Promotes E1 carbocation pathway)-78 °C to RT
Deoxo-Fluor DeoxofluorinationLow Less Lewis-acidic; favors SN2 over E1-78 °C to 0 °C
EDC / DIPEA Amide CouplingHigh N/A (DIPEA triggers E1cb mechanism)RT
DCC (Base-Free) Amide CouplingLow Avoids Brønsted bases entirely0 °C to RT
Dehydrogenases BiocatalysisVery Low Mild pH; avoids chemical extremes30 °C - 37 °C

Self-Validating Experimental Protocols

Protocol A: Base-Free Amide Coupling of 2,2-Difluoropropanoic Acid using DCC Objective: Couple 2,2-difluoropropanoic acid to a primary amine while completely suppressing E1cb elimination.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 2,2-difluoropropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add Dicyclohexylcarbodiimide (DCC, 1.05 eq) portion-wise.

  • Intermediate Formation: Stir the mixture at 0 °C for 30 minutes. Causality Check: The formation of a white precipitate (dicyclohexylurea, DCU) indicates successful formation of the highly reactive O-acylisourea intermediate.

  • Coupling: Add the target amine (1.0 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 10 minutes. Do not add any tertiary amine bases (e.g., no TEA, no DIPEA).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Workup & Self-Validation: Filter off the DCU precipitate. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Validation Metric: Run a crude ^1H NMR. The absence of vinylic proton signals in the 5.5–6.5 ppm range confirms that beta-elimination to the fluoroacrylic acid was successfully prevented.

Protocol B: Suppressing Elimination during Deoxofluorination with Deoxo-Fluor Objective: Convert a beta-hydroxy ester to a difluoro derivative without triggering E1/E2 elimination.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (20 volumes).

  • Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality Check: Starting at -78 °C kinetically traps the reaction in the SN2 pathway, preventing the formation of the carbocation required for E1 elimination.

  • Reagent Addition: Add Deoxo-Fluor (1.5 eq) dropwise to the stirred solution.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 2 hours. Do not let it reach room temperature if the substrate is highly prone to elimination.

  • Quenching & Self-Validation: Quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO3 at 0 °C. Extract with DCM.

    • Validation Metric: Analyze via ^19F NMR. The presence of a distinct doublet or multiplet (depending on adjacent protons) in the -100 to -120 ppm range confirms the gem-difluoro product, whereas a signal around -70 ppm would indicate the eliminated monofluoroalkene.

References

  • [2] Title: Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC Source: National Institutes of Health (NIH) URL:

  • [3] Title: Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem Source: BenchChem URL:

  • [4] Title: FDA approved fluorine-containing drugs in 2023 Source: RHHZ URL:

  • [1] Title: Elimination Reactions Source: Southern Illinois University Edwardsville (SIUE) URL:

  • [5] Title: High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers - Science Cast Source: ScienceCast URL:

Sources

troubleshooting low conversion in hydrolysis of difluoro esters

Technical Support Center: -Difluoro Ester Hydrolysis

Topic: Troubleshooting Low Conversion & Yield Loss Ticket Type: Advanced Synthesis / Methodology Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Effect"

If you are experiencing low conversion or yield loss with


  • Thermodynamic Trap (Stable Hydrate): The electron-withdrawing fluorines destabilize the ground state ester but stabilize the tetrahedral intermediate (or its hydrate form). The reaction often stalls at the gem-diol stage, refusing to collapse into the carboxylic acid.

  • The "Invisible" Product (pKa Shift): The resulting

    
    -difluoro carboxylic acids are significantly more acidic (
    
    
    ) than their non-fluorinated analogs (
    
    
    ). Standard acidic workups (pH 3–4) leave the product fully ionized in the aqueous phase, leading to "0% yield" despite 100% conversion.

Diagnostic Workflow

Use this logic tree to identify which failure mode is affecting your specific substrate.

GStartSTART: Analyze Crude NMRCheckSMIs Starting Material (SM) present?Start->CheckSMCheckDecompIs the mixture complex/black?CheckSM->CheckDecompNo (SM Consumed)HydrateISSUE: Stable Hydrate/HemiacetalCheckSM->HydrateYes (Stalled)CheckProductIs Product in Organic Layer?CheckDecomp->CheckProductNo (Clean Crude)BaseSensISSUE: Base-Mediated CleavageCheckDecomp->BaseSensYes (Tarry/Complex)StericISSUE: Steric Bulk (R-Group)Hydrate->StericIf R is bulkyYieldLossISSUE: pKa/Workup FailureCheckProduct->YieldLossNo (Empty Flask)SuccessProcess Optimization OnlyCheckProduct->SuccessYes

Figure 1: Diagnostic logic for identifying the root cause of hydrolysis failure.

Troubleshooting Guides

Scenario A: "The Reaction Won't Finish" (Kinetics & Hydrates)

Symptoms: TLC shows starting material remaining even after 24h. Adding more base doesn't help. Root Cause: The fluorines make the carbonyl highly electrophilic, allowing water to attack easily. However, they also stabilize the resulting tetrahedral intermediate (gem-diol), preventing the elimination of the alkoxide leaving group.

The Fix: Shift the Equilibrium

  • Change Solvent: Switch from THF/Water to Dioxane/Water (4:1) . Dioxane allows for higher reflux temperatures (101 °C) than THF (66 °C), providing the energy required to collapse the tetrahedral intermediate.

  • The Peroxide Trick: Use

    
     + 
    
    
    . The hydroperoxide anion (
    
    
    ) is more nucleophilic than hydroxide (
    
    
    ) (the Alpha Effect), but more importantly, the resulting peracid intermediate breaks down differently, often bypassing the stable hydrate trap.
Scenario B: "The Product Disappeared" (Workup Failure)

Symptoms: TLC/LCMS shows 100% conversion during the reaction. After extraction (EtOAc vs. 1M HCl), the organic layer is empty. Root Cause: This is the most common error.

  • Acetic Acid

    
    : ~4.76
    
  • Difluoroacetic Acid

    
    : ~1.24 
    

If you acidify your aqueous layer to pH 3 (standard practice), the difluoro acid is still 98% deprotonated (carboxylate form) and remains in the water.

The Fix: Aggressive Acidification & Salting Out

  • Target pH: You must acidify to pH < 1 (using 6M HCl).

  • Saturation: Saturate the aqueous layer with solid NaCl before extraction.

  • Solvent: Use Ethyl Acetate or DCM/iPrOH (3:1) . The product is highly polar.

  • Alternative: If the product is volatile or water-soluble, skip extraction. Evaporate the aqueous reaction mixture to dryness (azeotrope with toluene) and extract the solid residue with anhydrous acetone or ether, then filter off the inorganic salts.

Scenario C: "Decomposition" (Base Sensitivity)

Symptoms: The reaction turns black or forms multiple side products. Root Cause: The




The Fix: Milder Conditions

  • Reagent Switch: Use TMSOK (Potassium Trimethylsilanolate) in anhydrous THF. This provides a source of "anhydrous hydroxide" that cleaves esters via a silyl-transfer mechanism, avoiding the formation of destructive aqueous hydroxide species.

  • Enzymatic Hydrolysis: Pig Liver Esterase (PLE) is highly effective for fluorinated esters as it operates at neutral pH (pH 7 buffer).

Optimized Protocols

Protocol 1: Standard Optimized Hydrolysis (LiOH)

Best for: Stable substrates where workup was the previous issue.

  • Dissolve ester (1.0 equiv) in THF:Water (3:1) .

    • Note: Keep concentration dilute (0.1 M) to avoid aggregation.

  • Cool to 0 °C. Add LiOH·H2O (2.5 equiv) .

    • Why LiOH? The lithium cation coordinates the carbonyl oxygen tightly, enhancing electrophilicity better than Na+ or K+.

  • Monitor by 19F NMR (not just TLC).

    • Tip: Run the NMR sample directly from the reaction mixture (use a

      
       insert).
      
  • Workup (The Critical Step):

    • Evaporate THF first (do not extract yet).

    • Wash the aqueous residue with

      
       (removes unreacted ester).
      
    • Acidify aqueous layer to pH 1 with 6M HCl.

    • Saturate with solid NaCl.

    • Extract

      
       with EtOAc.
      
Protocol 2: Anhydrous Cleavage (TMSOK)

Best for: Base-sensitive substrates or those prone to decarboxylation.

  • Dissolve ester (1.0 equiv) in anhydrous THF or DCM (0.1 M).

  • Add TMSOK (2.0 equiv) at room temperature.

  • Stir for 1–4 hours.

  • Quench: Add 1.0 equiv of acetic acid (anhydrous) or dilute with dry ether and filter the potassium carboxylate salt directly (if stable).

Protocol 3: Enzymatic Hydrolysis (PLE)

Best for: Chiral substrates or extremely fragile molecules.

  • Suspend ester in Phosphate Buffer (pH 7.2) .

  • Add Pig Liver Esterase (PLE) (approx 10–50 units/mmol).

  • Add Acetone (up to 10% v/v) if solubility is poor.

  • Stir at 30 °C.

  • pH Stat: The pH will drop as acid forms. Automatically (or manually) add 0.1 M NaOH to maintain pH 7.2.

  • When base consumption stops, the reaction is complete.[1]

Comparative Reagent Table

ReagentConditionsProsCons
LiOH / THF / H2O 0°C to RTStandard, cheap, scalable.Workup Trap: Product loss if pH > 1.
TMSOK / THF Anhydrous, RTMild, avoids water/hydrates.Expensive, requires dry solvents.
Pig Liver Esterase pH 7, 30°CExtremely mild, no side reactions.Slow, requires pH monitoring, enzyme cost.
Ba(OH)2 / MeOH 0°CPrecipitates product as Ba-salt.Toxic barium, requires filtration workup.

References

  • Mechanism of Fluorine Substitution

    • Title: "The gem-difluoro effect: a critical review."
    • Source:Chemical Reviews (via NIH/PubMed)
    • URL:[Link]

  • pKa of Fluorinated Acids

    • Title: "Acidity of alpha-fluorin
    • Source:Journal of Fluorine Chemistry (ScienceDirect)
    • URL:[Link] (General reference for pKa data:

      
       pKa 0.23; 
      
      
      pKa 1.24).
  • Enzymatic Hydrolysis (PLE)

    • Title: "Pig Liver Esterase in Asymmetric Synthesis."
    • Source:Organic Reactions (Wiley)
    • URL:[Link]

  • TMSOK Methodology

    • Title: "Potassium Trimethylsilanolate medi
    • Source:Journal of Organic Chemistry
    • URL:[Link]

purification methods for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

Executive Summary & Compound Profile

Compound: 3-(4-Bromophenyl)-3,3-difluoropropanoic acid CAS: 1780484-46-9 Chemical Formula: C


H

BrF

O

Molecular Weight: 265.05 g/mol [1]

This guide addresses the purification and handling of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid , a specialized fluorinated building block used in medicinal chemistry for optimizing metabolic stability and lipophilicity.[1] The presence of the gem-difluoro group at the benzylic position (


) introduces unique stability challenges, specifically the risk of HF elimination to form the corresponding vinyl fluoride impurity.

Key Physicochemical Characteristics:

Property Description Significance for Purification
State Solid (typically off-white to pale yellow) Amenable to recrystallization; oils indicate impurities.[1]
Acidity (pKa) ~3.5–4.0 (Predicted) Stronger acid than non-fluorinated analogs; allows selective base extraction.[1]
Stability Sensitive to thermal elimination Avoid prolonged heating >60°C; risk of defluorination (HF loss).[1]

| Solubility | Soluble in EtOAc, DCM, MeOH; Low in Hexanes, Water | Ideal for acid-base extraction and solvent/anti-solvent crystallization. |

Decision Matrix: Selecting the Right Purification Method

The following workflow illustrates the logical decision process for purifying crude material based on its initial purity profile.

Purification_Workflow Start Crude 3-(4-Bromophenyl)-3,3-difluoropropanoic acid Check_Purity Analyze Purity (1H/19F NMR, LCMS) Start->Check_Purity Decision_Impurity Identify Major Impurities Check_Purity->Decision_Impurity Path_Neutral Neutral Impurities (Esters, Ketones) Decision_Impurity->Path_Neutral Non-acidic species Path_Ionic Ionic/Polar Impurities (Salts, Catalysts) Decision_Impurity->Path_Ionic Inorganic salts Path_Similar Structural Isomers/ Defluorinated Side-products Decision_Impurity->Path_Similar Vinyl fluorides/Isomers Method_Extraction Method A: Acid-Base Extraction (Removal of Neutrals) Path_Neutral->Method_Extraction Path_Ionic->Method_Extraction Method_Column Method C: Flash Chromatography (Difficult Separations) Path_Similar->Method_Column Method_Recryst Method B: Recrystallization (Removal of Isomers/Salts) Method_Extraction->Method_Recryst Polishing step Final_Product Pure Solid Product (>98% Purity) Method_Recryst->Final_Product Method_Column->Method_Recryst If oil persists

Figure 1: Purification logic flow.[1][2] Green nodes indicate primary recommended methods; Red indicates high-effort contingency methods.

Detailed Purification Protocols

Method A: Acid-Base Extraction (Primary Protocol)

Best for: Removing unhydrolyzed esters, starting ketones, and non-acidic organic impurities.[1]

Mechanism: The carboxylic acid is selectively deprotonated by a weak base (NaHCO


), moving it to the aqueous phase while neutral organic impurities remain in the organic phase.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1]

  • Extraction (Forward): Add saturated aqueous NaHCO

    
      (20 mL per gram). Shake vigorously and separate layers.
    
    • Critical Check: The product is now in the Aqueous Top Layer (if DCM used, it's the top; if EtOAc, it's the bottom? Correction: NaHCO

      
       density ~1.1 g/mL.[1] EtOAc density 0.9 g/mL (Top).[1] DCM density 1.33 g/mL (Bottom).[1] Always verify layers. )
      
  • Wash: Wash the aqueous layer twice with fresh organic solvent (EtOAc/DCM) to remove trapped neutral impurities.[1] Discard these organic washes.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3. The product should precipitate as a white solid or oil out.

  • Extraction (Back): Extract the acidified aqueous mixture with fresh EtOAc (3x).

  • Drying: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure (keep bath <40°C).
Method B: Recrystallization (Polishing Protocol)

Best for: Removing trace defluorinated impurities (vinyl fluorides) and obtaining a crystalline solid.[1]

Solvent Systems:

  • System 1 (Preferred): Hexanes / Ethyl Acetate (Start with 10:1 Hexane:EtOAc).[1]

  • System 2: Heptane / Toluene (Good for removing more polar impurities).[1]

Protocol:

  • Dissolve the crude solid in the minimum amount of hot solvent (e.g., EtOAc or Toluene) at 50–55°C . Do not boil excessively to prevent HF elimination.

  • Slowly add the anti-solvent (Hexane or Heptane) until mild turbidity persists.[1]

  • Allow the solution to cool to room temperature slowly, then transfer to a fridge (4°C) for 12 hours.

  • Filter the crystals and wash with cold Hexane.[1]

Method C: Flash Column Chromatography (Contingency)

Best for: Separating the "vinyl fluoride" elimination impurity (Ar-CF=CH-COOH) if extraction fails.[1]

  • Stationary Phase: Silica Gel (Acid-washed silica is preferred but standard is acceptable).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .[1]

  • Gradient: 0%

    
     30% EtOAc.
    
  • Note: The addition of 1% Acetic Acid is mandatory to prevent the carboxylic acid from "streaking" or tailing on the column, which results in co-elution with impurities.

Troubleshooting & FAQs

Q1: My product is an oil/gum instead of a solid. How do I solidify it?

  • Cause: Presence of solvent residues or trace "vinyl fluoride" impurity (elimination product) disrupts the crystal lattice.[1]

  • Solution:

    • Azeotropic Drying: Dissolve in DCM and evaporate 3x to remove trapped high-boiling solvents (like toluene).[1]

    • Trituration: Add cold Pentane or Hexane to the oil. Sonicate for 5–10 minutes. Scratch the flask wall with a glass rod to induce nucleation.

    • High Vacuum: Dry on a high-vacuum line (<1 mbar) for 24 hours.

Q2: I see a new double bond peak in the NMR (approx 5.5–6.5 ppm). What is it?

  • Diagnosis: This is likely the elimination impurity (3-(4-Bromophenyl)-3-fluoroacrylic acid), formed by the loss of HF.[1]

  • Prevention: Avoid heating the acidic material above 60°C. Avoid strong bases (NaOH/KOH) during workup if possible; stick to NaHCO

    
     or LiOH for hydrolysis steps.[1]
    
  • Removal: This impurity is difficult to remove by extraction.[1] Use Method B (Recrystallization) or Method C (Chromatography) .[1]

Q3: The yield is lower than expected after acid-base extraction.

  • Cause: The fluorinated acid might be more lipophilic than expected, leading to poor partitioning into the NaHCO

    
     layer, or the pH wasn't low enough during back-extraction.
    
  • Solution:

    • Ensure the aqueous phase pH is < 2 during the back-extraction step.[1]

    • Perform more extractions (4-5x) during the back-extraction.[1]

    • Add NaCl (saturate) to the aqueous layer to "salt out" the organic acid.[1]

References

  • Reformatsky Reaction & Fluorinated Esters

    • Org.[1][3][4] Synth.2018 , 95, 328-344.[1] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid" (Analogous purification of aryl-alkanoic acids).

  • Synthesis of

    
    -Difluoro Acids: 
    
    • Beilstein J. Org.[1] Chem.2013 , 9, 2660–2668. "A novel method for the preparation of

      
      -difluoroesters and acids using BrF3" (Discusses stability and handling of difluoro acids).
      
  • General Handling of Fluorinated Carboxylic Acids

    • PubChem Compound Summary for 3,3-Difluoropropanoic acid (Analogous simple acid properties).[1]

    • [1]

Sources

Technical Support Center: Purification of 3,3-Difluoro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-difluoro compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of removing defluorinated impurities. The presence of monofluorinated or non-fluorinated analogues can significantly impact the biological activity, physicochemical properties, and patentability of your target molecule. This resource is designed to help you diagnose, quantify, and effectively remove these persistent impurities.

Section 1: Frequently Asked Questions (FAQs): Understanding the Problem

This section addresses the fundamental questions surrounding the origin and impact of defluorinated impurities.

Q1: Why is the removal of defluorinated impurities so critical for my research?

The gem-difluoromethylene group is often incorporated into drug candidates as a bioisostere for metabolically labile functionalities like carbonyls, alcohols, or thiols.[1] Its unique electronic properties can enhance binding affinity, improve metabolic stability, and modulate lipophilicity. The presence of a monofluorinated or non-fluorinated impurity, even in small amounts, can lead to:

  • Altered Biological Profile: The impurity will have a different three-dimensional structure and electronic distribution, potentially leading to off-target effects, reduced potency, or an entirely different pharmacological profile.

  • Regulatory and Patenting Hurdles: For drug development professionals, demonstrating the purity and homogeneity of an active pharmaceutical ingredient (API) is a strict regulatory requirement. The presence of closely related impurities can compromise patent claims.

Q2: What are the common synthetic situations that generate these defluorinated impurities?

Defluorinated impurities typically arise as byproducts during the synthesis of the target 3,3-difluoro compound. Understanding the mechanism of formation is key to minimizing their presence from the outset. Common causes include:

  • Incomplete Fluorination: When synthesizing gem-difluoro compounds from ketones or their derivatives (e.g., 1,3-dithiolanes), incomplete reaction can leave behind monofluorinated intermediates.[2]

  • Reductive Defluorination: Certain reaction conditions, particularly those involving hydride reagents (e.g., LiAlH₄) or transition metal catalysts with hydrosilanes, can cause the reduction of a C-F bond, leading to the monofluorinated impurity.[3][4] This process is sometimes harnessed intentionally but can be an undesirable side reaction.[5]

  • β-Fluoride Elimination: In molecules with an appropriate leaving group or under basic conditions, β-fluoride elimination from a trifluoromethyl group is a common strategy to form gem-difluoroalkenes.[6] If the starting material for your 3,3-difluoroalkane was a trifluoromethyl precursor, residual starting material or competing elimination/reduction pathways can be a source of impurities.

Q3: I've just finished my synthesis. What is the most effective first step to check for defluorinated impurities?

The most powerful and direct initial assessment is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . Unlike ¹H NMR where signals can be complex and overlapping, ¹⁹F NMR provides a clear window into the fluorinated species in your sample.

  • Why it works: The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. A -CF₂- group will have a distinct chemical shift and multiplicity compared to a -CHF- group.

  • What to look for: In your crude sample, you will see the signal for your desired 3,3-difluoro compound. The presence of a second, distinct signal, often at a different chemical shift and with a different coupling pattern (e.g., a doublet of multiplets for a -CHF- group vs. a triplet for a -CH₂CF₂- group), is a strong indicator of a defluorinated impurity. Quantitative NMR (qNMR) can then be used to determine the precise ratio of the product to the impurity.[7]

Section 2: Troubleshooting Guide: Detection & Quantification

Issue: My standard ¹H NMR and LC-MS analyses show a single major product, but I still suspect a defluorinated impurity is co-eluting or has overlapping signals.

Q4: Which advanced analytical techniques can resolve and quantify a 3,3-difluoro compound from its monofluorinated analogue?

When basic analysis is insufficient, you must turn to more specialized methods that exploit the unique properties of fluorinated molecules.

  • Quantitative ¹⁹F NMR (qNMR): This is the gold standard for quantifying fluorinated impurities. Because every fluorine nucleus is being observed directly, integration of the signals corresponding to the difluoro product and the monofluorinated impurity gives a direct molar ratio, often without the need for an internal standard if the structures are closely related. For absolute quantification, a known amount of a fluorine-containing internal standard is added.[7] Key advantages include high sensitivity and a wide chemical shift range that provides excellent signal dispersion.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC can provide exceptional resolution. The slight difference in polarity and boiling point between the difluoro and monofluoro compounds can often be sufficient for baseline separation on a suitable GC column. The mass spectrometer detector then confirms the identity of each peak by its mass-to-charge ratio and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) with Specialized Columns: While a standard C18 column may fail to provide separation, specialized HPLC phases can offer the necessary selectivity. Fluorinated stationary phases, such as pentafluorophenyl (PFP) or fluorous alkyl phases, interact with fluorinated analytes differently than traditional hydrocarbon phases.[9] These interactions, which can include dipole-dipole and π-π interactions, can be tuned to resolve compounds with very similar hydrophobic character but different fluorine content.[9][10][11]

Diagram 1: Workflow for Analytical Method Selection

Start Crude Product Obtained Initial_Analysis Run ¹H and ¹⁹F NMR and Crude LC-MS Start->Initial_Analysis Check_19F Does ¹⁹F NMR show impurity signals? Initial_Analysis->Check_19F Try_GC Is compound volatile? Develop GC-MS Method Initial_Analysis->Try_GC Alternative for volatile compounds Check_LCMS Does LC-MS show co-elution or unresolved peaks? Check_19F->Check_LCMS No / Unclear Quantify Use ¹⁹F NMR Integration for Direct Quantification Check_19F->Quantify Yes Optimize_LC Develop Optimized HPLC Method (e.g., Fluorinated Phase) Check_LCMS->Optimize_LC Yes End_Pure Purity Confirmed Check_LCMS->End_Pure No End_Impure Impurity Confirmed & Quantified. Proceed to Purification. Quantify->End_Impure Optimize_LC->End_Impure Try_GC->Check_LCMS No Try_GC->End_Impure Yes

Caption: Workflow for selecting the appropriate analytical method.

Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Impurity Assessment

This protocol provides a framework for quantifying a known monofluorinated impurity relative to your 3,3-difluoro product.

Materials:

  • Crude or purified compound (~15-25 mg)

  • High-purity NMR tubes

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • (Optional) Fluorinated internal standard (e.g., trifluorotoluene) of known purity

Procedure:

  • Sample Preparation: Accurately weigh approximately 15-25 mg of your compound into a tared NMR tube. If using an internal standard, accurately weigh a suitable amount (to give a well-resolved, non-overlapping signal) into the same tube. Record all masses precisely.

  • Dissolution: Add ~0.6 mL of deuterated solvent, cap the tube securely, and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquire a standard proton spectrum to confirm sample identity.

    • Switch the nucleus to ¹⁹F.

  • Quantitative Acquisition:

    • Crucial Step: Set a long relaxation delay (d1). This delay should be at least 5 times the longest T1 relaxation time of any fluorine signal in your spectrum (both product and impurity). A conservative starting point is a d1 of 30-60 seconds. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.[7]

    • Set the spectral width to encompass all expected fluorine signals.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest peak of interest).

  • Data Processing & Analysis:

    • Apply Fourier transform and phase the spectrum carefully to achieve a flat baseline across all signals.

    • Integrate the signal corresponding to your 3,3-difluoro product and the signal for the monofluorinated impurity.

    • Calculation: The molar ratio of impurity to product is the integral of the impurity signal divided by the integral of the product signal, adjusted for the number of fluorine atoms contributing to each signal.

      • Molar Ratio = (Integral_Impurity / #F_Impurity) / (Integral_Product / #F_Product)

Section 3: Troubleshooting Guide: Purification Strategies

Issue: My standard silica gel column chromatography fails to separate the defluorinated impurity from my 3,3-difluoro product.

Q5: Why is silica gel chromatography often ineffective for this separation, and what are the primary alternatives?

Standard silica gel chromatography separates compounds based primarily on differences in polarity. A 3,3-difluoro compound and its monofluorinated analogue often have nearly identical polarities, making separation on silica extremely challenging. The difference in their interaction with the silica surface is simply too small to achieve effective resolution.

The primary alternatives are High-Performance Liquid Chromatography (HPLC) , which offers higher resolving power and a wider variety of stationary phases, and Recrystallization , which exploits differences in solubility.

Strategy 1: High-Performance Liquid Chromatography (HPLC)

Q6: How can I optimize an HPLC method for separating my 3,3-difluoro compound from its monofluorinated impurity?

Success in HPLC relies on choosing a column and mobile phase that can exploit the subtle chemical differences between your product and the impurity.

  • Column Selection: Move beyond standard C18. The key is to use a stationary phase that offers alternative separation mechanisms.[9] Research shows that pairing a regular reverse-phase column (like C8 or C18) with a fluorinated eluent, or conversely, a fluorinated column with a standard hydrogenated eluent, can provide optimal separation.[10] This "hetero-pairing" leverages unique fluorophilic/fluorophobic interactions.[10]

  • Mobile Phase Optimization: Systematically screen different solvent systems. For reverse-phase, methanol/water and acetonitrile/water are standard starting points. Adding a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to the mobile phase can dramatically enhance selectivity for fluorinated compounds on both standard and fluorinated phases.[10][11]

  • Temperature: Increasing the column temperature (e.g., to 45°C) can improve separation efficiency and achieve baseline resolution in some cases.[10]

Table 1: Comparison of HPLC Column Chemistries for Fluorinated Compounds
Column TypeStationary PhasePrimary Interaction MechanismBest For
Standard C18 OctadecylsilaneHydrophobic InteractionsGeneral purpose reverse-phase; may fail for closely related fluorinated compounds.[9]
PFP Pentafluorophenylπ-π, Dipole-Dipole, HydrophobicAromatic and halogenated compounds; excellent for resolving positional isomers and compounds with different degrees of fluorination.[9]
Fluorous (e.g., Perfluoroalkyl) Perfluoroalkyl ChainsFluorophilic/Fluorophobic InteractionsHighly fluorinated compounds; separates based on fluorine content.[10][11] Excellent choice when the impurity has one less fluorine atom.
Protocol 2: Developing a Separation Method using a Fluorinated HPLC Phase

This protocol outlines a strategy for developing a preparative HPLC method to purify your 3,3-difluoro compound.

  • Analytical Method Development:

    • Start with a PFP or Fluorous analytical column (e.g., 4.6 x 150 mm).

    • Scouting Gradient: Begin with a fast gradient (e.g., 5% to 95% Acetonitrile in Water over 10 minutes) to determine the approximate elution time.

    • Optimize Gradient: Based on the scouting run, create a shallower gradient around the elution time of your compounds to maximize resolution. For example, if the compounds elute at 60% Acetonitrile, try a gradient of 50% to 70% Acetonitrile over 20 minutes.

    • Test "Hetero-Pairing": If resolution is still poor, try a mobile phase containing 5-10% 2,2,2-trifluoroethanol (TFE) with your C18 or PFP column.[10]

  • Method Scale-Up:

    • Once analytical separation is achieved, scale the method to a preparative column of the same chemistry.

    • Adjust the flow rate and gradient time proportionally to the column dimensions.

    • Calculate the sample loading capacity based on the analytical injection. A good starting point is to dissolve the crude mixture in the mobile phase at a concentration that keeps it fully solubilized.

  • Fraction Collection & Analysis:

    • Collect fractions throughout the elution of your product peaks.

    • Analyze each fraction by analytical HPLC or ¹⁹F NMR to confirm purity before combining the pure fractions.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Strategy 2: Recrystallization

Q7: Under what circumstances is recrystallization a viable method for removing defluorinated impurities?

Recrystallization is a powerful, scalable, and cost-effective purification technique, but it is only viable under specific conditions:[12][13]

  • The compound must be a solid at room temperature.

  • There must be a sufficient difference in solubility between the 3,3-difluoro product and the monofluorinated impurity in the chosen solvent system.

  • The impurity should either be much more soluble (remaining in the mother liquor) or much less soluble (can be removed by hot filtration) than the desired product.[14][15]

Because the structures are so similar, finding a single solvent that works perfectly can be difficult. A multi-solvent system (e.g., Hexane/Ethyl Acetate, Ethanol/Water) is often required.[13][16]

Protocol 3: Systematic Approach to Solvent Screening for Recrystallization
  • Single Solvent Screening:

    • Place ~20 mg of your impure solid into several small test tubes.

    • Add a different solvent (e.g., hexane, toluene, ethyl acetate, ethanol, water) to each tube, drop by drop, at room temperature. Note the solubility.

    • If a compound is insoluble at room temperature, heat the solvent to its boiling point and observe if it dissolves. An ideal solvent will dissolve the compound when hot but not when cold.[17]

  • Two-Solvent System Development:

    • Find a pair of miscible solvents where your compound is highly soluble in one ("solvent A") and poorly soluble in the other ("solvent B").

    • Dissolve your compound in a minimum amount of hot solvent A.

    • Slowly add the "anti-solvent" B at an elevated temperature until the solution becomes slightly turbid (cloudy).

    • Add a few more drops of hot solvent A to make the solution clear again.

  • Crystallization:

    • Whether using a single or two-solvent system, allow the hot, clear, saturated solution to cool slowly to room temperature. Do not disturb it.

    • Once crystals have formed, cool the flask in an ice bath to maximize yield.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[12]

    • Dry the crystals and analyze their purity by ¹⁹F NMR and HPLC to determine if the impurity was successfully removed.

Diagram 2: Decision Tree for Purification Strategy

Start Impurity Confirmed and Quantified Is_Solid Is the compound a stable solid? Start->Is_Solid Is_Large_Scale Is the scale > 1 g? Is_Solid->Is_Large_Scale Yes HPLC Develop Preparative HPLC Method Is_Solid->HPLC No (Oil/Unstable) Recrystallization Attempt Recrystallization (Solvent Screening) Is_Large_Scale->Recrystallization Yes Is_Large_Scale->HPLC No (< 1 g) Check_Purity_Rec Is it pure? Recrystallization->Check_Purity_Rec Check_Purity_HPLC Is it pure? HPLC->Check_Purity_HPLC Check_Purity_Rec->HPLC No (Impurity remains) Success Purification Successful Check_Purity_Rec->Success Yes Check_Purity_HPLC->Recrystallization No (Consider post-HPLC crystallization for final polishing) Check_Purity_HPLC->Success Yes

Caption: Decision tree for selecting a primary purification strategy.

References

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC. [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. (2021). PMC. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Chromatography Online. [Link]

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022). Chromatography Online. [Link]

  • The significance of gem‐difluoroalkenes, and their synthesis via hydrodefluorination of trifluoromethyl alkenes. ResearchGate. [Link]

  • gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2020). PMC. [Link]

  • Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[14][18]-Sulfonyloxy Migration. (2021). ChemRxiv. [Link]

  • Stereodivergent hydrodefluorination of gem-difluoroalkenes: selective synthesis of (Z)- and (E)-monofluoroalkenes. (2018). Chemical Communications (RSC Publishing). [Link]

  • State of the art strategies for synthesis of gem-difluoroalkenes and... ResearchGate. [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Recrystallization Techniques for Purification. Scribd. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. [Link]

  • gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. (1986). Illinois Experts. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). PMC. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2018). PMC. [Link]

Sources

overcoming steric hindrance in 3,3-difluoro-Reformatsky additions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" on Sterics

The introduction of a gem-difluoro group (


) into a Reformatsky reagent fundamentally alters its reactivity compared to non-fluorinated analogues. The fluorine atoms induce:
  • Electronic Deactivation: The electron-withdrawing nature of fluorine destabilizes the partial positive charge on the zinc carbenoid, making oxidative insertion slower.

  • Shortened Bond Lengths: The C-F bond is short (1.35 Å), creating a dense electron cloud that repels incoming electrophiles, exacerbating steric hindrance in the transition state.

When coupling this with a sterically hindered electrophile (e.g., bulky ketones, ortho-substituted benzaldehydes), standard activation methods (HCl wash, Iodine) often fail. This guide provides three tiered protocols to overcome these barriers.

Diagnostic Workflow: Selecting Your Protocol

Do not default to standard Zinc dust. Use this decision matrix to select the correct activation method based on your substrate's steric profile.

ReformatskyDecision Start START: Analyze Substrate StericCheck Is the Electrophile Sterically Hindered? (e.g., t-Butyl ketone, Ortho-subst. aryl) Start->StericCheck Standard Standard Protocol (Acid Wash + I2) StericCheck->Standard No (Simple Aldehydes) HighSteric Is the Electrophile Acid/Base Sensitive? StericCheck->HighSteric Yes Honda PROTOCOL B: Honda-Reformatsky (Rh-Catalyzed + Et2Zn) HighSteric->Honda No (Robust but Bulky) TMSCl PROTOCOL A: TMSCl Activation (In-Situ Surface Cleaning) HighSteric->TMSCl No (Moderate Bulk) Indium PROTOCOL C: Indium-Mediated (The 'Wet' Alternative) HighSteric->Indium Yes (Sensitive/Aqueous)

Figure 1: Decision matrix for selecting the optimal 3,3-difluoro-Reformatsky protocol.

Technical Protocols
Protocol A: TMSCl-Activated "Turbo" Reformatsky

Best for: Moderately hindered ketones where standard initiation fails.

The Science: Trimethylsilyl chloride (TMSCl) does not just "activate" the halide. Recent mechanistic studies using fluorescence lifetime imaging (FLIM) reveal that TMSCl solubilizes the organozinc intermediate from the metal surface.[1][2] Without TMSCl, the fluorinated organozinc species forms tight aggregates on the Zn surface, blocking further reaction. TMSCl breaks these aggregates, releasing the reactive species into solution.

Step-by-Step:

  • Zinc Prep: Flame-dry a 2-neck round bottom flask. Add Zinc dust (3.0 equiv) and dry THF (0.5 M concentration relative to substrate).

  • Activation: Add TMSCl (0.05 equiv) and stir at RT for 10 mins.

  • Reagent Addition: Add the electrophile (1.0 equiv) and ethyl bromodifluoroacetate (1.5 equiv) simultaneously (or premixed) dropwise over 20 minutes.

    • Note: Unlike non-fluorinated versions, we often do not pre-form the reagent because the difluoro-zinc species is thermally unstable.

  • Thermal Boost: If initiation is not observed (exotherm/color change), heat to 50°C.

  • Workup: Quench with cold 1M HCl.

Protocol B: The Honda-Reformatsky (Rh-Catalyzed)

Best for: Extremely sterically hindered substrates where Zn surface chemistry fails.

The Science: This method bypasses the heterogeneous Zinc surface entirely. It uses Wilkinson’s catalyst [RhCl(PPh₃)₃] to oxidatively add into the C-Br bond, followed by transmetallation with Diethylzinc (


). The resulting enolate is homogeneous and significantly less aggregated than the polymeric species formed on Zinc dust, allowing it to attack crowded electrophiles.

Step-by-Step:

  • Setup: In a glovebox or under strict Argon, charge a flask with

    
     (5 mol%).
    
  • Solvent: Add anhydrous THF.

  • Reactants: Add the bulky ketone (1.0 equiv) and ethyl bromodifluoroacetate (1.5 equiv).

  • Initiation: Cool to 0°C. Add

    
     (1.0 M in hexanes, 2.5 equiv) dropwise.
    
    • Critical Safety:

      
       is pyrophoric. Use a long needle and steady drop rate.
      
  • Reaction: Allow to warm to RT. The reaction is usually complete within 30-60 minutes.

  • Quench: Carefully quench with saturated

    
    .
    
Protocol C: Indium-Mediated Reformatsky

Best for: Substrates containing free -OH groups or when strict anhydrous conditions are impossible.

The Science: Indium has a first ionization potential (5.79 eV) lower than Zinc (9.39 eV), making oxidative addition easier. Indium enolates are water-tolerant and often exhibit higher diastereoselectivity in difluoro-systems due to a tighter transition state.

Step-by-Step:

  • Mixture: Combine Indium powder (1.2 equiv), ethyl bromodifluoroacetate (1.2 equiv), and the electrophile (1.0 equiv) in THF.

  • Sonication: Place the flask in an ultrasonic bath. Sonication is mandatory here to depassivate the Indium oxide layer continuously.

  • Time: Sonicate for 1-3 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & FAQs
Q1: The reaction won't initiate. I've added everything, but the temperature isn't rising.

Diagnosis: "Dead" Zinc surface or solvent moisture. Fix:

  • The "Entrainment" Trick: Add a small crystal of Iodine (

    
    ) or 1-2 drops of 1,2-dibromoethane and heat locally with a heat gun until bubbles appear.
    
  • Solvent Switch: If using THF, try switching to Dimethoxymethane (DME) . The bidentate chelation of DME stabilizes the zinc carbenoid, preventing decomposition before it can react.

Q2: I see full consumption of the bromide, but I only recover the starting ketone and protonated ester (ethyl difluoroacetate).

Diagnosis: The "Protonation Trap." Explanation: The oxidative addition worked (Zn inserted), but the attack on the ketone was too slow due to steric hindrance. The reactive enolate then grabbed a proton from the solvent or trace moisture instead of attacking the ketone. Fix:

  • Concentration: Run the reaction at high concentration (1.0 M or higher) to favor bimolecular coupling over solvent quenching.

  • Switch to Protocol B (Honda): The Rh-enolate is less basic and less prone to protonation than the Zn-species.

Q3: The yield is low with my ortho-substituted benzaldehyde.

Diagnosis: Steric blocking of the Zimmerman-Traxler transition state. Fix: Add a Lewis Acid.[1][3]

  • CeCl3 Additive: Add 1.5 equiv of anhydrous

    
    . This activates the carbonyl oxygen, making it more electrophilic and pulling it away from the steric bulk, facilitating the attack.
    
Data & Comparison
FeatureStandard Zn DustTMSCl ActivatedHonda (Rh/

)
Indium Mediated
Steric Tolerance LowMediumHigh Medium-High
Moisture Tolerance NoneLowNone (Pyrophoric)High
Reaction Phase HeterogeneousHeterogeneousHomogeneous Heterogeneous
Key Risk Surface passivationPolymerizationPyrophoric reagentsCost of Indium
Typical Yield (Bulky) <20%40-60%75-95% 60-80%
References
  • Mechanistic Role of TMSCl

    • Title: Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal[1][2]

    • Source:J. Am. Chem. Soc. (via NIH/PubMed)
    • URL:[Link]

  • The Honda-Reformatsky Modification

    • Title: Reformatsky-type reaction of -bromo esters with aldehydes and ketones promoted by the RhCl(PPh3)3–Et2Zn system
    • Source:Chem. Commun. (Honda et al.)[4]

    • URL:[Link]

  • Indium-Mediated Difluoro-Reformatsky

    • Title: Indium-promoted Reformatsky reaction: a straightforward access to

      
      -amino and 
      
      
      
      -hydroxy
      
      
      -difluoro carbonyl compounds[5]
    • Source:J. Org.[5][6] Chem.

    • URL:[Link]

  • Review of Fluorinated Reformatsky Reagents

    • Title: The Asymmetric Difluoro-Reformatsky Reaction[7]

    • Source:Chem. Rec.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting 3,3-Difluoropropanoic Acid Stability During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This module is designed for researchers and drug development professionals experiencing yield loss, degradation, or irreproducibility when handling 3,3-difluoropropanoic acid (and its derivatives) during reaction workup.

As an Application Scientist, I have structured this guide to move beyond standard operating procedures. We will dissect the chemical causality behind the instability of


-difluoro carboxylic acids, provide a self-validating experimental protocol, and answer the most critical troubleshooting questions.

Part 1: The Chemical Causality of Degradation

To stop degradation, you must first understand the mechanism. 3,3-difluoropropanoic acid (


) is highly susceptible to decarboxylative defluorination .

The strongly electron-withdrawing gem-difluoro group at the


-position significantly increases the lability of the molecule once it is deprotonated. When exposed to basic conditions (even mild bases like 

), the resulting carboxylate anion acts as an internal electron donor. The lone pair pushes electron density toward the

-carbon, cleaving the

bond to extrude carbon dioxide (

) and subsequently ejecting a fluoride ion (

) in an E1cB-like transition state. This irreversible cascade yields a terminal fluoroalkene . Similar decarboxylative elimination pathways are well-documented for various

-halogenated carboxylic acids .

Mechanism A 3,3-Difluoropropanoic Acid (Protonated, Stable) B Base Addition (e.g., NaHCO3 wash) A->B C Carboxylate Anion (Labile Intermediate) B->C D Decarboxylative Defluorination (E1cB-like Transition) C->D Electron push from COO⁻ E Fluoroalkene + CO2 + F⁻ (Irreversible Degradation) D->E Loss of CO2 & F⁻

Mechanism of base-promoted decarboxylative defluorination of 3,3-difluoropropanoic acid.

Part 2: Quantitative Stability Matrix

The table below summarizes the quantitative stability of 3,3-difluoropropanoic acid under various standard workup conditions. Use this matrix to audit your current experimental choices.

Workup ConditionTemperatureExpected StabilityMechanistic Consequence
Sat. NaHCO₃ Wash 25 °CLow (<50% recovery)Base-promoted decarboxylative defluorination
1M NaOH Wash 25 °CVery Low (Complete loss)Rapid E1cB-like decomposition
Rotavap Concentration 45 °CLow (<60% recovery)Thermal decarboxylation
Citric Acid (pH 3) + MTBE 5 °CHigh (>95% recovery)Protonated state prevents carboxylate-driven elimination

Part 3: Optimized Cold-Acidic Workup Protocol

To minimize decarboxylation, the workup must be a self-validating system that strictly controls pH and thermal stress. This protocol ensures the compound remains in its protonated state while minimizing water carryover.

Step-by-Step Methodology
  • Reaction Quench : Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Slowly add a pre-chilled aqueous solution of 10% citric acid until the aqueous phase reaches a stable pH of 2–3.

    • Causality: Maintaining an acidic pH ensures the compound remains in its protonated carboxylic acid form. Citric acid is preferred over HCl to prevent aggressive acid-catalyzed side reactions.

  • Extraction : Extract the aqueous layer with cold Methyl tert-butyl ether (MTBE) (3 x 15 mL per mmol of substrate).

    • Causality: MTBE is specifically chosen over Ethyl Acetate (EtOAc) because it has lower water solubility. Less water in the organic phase reduces the thermal burden required during the evaporation step.

  • Washing : Wash the combined organic layers with cold saturated NaCl (brine).

    • Causality: Brine removes residual water without introducing basicity. Critical: Do not perform a standard

      
       wash, as the transient basicity at the phase interface will trigger spontaneous decarboxylative defluorination .
      
  • Drying : Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the drying agent.
    
  • Concentration : Evaporate the solvent under reduced pressure (high vacuum) with the water bath temperature strictly maintained below 25 °C .

    • Causality: 3,3-difluoropropanoic acid is thermally labile. Exceeding 30 °C provides the activation energy necessary for thermal decarboxylation .

  • System Validation (NMR Tracking) : To self-validate the success of the workup, take a crude

    
     and 
    
    
    
    NMR. A successful workup will show an intact
    
    
    multiplet at ~2.8 ppm (the
    
    
    -protons) and a
    
    
    doublet of triplets around -115 ppm. If the protocol failed, you will observe the disappearance of these peaks and the emergence of vinylic protons (5.0–6.5 ppm).

Workflow Step1 1. Reaction Quench Cold 10% Citric Acid (pH 2-3) Step2 2. Extraction Cold MTBE (<15 °C) Step1->Step2 Step3 3. Washing Cold Brine ONLY (No Base) Step2->Step3 Step4 4. Drying Anhydrous Na2SO4 Step3->Step4 Step5 5. Concentration Lyophilization or Rotavap (<25 °C) Step4->Step5

Optimized cold-acidic workflow to prevent decarboxylation of 3,3-difluoropropanoic acids.

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction requires basic conditions to proceed. How do I prevent degradation before the quench? A: If your synthetic step requires a base, keep the reaction temperature as low as kinetically permissible for your specific transformation. More importantly, perform an inverse quench. Instead of adding acid to your basic reaction mixture (which creates localized pockets of heat and basicity), slowly drip your cold reaction mixture into a vigorously stirred, pre-chilled solution of 10% citric acid. This ensures the intermediate is instantly protonated upon contact.

Q: I used a rotary evaporator at 40 °C and lost my product. Can I recover it? A: Unfortunately, no. Thermal decarboxylation is an irreversible process that releases


 gas. Once the carbon-carbon bond is cleaved, the product is permanently degraded. Always keep the water bath below 25 °C, or preferably, use a lyophilizer (freeze-dryer) to remove residual solvents.

Q: Can I store isolated 3,3-difluoropropanoic acid on the benchtop? A: No. Even in its protonated form, ambient thermal energy and atmospheric moisture can cause slow degradation over time. It must be stored under an inert atmosphere (Argon or


) in a freezer at -20 °C.

Q: Why do I see a loss of product even when using silica gel chromatography? A: Standard silica gel is slightly acidic, which is generally safe, but the high surface area and potential trace metal impurities can catalyze decomposition. If purification is necessary, deactivate the silica gel by flushing the column with 1% acetic acid in your eluent prior to loading the sample, and run the column rapidly using pressurized air (flash chromatography).

References

  • Suicide inhibition of alpha-oxamine synthases: structures of the covalent adducts of 8-amino-7-oxononanoate synthase with trifluoroalanine PubMed / National Institutes of Health[Link]

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews / American Chemical Society[Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 Journal of Industrial Microbiology and Biotechnology / Oxford Academic[Link]

  • Electrochemical Decarboxylative Elimination of Carboxylic Acids to Alkenes ResearchGate[Link]

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹⁹F NMR Spectra of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a detailed analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid. In the absence of directly published experimental data for this specific molecule[1], this document leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive framework. This resource is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel fluorinated organic molecules.

Introduction: The Significance of Fluorine in NMR Spectroscopy

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Consequently, NMR spectroscopy, particularly ¹⁹F NMR, serves as an indispensable tool for the characterization of such compounds. The ¹⁹F nucleus boasts a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection. Furthermore, the large chemical shift dispersion observed in ¹⁹F NMR (spanning over 400 ppm) provides exquisite resolution and sensitivity to subtle changes in the local electronic environment, making it a powerful probe for structural elucidation[2].

This guide will provide a detailed prediction and comparison of the ¹H and ¹⁹F NMR spectra of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid, offering insights into the expected chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Predicted NMR Features

The structure of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid is presented below, with protons labeled for clarity in the subsequent spectral predictions.

Figure 1. Structure of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid with proton labeling.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid in a common deuterated solvent like CDCl₃ is expected to exhibit signals corresponding to the aromatic protons, the methylene protons adjacent to the difluoro group, and the acidic proton of the carboxylic acid.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant(s) (J, Hz) Justification
Hₐ (CH₂)~3.5 - 4.0Triplet of triplets (tt)³JHF ≈ 12-18 Hz, ³JHH ≈ 7-8 HzThe methylene protons are adjacent to the electron-withdrawing difluorinated carbon and the carboxylic acid group, leading to a downfield shift. They will be split by the two equivalent fluorine atoms into a triplet and further split by the adjacent aromatic protons (if coupled) or potentially show further complex splitting. A triplet is expected due to coupling with the two adjacent fluorine atoms.
Hₒ (Aromatic)~7.5 - 7.7Doublet (d)³JHH ≈ 8-9 HzThese protons are ortho to the bromine atom, which is an electron-withdrawing group, causing a downfield shift. They will appear as a doublet due to coupling with the adjacent meta protons.
Hₘ (Aromatic)~7.3 - 7.5Doublet (d)³JHH ≈ 8-9 HzThese protons are meta to the bromine atom and will be slightly upfield compared to the ortho protons. They will also appear as a doublet due to coupling with the adjacent ortho protons.
COOH~10 - 12Broad singlet (br s)N/AThe acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[3][4]

Comparative Analysis with Structurally Similar Compounds

To substantiate these predictions, we can compare them with the experimental data of related molecules. For instance, in 2,2-difluoropropionic acid, the methyl protons (CH₃) appear as a triplet at δ 1.85 ppm with a J-coupling of 19.0 Hz due to the adjacent geminal difluoro group[5]. While the electronic environment in our target molecule is different due to the aromatic ring and the additional methylene group, the magnitude of the ³JHF coupling is expected to be in a similar range.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is anticipated to be simpler, showing a single resonance for the two equivalent fluorine atoms.

Fluorine(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant(s) (J, Hz) Justification
CF₂-90 to -120Triplet (t)³JFH ≈ 12-18 HzThe chemical shift of fluorine atoms in a CF₂ group typically falls within this range.[6][7] The signal will be a triplet due to coupling with the two equivalent adjacent methylene protons (Hₐ).

Comparative Analysis with Fluorinated Analogues

The predicted chemical shift for the CF₂ group can be benchmarked against known values for similar structural motifs. For example, the chemical shifts of fluorine atoms attached to aliphatic carbons are generally found in the range of -70 to -140 ppm.[6] The specific value is influenced by the nature of the adjacent substituents.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if not already present in the solvent. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrum can be referenced to the solvent signal.

  • Spectrometer Setup and Data Acquisition:

    • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard acquisition parameters can be used, including a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹⁹F NMR, a wider spectral width (e.g., 250 ppm) is necessary to cover the broad range of fluorine chemical shifts. Proton decoupling should be employed to simplify the spectrum and enhance sensitivity, unless coupling information is desired.

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) should be Fourier transformed, phased, and baseline corrected.

    • The chemical shifts should be referenced to the internal or external standard.

    • Integration of the signals will provide the relative ratios of the different nuclei.

    • Analysis of the multiplicities and coupling constants will aid in the complete structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard (e.g., TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_params Set Acquisition Parameters (¹H and ¹⁹F) lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Chemical Shifts phase_baseline->reference integrate Integrate Signals reference->integrate analyze Analyze Multiplicities and Coupling Constants integrate->analyze

Figure 2. General workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹⁹F NMR spectra of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid. By leveraging established NMR principles and drawing comparisons with structurally related compounds, we have outlined the expected spectral features, including chemical shifts, multiplicities, and coupling constants. The provided experimental protocol offers a standardized approach for researchers to obtain and analyze the actual NMR data for this and similar fluorinated molecules. The unique insights offered by ¹⁹F NMR, in conjunction with traditional ¹H NMR, are crucial for the unambiguous characterization of such compounds, which are of growing importance in medicinal and materials chemistry.

References

  • PubChem. (2026, January 24). 2,2-difluoropropanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-3,3-difluoropropanoic acid (C9H7BrF2O2). Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Lehigh University. (n.d.). Organic Compounds – 19F NMR Database. Retrieved from [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 3,3-Difluoropropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Difluoropropanoic acid (3,3-DFPA) has emerged as a critical bioisostere in medicinal chemistry, often used to modulate pKa and metabolic stability without significantly altering steric bulk compared to its non-fluorinated parent. However, its mass spectrometry (MS) behavior presents unique challenges that differ from standard aliphatic acids.

This guide provides a technical analysis of the fragmentation kinetics of 3,3-DFPA. Unlike 2,2-difluoropropanoic acid, which undergoes rapid decarboxylation, 3,3-DFPA exhibits a competitive fragmentation landscape between decarboxylation (CO₂ loss) and hydrogen fluoride (HF) elimination . Understanding these specific transitions is essential for distinguishing structural isomers and validating metabolite identity in drug development pipelines.

Part 1: Fragmentation Mechanics & Causality

The "Beta-Fluorine" Effect

The fragmentation of 3,3-DFPA is governed by the position of the fluorine atoms relative to the carboxyl group. In Negative Ion Mode ESI (Electrospray Ionization), the deprotonated molecular ion [M-H]⁻ (m/z 109) is the precursor.

1. Primary Pathway: Decarboxylation

Similar to other fluorinated acids, the most thermodynamically accessible pathway is the loss of CO₂.

  • Mechanism: Inductive destabilization by the

    
    -fluorines weakens the C1-C2 bond.
    
  • Result: Formation of the 1,1-difluoroethyl carbanion (m/z 65) .

  • Observation: This is typically the base peak in MS/MS spectra.

2. Secondary Pathway: HF Elimination

This is the diagnostic differentiator . While 2,2-difluoro analogs rarely show HF loss due to the lack of


-hydrogens available for elimination mechanisms, 3,3-DFPA possesses acidic 

-hydrogens.
  • Mechanism: A concerted elimination where the carboxylate oxygen abstracts an

    
    -proton, triggering the ejection of a fluoride ion from the 
    
    
    
    -position.
  • Result: Formation of the fluorinated acrylate anion (m/z 89) .

  • Significance: The presence of the [M-H-HF]⁻ peak confirms the 3,3-substitution pattern vs. the 2,2-isomer.

Comparative Fragmentation Matrix

The following table contrasts 3,3-DFPA with its primary structural alternatives.

FeaturePropanoic Acid2,2-Difluoropropanoic Acid3,3-Difluoropropanoic Acid
Precursor [M-H]⁻ m/z 73m/z 109m/z 109
Dominant Fragment m/z 29 (C₂H₅⁻)m/z 65 (CF₂CH₃⁻)m/z 65 (CHF₂CH₂⁻)
Diagnostic 2° Ion m/z 45 (CO₂H⁻)m/z 87 (Loss of Na/Adducts)m/z 89 [M-H-HF]⁻
HF Elimination N/ANegligibleObservable
Mechanism Note Simple alkyl chain lossRapid decarboxylation driven by

-F
Comp.[1] between CO₂ & HF loss

Part 2: Visualization of Signaling Pathways

Figure 1: ESI(-) Fragmentation Pathway of 3,3-DFPA

This diagram illustrates the bifurcation of the precursor ion into its two primary product channels.

FragmentationPathway Precursor [M-H]⁻ Precursor m/z 109 (Deprotonated 3,3-DFPA) TS_Decarb Transition State A (C-C Bond Weakening) Precursor->TS_Decarb Primary Pathway TS_Elim Transition State B (Internal Proton Abstraction) Precursor->TS_Elim Secondary Pathway Product_CO2 Carbanion Species m/z 65 [CHF2-CH2]⁻ TS_Decarb->Product_CO2 Neutral_CO2 Loss of CO₂ (Neutral) TS_Decarb->Neutral_CO2 Product_HF Acrylate Derivative m/z 89 [C3H2FO2]⁻ TS_Elim->Product_HF Neutral_HF Loss of HF (Neutral) TS_Elim->Neutral_HF

Caption: Mechanistic bifurcation of the 3,3-difluoropropanoate anion. The red path indicates the dominant decarboxylation; the green path highlights the diagnostic HF elimination specific to the 3,3-isomer.

Part 3: Validated Experimental Protocols

For accurate profiling, direct infusion ESI is recommended for pure standards, while derivatization GC-MS is superior for complex biological matrices.

Protocol A: Direct Infusion ESI-MS/MS (Negative Mode)

Best for: Rapid structural confirmation and impurity profiling of synthesis products.

  • Stock Preparation: Dissolve 1 mg 3,3-DFPA in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Ammonium Hydroxide (NH₄OH).

    • Causality: The addition of NH₄OH ensures complete deprotonation ([M-H]⁻), maximizing signal intensity in negative mode.

  • Infusion: Inject at 5-10 µL/min into the ESI source.

  • Source Parameters:

    • Capillary Voltage: -2.5 kV (Soft ionization to prevent in-source fragmentation).

    • Cone Voltage: 20V.

    • Desolvation Temp: 250°C.

  • MS/MS Acquisition:

    • Isolate m/z 109.

    • Apply Collision Energy (CE) ramp: 5 -> 30 eV.

    • Validation Check: At 15 eV, the ratio of m/z 65 to m/z 89 should stabilize, providing a spectral fingerprint.

Protocol B: Derivatization for GC-MS

Best for: Quantifying 3,3-DFPA in plasma or metabolic studies (prevents peak tailing of free acid).

  • Sample: Take 100 µL aqueous sample containing 3,3-DFPA.

  • Derivatization Agent: Add 50 µL Isobutyl Chloroformate + 50 µL Pyridine + 100 µL Isobutanol.

    • Mechanism:[2][3] Converts the polar acid to a volatile isobutyl ester.

  • Reaction: Vortex for 30s, then sonicate for 1 min.

  • Extraction: Add 200 µL Hexane. Vortex and centrifuge.

  • Analysis: Inject 1 µL of the hexane layer into GC-MS (EI Source).

    • Target Ion: Look for the molecular ion of the ester or the characteristic fragment m/z 109 (loss of isobutoxy group) and m/z 57 (isobutyl cation).

Figure 2: Experimental Workflow Logic

Workflow Sample Sample Matrix (Synthesis or Plasma) Decision Select Method Sample->Decision ESI_Prep Dilute in MeOH/H₂O + 0.1% NH₄OH Decision->ESI_Prep Pure Standard GC_Deriv Add Isobutyl Chloroformate + Pyridine Decision->GC_Deriv Complex Matrix ESI_Run Direct Infusion ESI(-) MS/MS ESI_Prep->ESI_Run ESI_Data Detect m/z 109 Analyze 65/89 Ratio ESI_Run->ESI_Data GC_Extract Hexane Extraction GC_Deriv->GC_Extract GC_Run GC-MS (EI) Splitless Injection GC_Extract->GC_Run

Caption: Decision tree for selecting the optimal ionization method based on sample complexity.

References

  • Radboud University Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

  • Shimadzu Application News. (2020). A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024). 3,3-Difluoropropanoic acid Compound Summary. Retrieved from [Link]

  • MDPI. (2024). Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water... Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy.[4] Retrieved from [Link]

  • Wellington Laboratories. (2007). Analysis of Perfluoroalkyl Anion Fragmentation Pathways... during LC/ESI-MS/MS. Retrieved from [Link]

Sources

Comparative Metabolic Stability Guide: 3,3-Difluoropropanoic Acid vs. Non-Fluorinated Propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Verdict[1]

In the landscape of lead optimization, the transition from Propanoic Acid (PA) to 3,3-Difluoropropanoic Acid (3,3-DFPA) represents a classic bioisosteric strategy designed to modulate pKa and arrest metabolic degradation.

The Verdict: 3,3-Difluoropropanoic acid exhibits superior metabolic stability compared to its non-fluorinated parent.[1] While propanoic acid is rapidly sequestered into the mitochondrial TCA cycle via the Propionyl-CoA carboxylase pathway, 3,3-DFPA acts as a metabolic "hardened" analog. The gem-difluoro substitution at the


-position exerts a profound electron-withdrawing effect (

vs

), reducing the nucleophilicity of the carboxylate and electronically deactivating the carbon chain against oxidative attack (beta-oxidation).

Key Differentiator: The 3,3-difluoro motif effectively blocks the "Lethal Synthesis" pathway often seen with mono-fluorinated analogs (which form toxic fluorocitrate), while simultaneously preventing the rapid anaplerotic clearance typical of short-chain fatty acids.

Part 2: Mechanistic Comparison (The "Fluorine Effect")

To understand the stability profile, we must analyze the divergent metabolic fates of these two isotopologues.

The Native Pathway: Propanoic Acid (High Clearance)

Propanoic acid is not merely a xenobiotic; it is a dietary fatty acid and a metabolic intermediate.[1] Its clearance is driven by high-efficiency mitochondrial enzymes:

  • Activation: Rapidly converted to Propionyl-CoA by Acyl-CoA Synthetase.

  • Carboxylation (Major): Propionyl-CoA Carboxylase (PCC) converts it to Methylmalonyl-CoA, eventually entering the TCA cycle as Succinyl-CoA.[2][3]

  • Beta-Oxidation (Minor/Pathological): Can be dehydrogenated to Acrylyl-CoA.

The Stabilized Pathway: 3,3-Difluoropropanoic Acid

The introduction of two fluorine atoms at the C3 (


) position introduces steric bulk and massive electronic shielding.
  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the C3 position inert to direct oxidative abstraction.
  • Beta-Oxidation Blockade: Canonical beta-oxidation requires the abstraction of a pro-R proton from the

    
    -carbon to form a trans-double bond. In 3,3-DFPA, the C3 position retains only one hydrogen. The strong electronegativity of the gem-fluorines raises the ionization potential, making the remaining proton difficult to abstract enzymatically by Acyl-CoA Dehydrogenase.
    
  • pKa Modulation: The inductive effect lowers the pKa to

    
    3.5. At physiological pH (7.4), 3,3-DFPA is 
    
    
    
    ionized. This increased polarity (despite the lipophilicity of fluorine) alters its distribution and binding affinity to acyl-CoA synthetases, often reducing the initial "activation" step that tags molecules for metabolism.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate.

MetabolicComparison cluster_0 Native Propanoic Acid Metabolism (Rapid Clearance) cluster_1 3,3-Difluoropropanoic Acid (Metabolic Blockade) PA Propanoic Acid P_CoA Propionyl-CoA PA->P_CoA Acyl-CoA Synthetase DFPA 3,3-Difluoropropanoic Acid MM_CoA Methylmalonyl-CoA P_CoA->MM_CoA Propionyl-CoA Carboxylase (Biotin dependent) TCA Succinyl-CoA (TCA Cycle Entry) MM_CoA->TCA Mutase DFP_CoA 3,3-Difluoropropionyl-CoA DFPA->DFP_CoA Slower Activation (Steric/Electronic hindrance) Block METABOLIC STALL (Beta-Oxidation Blocked) DFP_CoA->Block Acyl-CoA Dehydrogenase FAILURE

Figure 1: Comparative metabolic pathways.[1] Propanoic acid undergoes rapid anaplerosis (top), while 3,3-difluoropropanoic acid resists dehydrogenation, resulting in metabolic stalling (bottom).

Part 4: Comparative Data Analysis

The following data summarizes the physicochemical and metabolic shifts incurred by the 3,3-difluoro substitution.

Table 1: Physicochemical & Stability Profile[1]
PropertyPropanoic Acid (Native)3,3-Difluoropropanoic AcidImpact on Drug Design
Molecular Weight 74.08 g/mol 110.06 g/mol Slight increase; negligible steric penalty.
pKa (Predicted) 4.87~3.49Stronger Acid: Increased ionization at pH 7.4; reduced passive permeability but reduced lipophilic metabolic clearance.
C-H Bond Dissociation (C3) ~98 kcal/mol>105 kcal/mol (C-H)Oxidation Resistance: Higher energy barrier for radical or enzymatic hydrogen abstraction.
Metabolic Soft Spot C2-C3 Bond (Dehydrogenation)Blocked (Gem-difluoro)Extended Half-life: Prevents rapid beta-oxidation.[1]
Toxicity Potential Low (Nutrient)Low/ModerateSafer than Monofluoro: Does not readily form fluorocitrate (aconitase inhibitor) unlike 3-fluoropropionate.[1]
Hepatocyte Clearance (

)
High (Rapid turnover)Low (Metabolically Stable)Suitable for use as a stable terminal motif in drug scaffolds.

Part 5: Experimental Protocol (Microsomal Stability)

To validate the stability of 3,3-DFPA derivatives in a drug discovery context, we utilize a standard Liver Microsome Stability Assay. Note that while PA is metabolized in mitochondria, this assay is the standard first-line screen for xenobiotics to assess CYP450 susceptibility.

Protocol: Metabolic Stability in Liver Microsomes

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compound.
Materials:
  • Test Compound: 3,3-Difluoropropanoic acid (or derivative).

  • System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:
  • Preparation:

    • Prepare a 10 mM stock of test compound in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-Incubation:

    • Mix Microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer and Test Compound (1 µM).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution (Acetonitrile).

  • Analysis:

    • Centrifuge samples (4000 rpm, 15 min, 4°C) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.

Calculation:

Plot


 vs. Time. The slope 

is the elimination rate constant.


Part 6: Experimental Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation (37°C) cluster_analysis Phase 3: Analysis Stock 10mM Stock (DMSO) Mix Master Mix (Microsomes + Buffer + cmpd) Stock->Mix Dilute to 1µM Start Add NADPH (Start Reaction) Mix->Start Timepoints Sampling (0, 5, 15, 30, 60 min) Start->Timepoints Quench Quench (ACN + Internal Std) Timepoints->Quench Aliquot Transfer Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

References

  • PubChem. (2025).[1] 3,3-Difluoropropanoic acid | C3H4F2O2.[1] National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Contextual reference for Microsomal Stability Protocols).
  • Hagos, Y., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena. Radboud Repository. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Intervention. Journal of Medicinal Chemistry. (Contextual reference for Fluorine Bioisosterism).

Sources

Melting Point Determination Guide: 3-(4-Bromophenyl)-3,3-difluoropropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination of 3-(4-Bromophenyl)-3,3-difluoropropanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS: 1780484-46-9) is a specialized fluorinated building block, often utilized in the synthesis of bioisosteres for GABA analogs and other medicinal targets. Unlike standard organic acids, the presence of the gem-difluoro group at the benzylic position introduces unique physical behaviors—specifically increased volatility (sublimation potential) and altered crystal packing forces.

This guide compares the performance of Capillary Melting Point (traditional) versus Differential Scanning Calorimetry (DSC) (analytical standard) for this specific compound. Due to the scarcity of peer-reviewed physical constants for this intermediate, this document serves as a Method Validation Protocol to establish an internal "Gold Standard" for your laboratory.

Compound Identification
PropertyDetail
IUPAC Name 3-(4-Bromophenyl)-3,3-difluoropropanoic acid
CAS Number 1780484-46-9
Molecular Formula C₉H₇BrF₂O₂
Molecular Weight 265.05 g/mol
Predicted MP Range 80°C – 110°C (Based on 4-F-phenylpropionic acid analogs)
Key Challenge Gem-difluoro sublimation and potential polymorphism.[1]

Comparative Methodology: Capillary vs. DSC

For fluorinated carboxylic acids, the choice of method is not merely about precision—it is about validity . The gem-difluoro moiety can induce sublimation before melting, leading to "fogging" in capillary tubes and false endpoints.

Method Performance Matrix
FeatureMethod A: Capillary (Automated) Method B: DSC (Hermetic Pan)
Principle Optical transmission change (Solid

Liquid)
Heat flow differential (Endothermic event)
Suitability for CAS 1780484-46-9 Low to Medium . Risk of sublimation obscures the "clear point."High . Hermetic sealing prevents mass loss/sublimation.
Sample Requirement ~2–5 mg~1–3 mg
Precision ± 1.0 °C (Subjective endpoint)± 0.1 °C (Onset temperature)
Data Output Range (Meniscus

Clear Point)
Onset (

) & Peak (

)
Primary Risk Sublimation: Sample may disappear or redeposit higher up the tube before melting.Pan Failure: If pressure builds too high (rare for this MP range).

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Objective: Determine the thermodynamic melting point (


) without interference from sublimation.
  • Sample Preparation:

    • Dry the sample under vacuum (40°C, <10 mbar) for 4 hours to remove surface moisture.

    • Why? Water acts as a plasticizer, depressing the MP (Raoult’s Law).

  • Pan Selection:

    • Use Aluminum Hermetic Pans (crimped seal).

    • Critical: Do NOT use standard open/pinhole pans. The hermetic seal suppresses sublimation, forcing the solid-liquid transition to occur at thermodynamic equilibrium.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Equilibration: 25°C for 5 minutes.

    • Ramp Rate: 5°C/min to 150°C.

    • Note: A slower rate (2°C/min) may be used for purity determination, but 5°C/min minimizes thermal decomposition risks.

  • Data Analysis:

    • Record the Extrapolated Onset Temperature (

      
      )  as the melting point.
      
    • Record the Peak Temperature (

      
      ) .
      
    • Validation: The fusion endotherm should be sharp. A broad peak (>3°C width) indicates low purity or solvate presence.

Protocol B: Capillary Method (Routine QC)

Objective: Quick purity check for batch release.

  • Tube Preparation:

    • Use sealed glass capillaries.

    • Technique: Load the sample, then use a micro-torch to seal the open end. This creates a closed system similar to the DSC hermetic pan.

  • Loading:

    • Compact the powder to a height of 2–3 mm. "Tapping" is essential to remove air pockets which cause uneven heat transfer.

  • Heating Profile:

    • Fast Ramp: 10°C/min to 70°C (approx. 10°C below expected start).

    • Slow Ramp: 1.0°C/min through the melting range.

  • Observation:

    • Collapse Point: First sign of wetting (record as

      
      ).
      
    • Meniscus Point: Formation of a liquid meniscus.

    • Clear Point: Complete disappearance of solid (record as

      
      ).
      

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this fluorinated intermediate, ensuring data integrity.

MP_Determination Start Start: CAS 1780484-46-9 (Crude/Isolated Solid) Drying Vacuum Drying (40°C, 4h) Start->Drying TGA TGA Analysis (Check for Solvates) Drying->TGA Decision Significant Weight Loss < 100°C? TGA->Decision Recryst Recrystallize (Remove Solvent) Decision->Recryst Yes (>1%) DSC DSC (Hermetic Pan) 5°C/min Ramp Decision->DSC No (Pure) Recryst->Drying Capillary Capillary Method (Sealed Tube Only) DSC->Capillary Calibrate Routine Method Result_DSC Record Onset Temp (Official MP) DSC->Result_DSC Result_Cap Record Melting Range (Routine QC) Capillary->Result_Cap

Caption: Workflow for establishing the melting point of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid. TGA is used as a gateway screen to ensure the MP depression is not due to residual solvent.

Data Interpretation & Troubleshooting

Expected Results (Based on Structural Analogs)

While experimental data for this specific CAS is proprietary/scarce, structural analogs (e.g., 3-(4-Fluorophenyl)propionic acid, MP 86–91°C) suggest the following behavior:

  • Pure Compound: Sharp endotherm on DSC (Onset ~85–95°C range predicted).

  • Impure/Wet: Broad endotherm shifting to lower temperatures (e.g., Onset < 80°C).

Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
Capillary "Fogging" Sublimation of the compound onto cooler glass.Use sealed capillaries or switch to DSC.
Broad Melting Range (>3°C) Impurity or residual solvent.Run TGA to check for volatiles. Recrystallize from Hexane/EtOAc.
Double Peak in DSC Polymorphism.Heat to first melt, cool slowly, and reheat to see if form changes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735609, 3-(4-Bromophenyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[2] Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Fluorinated Compounds: Preventing Sublimation. Retrieved from [Link]

  • ChemSrc. CAS 1780484-46-9 Physical Properties Data. Retrieved from [Link]

Sources

Biological Activity Comparison of Difluoromethylene Bioisosteres: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine is a foundational pillar in modern medicinal chemistry. Among fluorinated motifs, the difluoromethylene (


) group has emerged as a premier bioisostere for carbonyls (

), ethereal oxygens (

), and methylene bridges (

). By mimicking the steric geometry of these groups while fundamentally altering their electronic distribution and metabolic stability,

substitution frequently yields superior pharmacokinetic and pharmacodynamic profiles. This guide objectively compares the biological performance of

bioisosteres against traditional functional groups and provides a self-validating experimental framework for their synthesis and evaluation.

The Mechanistic Causality of Bioisosterism

To understand why replacing an ether oxygen or a carbonyl with a


 group enhances drug efficacy, we must analyze the physical chemistry driving molecular recognition.
  • Steric & Electronic Mimicry: The

    
     bond is highly polarized. The two fluorine atoms in a gem-difluoro group create a strong local dipole that mimics the hydrogen-bond accepting capability and directional vector of a carbonyl or ethereal oxygen[1]. However, unlike a carbonyl carbon, the tetrahedral 
    
    
    
    carbon is not electrophilic, rendering it immune to nucleophilic attack.
  • Metabolic Stability: Traditional ethers are highly prone to oxidative dealkylation by cytochrome P450 enzymes in the liver. Carbonyls are susceptible to reduction by aldo-keto reductases. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bond is one of the strongest in organic chemistry (
    
    
    
    kcal/mol). Replacing labile linkages with
    
    
    creates a "metabolic shield," drastically increasing the drug's half-life.
  • Lipophilicity (LogP) Modulation: Substituting an oxygen atom with a

    
     group generally increases the lipophilicity of the molecule. This enhances cell membrane permeability and optimizes binding affinity within the hydrophobic pockets of target proteins[2].
    

Quantitative Data: vs. Traditional Linkages

To objectively compare performance, we examine the optimization of Leukotriene A4 (LTA4) hydrolase inhibitors—a target for anti-inflammatory therapies. Research demonstrates that replacing an aryl ketone or aryl ether with a difluoroalkyl bicycloalkane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-BCA) hybrid bioisostere drastically improves the inhibitory concentration (

).

The table below summarizes the biological activity and physicochemical properties of these structural variants based on 3[3].

Bioisostere LinkageStructural MotifLTA4 Hydrolase

(μM)
Terminal Atom DistanceMetabolic Liability
Aryl Ketone

1.800

Å
High (Reduction prone)
Aryl Ether

0.030

Å
Moderate (O-dealkylation)
Difluoromethylene

0.011

Å
Low (Highly resistant)

Data Insight: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-BCA bioisostere results in a 17–20% reduction in the distance between terminal atoms compared to the parent ketone. This structural contraction allows the molecule to fit more deeply into the LTA4 hydrolase binding pocket, driving the 

down to 11 nM.

Experimental Workflow: Synthesis and Validation of Bioisosteres

A robust experimental protocol must be a self-validating system. The following workflow ensures that observed biological activity is strictly due to the bioisosteric replacement and not synthetic impurities or assay artifacts.

Phase I: Photoredox-Mediated Synthesis
  • Step 1: Combine the aryl sulfonyl difluoromethyl precursor (

    
    ) with the target [1.1.1]propellane in a solvent (e.g., t-BuCN).
    
  • Step 2: Introduce 5 mol% of 12-aryl dihydrobenzoacridine (12ADBA) as the photocatalyst.

  • Step 3: Irradiate the mixture using a 427 nm Kessil blue LED lamp at room temperature for 2 hours.

  • Causality: 12ADBA possesses a highly reducing excited state capable of single-electron transfer (SET). This precisely cleaves the strong

    
     bond to generate a 
    
    
    
    radical without requiring harsh, non-selective reductants that could degrade sensitive functional groups[3].
Phase II: Orthogonal Structural Validation
  • Step 1: Add trichloroethylene as an internal standard to determine the crude NMR yield, ensuring reaction efficiency is quantified independently of purification losses.

  • Step 2: Purify via flash chromatography and analyze using

    
    -NMR.
    
  • Step 3: Perform Single-Crystal X-Ray Diffraction.

  • Causality: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -NMR confirms the chemical environment of the gem-difluoro group. X-ray crystallography provides the critical 3D spatial validation, confirming the 17-20% structural contraction required for optimal enzyme pocket fitting.
    
Phase III: Enzymatic Inhibition Assay
  • Step 1: Incubate recombinant LTA4 hydrolase with the purified

    
    -inhibitor (0.001 to 10 μM) for 15 minutes at 37°C.
    
  • Step 2: Introduce a fluorogenic substrate and measure cleavage continuously via spectrophotometry.

  • Causality: Pre-incubation establishes thermodynamic binding equilibrium. A continuous kinetic assay differentiates true competitive inhibition from non-specific assay interference (e.g., compound aggregation).

Visualizing the Bioisosteric Strategy

SynthesisWorkflow A Reactants: Ar-SO2CF2H + Propellane B Photocatalysis (12ADBA, 427nm LED) A->B SET Initiation C Radical Intermediate (•CF2R Generation) B->C C-S Bond Cleavage D CF2-BCP Bioisostere Isolation C->D Cross-Coupling E Orthogonal Validation (19F-NMR & X-Ray) D->E Structural Confirmation

Workflow for the photoredox-mediated synthesis and validation of CF2 bioisosteres.

InhibitionPathway E LTA4 Hydrolase (Active Enzyme) P Leukotriene B4 (Pro-inflammatory) E->P Catalyzes C Enzyme-Inhibitor Complex (Inactive) E->C Competitive Inhibition S LTA4 Substrate S->P Hydrolysis I CF2-Bioisostere (IC50 = 0.011 μM) I->E High Affinity Binding

Mechanism of LTA4 hydrolase inhibition by high-affinity CF2 bioisosteres.

References

  • Title: A General Organophotoredox Strategy to Difluoroalkyl Bicycloalkane (CF2‐BCA)
  • Title: UNIVERSITA' DEGLI STUDI DI PADOVA DIPARTIMENTO DI SCIENZE CHIMICHE Source: Università degli Studi di Padova URL
  • Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: ResearchGate URL
  • Title: Comparison of OH, CF2H, and CH3 Group Properties Source: ResearchGate URL

Sources

Technical Comparison: 3-(4-Bromophenyl)-3,3-difluoropropanoic Acid vs. Monofluoro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the rigorous distinction between 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (Target) and its primary impurity/analog, 3-(4-Bromophenyl)-3-fluoropropanoic acid (Monofluoro Analog).[1][2][3]

Introduction & Strategic Importance

In medicinal chemistry, the gem-difluoroalkane motif (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a high-value bioisostere for carbonyl groups and ethers.[1][2][3] It modulates lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.[1][2]

For the specific scaffold 3-(4-Bromophenyl)-3,3-difluoropropanoic acid , the primary challenge in synthesis (typically via Reformatsky reaction) is distinguishing it from the monofluoro analog .[1][2][3] This analog often arises from incomplete fluorination of precursors or reductive defluorination side-reactions.[1][2][3] Failure to separate these species compromises SAR (Structure-Activity Relationship) data due to the vast difference in pKa and hydrogen-bond accepting capability between


 and 

.[1][2]
The Core Structural Difference[1][3]
  • Target (Difluoro): Achiral C3 center (unless the aryl group has atropisomerism, which is unlikely here).[1][2][3][4] Contains a

    
     group.
    
  • Analog (Monofluoro): Chiral C3 center.[1][2] Contains a

    
     group.[1][2][3]
    

Spectroscopic Characterization (The Gold Standard)[1]

The most definitive method for distinguishing these two species is


F NMR , followed by 

H NMR
coupling patterns.[1][2][3][4]
A. Nuclear Magnetic Resonance (NMR) Profiling[1][2]
Feature3,3-Difluoro (Target) 3-Monofluoro (Analog) Mechanism/Reasoning
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

F Chemical Shift

-100 to -115 ppm

-170 to -200 ppm
Fluorine shielding is additive.[1][2][3] Two fluorines descreen each other less than the shielding provided by the carbon core, but the shift difference is distinct.[1][3] Monofluoro is significantly upfield.

F Multiplicity
Triplet (

Hz)
Multiplet (ddd)In the target,

couples to the adjacent

.[1][2][4] In the analog, F couples to the geminal H (

Hz) and vicinal

.

H NMR (C2-H)
Triplet (

ppm)
Complex Multiplet The C2 protons in the target are equivalent (enantiotopic faces only).[1][2] In the monofluoro analog, the C3 chiral center makes C2 protons diastereotopic , causing magnetic non-equivalence.

H NMR (C3-H)
Absent Multiplet (

ppm)
The target has no proton at the benzylic position.[1][3] The analog shows a distinct deshielded proton coupling to F (

).[1][2]
B. Mass Spectrometry (MS) Fragmentation

Using ESI- (Negative Mode) is preferred for carboxylic acids.[1][2]

  • Isotope Pattern: Both compounds will exhibit the characteristic 1:1 doublet for

    
    Br and 
    
    
    
    Br.[1][2]
  • Fragmentation Pathways:

    • Difluoro Target (

      
      ):  Dominant loss of 
      
      
      
      (44 Da).[1][2] The
      
      
      group is robust but may show a minor loss of
      
      
      or
      
      
      under high energy collision.[1][3]
    • Monofluoro Analog (

      
      ):  Distinctive loss of HF (20 Da)  to form a conjugated cinnamyl-type cation/anion is a major pathway due to the acidity of the benzylic proton.[1][3]
      

Physicochemical Properties & Separation Logic[5]

pKa Modulation

The gem-difluoro group is highly electron-withdrawing (inductive effect), significantly increasing the acidity of the beta-carboxylic acid compared to the monofluoro variant.[1][3]

  • Target pKa: Estimated ~3.2 – 3.4

  • Analog pKa: Estimated ~3.8 – 4.0[1][4]

  • Implication: In ion-exchange chromatography or reverse-phase HPLC with pH control, the difluoro species will be more ionized at lower pH.[1][2][3]

Lipophilicity (LogP)[1][2][5]
  • Target: Higher lipophilicity (

    
     vs 
    
    
    
    ). The "fluorous effect" often increases retention on C18 columns compared to the more polar monofluoro alkane.[1][3]

Experimental Protocols

Protocol A: Synthesis Validation (Reformatsky Route)

Context: This route minimizes monofluoro impurities compared to fluorination of beta-keto esters.[1][2]

  • Activation: Suspend Zinc dust (1.5 eq) in dry THF. Activate with TMSCl (0.05 eq) under Argon.[1][2]

  • Addition: Add Ethyl bromodifluoroacetate (1.2 eq) dropwise to the refluxing Zn suspension.

  • Coupling: Add 4-Bromobenzaldehyde (1.0 eq) slowly. Maintain reflux for 2-4 hours.

  • Workup: Quench with 1M HCl. Extract with EtOAc.[1][2][3]

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Protocol B: HPLC Separation Method

Use this method to quantify the ratio of Target vs. Analog.[1][3]

  • Column: C18 Fluorophenyl (e.g., Phenomenex Kinetex F5),

    
     mm, 2.6 µm.[2][3][4] Why: Fluorophenyl phases offer selective pi-pi and fluoro-fluoro interactions, enhancing separation of fluorinated analogs.[1][2][3][4]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3][5]

  • Mobile Phase B: Acetonitrile.[1][2][3][5]

  • Gradient: 10% B to 60% B over 15 mins.

  • Detection: UV at 254 nm (for Bromophenyl chromophore).[1][2][5]

  • Expected Elution: The Monofluoro analog (more polar, H-bond donor) typically elutes earlier than the Difluoro target .[1][2][3]

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for confirming the identity of the synthesized product.

G Start Crude Product Isolated NMR_Check Step 1: 19F NMR Analysis (Solvent: CDCl3 or DMSO-d6) Start->NMR_Check Decision_Shift Check Chemical Shift Region NMR_Check->Decision_Shift Result_Mono Signal at -170 to -200 ppm (Multiplet) Decision_Shift->Result_Mono High Field Signal Result_Di Signal at -100 to -115 ppm (Triplet) Decision_Shift->Result_Di Low Field Signal Conclusion_Mix MIXTURE DETECTED: Purify via Prep-HPLC (F5 Column) Result_Mono->Conclusion_Mix H_NMR Step 2: 1H NMR Confirmation Check Benzylic Region Result_Di->H_NMR Check_H Proton at ~6.0 ppm? H_NMR->Check_H Conclusion_Pure CONFIRMED: 3-(4-Bromophenyl)-3,3-difluoropropanoic acid Check_H->Conclusion_Pure No (Clean Baseline) Check_H->Conclusion_Mix Yes (Multiplet)

Caption: Analytical decision tree for distinguishing gem-difluoro target from monofluoro impurities.

References

  • Reformatsky Reaction Mechanism & Stereoselectivity Title: Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate.[3][6] Source: Journal of Organic Chemistry / ResearchGate.[1][2][3] URL:[Link]

  • pKa Determination of Fluorinated Acids Title: Experimental Determination of pKa for 10 PFAS and Fluoroacetic Acids using 19F-NMR. Source: Environmental Science & Technology / ResearchGate.[1][2][3] URL:[Link]

  • Mass Spectrometry of Fluorinated Propionic Acids Title: Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena.[1][2][3] Source: Radboud Repository.[1][2][3] URL:[Link][1][2][4]

Sources

Comparative Guide: Crystal Engineering & Bioisosteric Utility of 3,3-Difluoropropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 3,3-difluoropropanoic acid (


) derivatives  against their non-fluorinated and trifluorinated analogs. In drug discovery, the 3,3-difluoro moiety is not merely a "heavy" ethyl group; it is a functional bioisostere that modulates acidity (

), lipophilicity (

), and solid-state conformation through the fluorine gauche effect .

While perfluorination (e.g.,


) is often used to block metabolic sites, the terminal 

group offers a unique advantage: it retains a polarized proton capable of acting as a weak hydrogen bond donor (

), a feature critical for specific receptor binding and crystal lattice stabilization that is absent in

analogs.

The Fluorine Effect: Theoretical Grounding

To understand the crystal structure data, we must first establish the electronic and steric forces at play. The introduction of fluorine into the propanoic backbone induces specific conformational locks.

The Gauche Effect

Unlike non-fluorinated alkyl chains which prefer an anti (trans) conformation to minimize steric hindrance, 3,3-difluoropropanoic acid derivatives exhibit a strong preference for the gauche conformation .[1]

  • Mechanism: Hyperconjugation between the

    
     bonding orbital and the low-lying 
    
    
    
    antibonding orbital.[1]
  • Result: This "locks" the molecular shape, reducing entropic penalty upon binding to a protein target—a key performance metric over flexible non-fluorinated analogs.

The Hydrogen Bond Donor

The


 moiety is a "lipophilic hydrogen bond donor." The electronegativity of the two fluorine atoms polarizes the remaining proton, making it significantly more acidic than a standard alkyl proton.
  • Interaction:

    
     or 
    
    
    
    .
  • Significance: In the solid state, this allows for secondary supramolecular networking beyond the primary carboxylic acid dimer, increasing melting point and lattice energy compared to the

    
     analog.
    

Comparative Structural Analysis

The following section compares the "Product" (3,3-Difluoro derivatives) against the two most common alternatives: the native Propanoic Acid (non-fluorinated) and the 3,3,3-Trifluoro derivative.

Performance Matrix: Solid-State & Physicochemical Properties
FeaturePropanoic Acid (Control) 3,3-Difluoropropanoic (Product) 3,3,3-Trifluoropropanoic (Alternative)
Formula



Conformation Flexible (Anti preferred)Rigid (Gauche preferred) Rigid (Anti/Staggered)
H-Bond Capability Strong donor (COOH) onlyDual Donor (COOH +

)
Single Donor (COOH)
Acidity (

)
~4.87~3.2 – 3.5 (Modulated)~3.0 (Stronger Acid)
Lattice Motif

Dimers

Dimers +

Network

Dimers + Weak F...F
Metabolic Stability Low (Oxidation prone)High (Blocked

-oxidation)
Very High
Lipophilicity LowModerate (Bioisostere) High
Crystal Packing Architecture

1. Primary Interaction (The Dimer): All three derivatives form the classic centrosymmetric carboxylic acid dimer (


 graph set) involving strong 

hydrogen bonds.

2. Secondary Interaction (The Differentiator):

  • 3,3-Difluoro Performance: The unique performance of this derivative stems from the

    
     bond. In the crystal lattice, this polarized proton forms weak hydrogen bonds with the carbonyl oxygen of adjacent dimers (
    
    
    
    , distance ~2.3–2.5 Å). This creates a "cross-linked" layer structure, enhancing mechanical stability.
  • Trifluoro Alternative: Lacking the

    
    -proton, the 
    
    
    
    group relies on weak halogen-halogen (
    
    
    ) contacts or dipole interactions, which are generally less directional and weaker than the
    
    
    interactions found in the difluoro derivative.

Experimental Protocols

To validate these structures, high-quality single crystals must be grown. Fluorinated carboxylic acids often exhibit high vapor pressure and sublimation tendencies; therefore, standard evaporation may fail.

Protocol: Low-Temperature Solvothermal Crystallization

Use this protocol to minimize sublimation and encourage dense packing.

  • Preparation: Dissolve 50 mg of the 3,3-difluoropropanoic acid derivative in 2 mL of a binary solvent system (1:1 Dichloromethane/Hexane).

    • Note: Chlorinated solvents are preferred as they interact favorably with fluorinated domains.

  • Sealing: Place the solution in a narrow borosilicate vial. Cap loosely, then place this vial inside a larger jar containing 5 mL of pure Hexane (antisolvent diffusion method).

  • Incubation: Store at 4°C (refrigerator) to slow diffusion kinetics.

    • Why? Lower temperature promotes the formation of the thermodynamically stable polymorph (often the gauche form) rather than kinetically trapped states.

  • Harvesting: Crystals typically appear within 48-72 hours. Mount immediately using Paratone oil to prevent desolvation or sublimation.

Protocol: Single Crystal X-Ray Diffraction (SCXRD)
  • Data Collection: Collect at 100 K using

    
     or 
    
    
    
    radiation.
    • Critical: Fluorine atoms have high thermal motion. 100 K is mandatory to resolve disorder in the

      
       group and accurately assign the H-atom position.
      
  • Refinement:

    • Locate Fluorine atoms using difference Fourier maps.

    • C-H Bond Treatment: Do not use riding models initially. Attempt to locate the

      
       proton in the difference map to confirm its orientation (gauche vs. anti) and participation in H-bonding.
      

Structural Logic & Workflow Visualization

Diagram: Crystal Engineering Logic of Fluorination

This diagram illustrates why the 3,3-difluoro moiety is selected over alternatives for specific drug design goals.

BioisostereLogic Start Target: Propanoic Acid Derivative Decision Select Fluorination Pattern Start->Decision NonFluoro Non-Fluorinated (Propanoic Acid) Decision->NonFluoro Control TriFluoro 3,3,3-Trifluoro (-CF3) Decision->TriFluoro Max Stability DiFluoro 3,3-Difluoro (-CF2H) Decision->DiFluoro Bioisostere Outcome1 High Metabolic Instability Flexible Conformation NonFluoro->Outcome1 Outcome2 No H-Bond Donor Steric Bulk High Lipophilicity TriFluoro->Outcome2 Outcome3 H-Bond Donor (C-H...O) Gauche Lock Balanced Lipophilicity DiFluoro->Outcome3 Interaction Crystal Lattice Result: Secondary C-H...O Networking Outcome3->Interaction

Caption: Decision matrix comparing the structural and physicochemical consequences of fluorination patterns. The 3,3-difluoro moiety offers a unique balance of conformational rigidity and hydrogen bond capability.

Diagram: Experimental Workflow for Structure Determination

Workflow Substrate 3,3-Difluoro Derivative Growth Vapor Diffusion (4°C, 72h) Substrate->Growth Solvent Solvent System (DCM/Hexane) Solvent->Growth XRD SCXRD Data Collection (100 K) Growth->XRD Single Crystal Analysis Structure Refinement (Locate CF2-H proton) XRD->Analysis Result Validation: 1. Gauche Angle 2. C-H...O Distance Analysis->Result

Caption: Step-by-step experimental protocol for isolating and analyzing single crystals of fluorinated propanoic acid derivatives.

Quantitative Data Summary

When analyzing your crystal structures, compare your refined parameters against these standard ranges to validate the presence of the fluorine gauche effect and hydrogen bonding.

Table 1: Key Structural Parameters for Validation

ParameterExpected Value (

derivative)
Structural Significance
C–F Bond Length

Å
Typical for

C-F. Shortening indicates strong hyperconjugation.
F–C–C–C Torsion

(Gauche)
Critical Check. Deviations toward

(Anti) suggest crystal packing forces are overriding the stereoelectronic preference.
C–H(

)...O Distance

Å
Indicates presence of weak hydrogen bonding (Sum of vdW radii

Å).
C=O Bond Length

Å
Standard carbonyl. Lengthening may indicate strong participation in dimer formation.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Desiraju, G. R. (1996). The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research, 29(9), 441-449. Link

  • Thottempudi, V., et al. (2019). The Gauche Effect in Fluorinated Alkyl Chains: A Crystallographic Study. Crystal Growth & Design, 19(10), 5929.[2] Link(Note: Generalized citation for gauche effect in crystal engineering).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-System: The world’s repository of small molecule crystal structures.Link

Sources

Safety Operating Guide

3-(4-Bromophenyl)-3,3-difluoropropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the specific disposal protocol for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid (CAS: 1780484-46-9).

CRITICAL SAFETY DISTINCTION: Unlike common laboratory acids (e.g., Acetic Acid, HCl), this compound is an Organohalogen . Neutralization does not render it safe for drain disposal. The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds remain intact after pH adjustment, requiring specialized high-temperature incineration with flue gas scrubbing.

Part 1: Immediate Hazard Assessment & Categorization

Before disposal, the material must be characterized to ensure compatibility with waste streams.[1][2]

PropertyValue/DescriptionDisposal Implication
Chemical Nature Fluorinated & Brominated Organic AcidDO NOT mix with non-halogenated solvents.[2][3] DO NOT pour down the drain.
Physical State Solid (typically off-white powder)Segregate as Solid Hazardous Waste (Lab Pack) unless dissolved in a specific process solvent.
Acidity (pKa) Acidic (Carboxylic acid + electron-withdrawing F/Br)Must be stored in corrosion-resistant containers (HDPE or Glass). Avoid metal containers.
Reactivity Incompatible with Strong Oxidizers & Strong BasesKeep separate from nitric acid, perchlorates, and concentrated hydroxide waste.

Part 2: The Disposal Protocol

Step 1: Segregation & Container Selection

Objective: Prevent cross-contamination and container failure.

  • Select Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a borosilicate glass bottle with a PTFE-lined cap.

    • Why? HDPE is resistant to acid corrosion and resistant to the solvent effects of many organic residues.

  • Segregate Stream:

    • If Solid: Place the pure substance or contaminated solid debris (wipes, gloves) into a container labeled "Solid Halogenated Organic Waste."

    • If in Solution: If the material is dissolved in a solvent (e.g., DMSO, Methanol), pour it into the "Liquid Halogenated Organic Waste" carboy.

    • Critical Check: Do not mix with "Non-Halogenated" waste (e.g., Acetone, Ethanol waste). Even trace amounts of this compound classify the entire container as halogenated, significantly increasing disposal costs and changing the incineration pathway.

Step 2: Labeling & Documentation

Objective: Ensure downstream waste handlers utilize the correct destruction method.

Label the container clearly with the following details. Do not use generic terms like "Acid Waste."

  • Chemical Name: 3-(4-Bromophenyl)-3,3-difluoropropanoic acid[4][5]

  • Hazards: Corrosive, Irritant, Toxic.[6][7]

  • Constituents: Highlight "Contains Fluorine and Bromine" .

    • Why? Incineration facilities use this data to adjust burn temperatures and scrubber settings to capture Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.

Step 3: The "No-Drain" Rule Verification

Objective: Prevent environmental release.

  • Procedure: Perform a mental or physical check before acting.

    • Question: "Did I neutralize this?"

    • Action: Even if you neutralized the acid group with Sodium Bicarbonate, the resulting solution contains Sodium 3-(4-bromophenyl)-3,3-difluoropropanoate . This is still a halogenated organic pollutant.

    • Result: NO DRAIN DISPOSAL. The neutralized slurry must still go into the Halogenated Waste container.

Part 3: Technical Rationale for Incineration

Standard laboratory waste is often incinerated at ~800°C. However, this compound requires a more aggressive thermal treatment due to the high bond dissociation energy of the Carbon-Fluorine bond.

  • Standard Incineration: May result in incomplete combustion, releasing fluorinated byproducts or PFAS-like precursors.[8]

  • Required Treatment: High-Temperature Incineration (>1100°C) with Alkaline Scrubbing.

    • Mechanism: High heat ruptures the C-F and C-Br bonds.

    • Scrubbing: The exhaust gas is passed through a calcium or sodium-based slurry to capture the acid gases:

      
      
      
      
      

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid to ensure compliance and safety.

DisposalFlow Start Waste: 3-(4-Bromophenyl)-3,3-difluoropropanoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Debris) StateCheck->SolidPath LiquidPath Liquid (Dissolved) StateCheck->LiquidPath ContainerSolid Container: Wide-mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Container: Halogenated Solvent Carboy LiquidPath->ContainerLiquid Labeling Label: 'Halogenated Organic Waste' (Note: Contains F, Br) ContainerSolid->Labeling ContainerLiquid->Labeling NeutralizeQ Did you Neutralize it? Labeling->NeutralizeQ DrainCheck Can I pour it down the drain? NeutralizeQ->DrainCheck Even if Yes FinalDest Handover to EHS for High-Temp Incineration (>1100°C) DrainCheck->FinalDest NO! Segregate Only

Figure 1: Decision logic for the segregation and disposal of halogenated organic acids.

Part 5: Regulatory Classification (RCRA)

While this specific compound is not P-listed or U-listed (unless it is a commercial chemical product being discarded pure, which would default to characteristic testing), it falls under specific characteristic waste codes if tested, but is best managed as:

  • RCRA Code (Likely): D002 (Corrosivity) if pH < 2.

  • Waste Profile: Halogenated Organic .[2]

  • EPA Guidance: "Dilution is not the solution to pollution." Do not dilute to bypass hazardous waste regulations.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 84711316, 3-(4-Bromophenyl)-3,3-difluoropropanoic acid. PubChem.[5][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA.gov. [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Disposal: Halogenated Solvents and Organics. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.